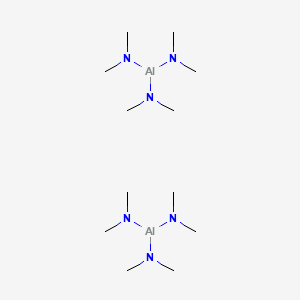
Tris(dimethylamido)aluminum(III)
Description
Structure
3D Structure of Parent
Propriétés
Numéro CAS |
32093-39-3 |
|---|---|
Formule moléculaire |
C12H36Al2N6 |
Poids moléculaire |
318.42 g/mol |
Nom IUPAC |
dialuminum;dimethylazanide |
InChI |
InChI=1S/6C2H6N.2Al/c6*1-3-2;;/h6*1-2H3;;/q6*-1;2*+3 |
Clé InChI |
JGZUJELGSMSOID-UHFFFAOYSA-N |
SMILES |
CN(C)[Al](N(C)C)N(C)C.CN(C)[Al](N(C)C)N(C)C |
SMILES canonique |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Al+3].[Al+3] |
Pictogrammes |
Flammable; Corrosive |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Tris(dimethylamido)aluminum(III)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of tris(dimethylamido)aluminum(III), a key organometallic precursor with significant applications in materials science, particularly in the deposition of aluminum-based thin films.
Synthesis of Tris(dimethylamido)aluminum(III)
The most prevalent and efficient method for synthesizing tris(dimethylamido)aluminum(III) is through a salt metathesis reaction. This approach involves the reaction of a commercially available aluminum halide, typically aluminum trichloride (B1173362) (AlCl₃), with a dimethylamide salt, most commonly lithium dimethylamide (LiNMe₂). The reaction is typically carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and proceeds with good yields, generally in the range of 70-80%.[1]
An alternative synthetic route is a ligand exchange reaction, which can be performed using aluminum trichloride, dimethylamine, and a reducing agent like lithium aluminum hydride.[1] However, the salt metathesis method is often preferred due to its simplicity and avoidance of generating hydrogen gas.[1]
Experimental Protocol: Salt Metathesis Synthesis
The following protocol is a detailed methodology for the synthesis of tris(dimethylamido)aluminum(III) via salt metathesis. All procedures should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques due to the moisture sensitivity of the reagents and product.
Materials:
-
Aluminum trichloride (AlCl₃)
-
Lithium dimethylamide (LiNMe₂)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Schlenk flask and other appropriate glassware
-
Magnetic stirrer and stir bar
-
Cannula or dropping funnel
-
Filter cannula or fritted glass filter
Procedure:
-
In a Schlenk flask, suspend lithium dimethylamide (3 equivalents) in anhydrous diethyl ether or a mixture of diethyl ether and hexanes.
-
In a separate Schlenk flask, dissolve aluminum trichloride (1 equivalent) in anhydrous diethyl ether.
-
Cool both solutions to -30 °C in a freezer or using a cooling bath.
-
Slowly add the aluminum trichloride solution to the stirred suspension of lithium dimethylamide dropwise via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18 hours.
-
A white precipitate of lithium chloride (LiCl) will form. Remove the precipitate by filtration through a filter cannula or a fritted glass filter.
-
Remove the solvent from the filtrate under vacuum to yield the crude product.
-
The crude product can be further purified by recrystallization from a minimal amount of dried hexanes at low temperature (e.g., in a freezer) or by sublimation.
Purification: Sublimation
Tris(dimethylamido)aluminum(III) is a volatile solid, making sublimation an effective method for purification.[1]
Procedure:
-
Place the crude tris(dimethylamido)aluminum(III) in a sublimation apparatus.
-
Heat the apparatus to 90 °C under reduced pressure.
-
The purified product will sublime and deposit on the cold finger of the apparatus as colorless crystals.
-
Collect the purified crystals under an inert atmosphere. This method can yield a product with a purity exceeding 98%.[1]
Physicochemical Properties
Tris(dimethylamido)aluminum(III) is a colorless to light brown solid at room temperature.[1] In the solid state and in non-coordinating solvents, it exists as a dimer, formally named bis(μ-dimethylamino)tetrakis(dimethylamino)dialuminum.
| Property | Value | References |
| Chemical Formula | Al(N(CH₃)₂)₃ (monomer) / C₁₂H₃₆Al₂N₆ (dimer) | [2][3][4] |
| Molecular Weight | 159.21 g/mol (monomer) / 318.42 g/mol (dimer) | [3] |
| Appearance | Colorless to light brown solid/crystals | [3] |
| Melting Point | 82-84 °C | [3] |
| Boiling Point | 90 °C (sublimes) | [4] |
| Density | 0.865 g/mL at 25 °C | [1] |
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for confirming the identity and purity of the synthesized tris(dimethylamido)aluminum(III).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of tris(dimethylamido)aluminum(III) is expected to show characteristic vibrational modes for the Al-N and C-H bonds. The absence of O-H stretching bands would confirm the anhydrous nature of the product.
Mass Spectrometry (MS)
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of the compound.
| m/z | Fragment | Notes | References |
| 159 | [Al(N(CH₃)₂)₃]⁺ | Molecular ion (monomer), typically of low intensity. | [1] |
| 84 | [Al(N(CH₃)₂)₂]⁺ | Base peak, resulting from the loss of one dimethylamido ligand. | [1] |
| 44 | [N(CH₃)₂]⁺ | A stable and significant fragment. | [1] |
X-ray Crystallography
Single-crystal X-ray diffraction studies have confirmed the dimeric structure of tris(dimethylamido)aluminum(III) in the solid state. The structure consists of two aluminum atoms bridged by two dimethylamido groups, with each aluminum atom also bonded to two terminal dimethylamido ligands. This results in a tetrahedral coordination geometry around each aluminum center.
Applications in Atomic Layer Deposition (ALD)
Tris(dimethylamido)aluminum(III) is a key precursor for the atomic layer deposition of aluminum-based thin films, such as aluminum nitride (AlN) and aluminum oxide (Al₂O₃). Its high volatility and thermal stability make it an ideal candidate for ALD processes.
| Film | Co-reactant | Deposition Temperature (°C) | Growth Rate (Å/cycle) | References |
| Al₂O₃ | Water (H₂O) | 250 | 1.1 | |
| AlN | Ammonia (NH₃) | 150-250 (ALD Window) | Not specified | [2] |
The use of tris(dimethylamido)aluminum(III) as a precursor can lead to lower carbon contamination in the deposited films compared to alkylaluminum precursors like trimethylaluminum (B3029685) (TMA), due to the presence of Al-N bonds instead of Al-C bonds in the precursor molecule.
Visualizations
Synthesis Pathway
Caption: Salt metathesis synthesis of Tris(dimethylamido)aluminum(III).
Experimental Workflow
Caption: General experimental workflow for synthesis and purification.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of Tris(dimethylamido)aluminum(III)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and bonding of tris(dimethylamido)aluminum(III), a key precursor in materials science and a compound of interest in various chemical applications.
Introduction
Tris(dimethylamido)aluminum(III), with the chemical formula Al(N(CH₃)₂)₃, is an organoaluminum compound that plays a significant role as a precursor in the deposition of aluminum-containing thin films, such as aluminum nitride (AlN), through methods like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[1][2] A critical feature of this compound is the absence of direct aluminum-carbon bonds, which can lead to lower carbon contamination in the deposited films compared to alkylaluminum precursors.[3] In the solid state and in non-coordinating solvents, tris(dimethylamido)aluminum(III) exists as a dimer, formally named bis(μ-dimethylamino)tetrakis(dimethylamino)dialuminum, with the molecular formula [Al(N(CH₃)₂)₃]₂.[4] This dimeric structure is central to understanding its chemical reactivity and physical properties.
Molecular Structure and Bonding
The molecular structure of the tris(dimethylamido)aluminum(III) dimer has been elucidated by single-crystal X-ray diffraction. The dimer features a central four-membered Al₂N₂ ring, where two dimethylamido groups act as bridging ligands between the two aluminum centers. Each aluminum atom is also bonded to two terminal dimethylamido groups, resulting in a distorted tetrahedral coordination geometry around each aluminum atom.
The bonding in the dimer is characterized by covalent interactions between aluminum and nitrogen. The bridging Al-N bonds are typically longer than the terminal Al-N bonds, reflecting the delocalized nature of the electron density within the Al₂N₂ core. The nitrogen atoms of the dimethylamido ligands are sp² hybridized, and the lone pair of electrons on the nitrogen atoms participates in pπ-dπ bonding with the vacant d-orbitals of the aluminum atoms. This interaction contributes to the stability of the molecule and influences the geometry around the nitrogen atoms, which is generally planar.
Quantitative Structural Data
The following table summarizes the key bond lengths and angles for the tris(dimethylamido)aluminum(III) dimer, as determined by X-ray crystallography.
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Lengths | ||
| Al-N (bridging) | Al-N(br) | 1.95(1) |
| Al-N (terminal) | Al-N(t) | 1.80(1) |
| N-C (average) | N-C | 1.47(2) |
| Al...Al distance | Al...Al | 2.804(2) |
| Bond Angles | ||
| N(br)-Al-N(br) | ∠N(br)AlN(br) | 85.5(4) |
| Al-N(br)-Al | ∠AlN(br)Al | 94.5(4) |
| N(t)-Al-N(t) | ∠N(t)AlN(t) | 114.8(5) |
| N(t)-Al-N(br) (average) | ∠N(t)AlN(br) | 110.0(5) |
| C-N-C (terminal, average) | ∠CNC(t) | 110.5(9) |
| C-N-C (bridging, average) | ∠CNC(br) | 111.1(9) |
Data sourced from Waggoner, K.M.; Olmstead, M.M.; Power, P.P. (1990). Polyhedron, 9(2-3), 257-263.
Experimental Protocols
Synthesis of Tris(dimethylamido)aluminum(III) Dimer
The synthesis of tris(dimethylamido)aluminum(III) is typically achieved through the reaction of an aluminum trihalide, such as aluminum trichloride (B1173362) (AlCl₃), with a lithium amide, in this case, lithium dimethylamide (LiN(CH₃)₂).[4]
Methodology:
-
A solution of lithium dimethylamide in an appropriate anhydrous solvent (e.g., diethyl ether) is prepared.
-
A separate solution of aluminum trichloride in the same anhydrous solvent is prepared.
-
The lithium dimethylamide solution is slowly added to the aluminum trichloride solution at a reduced temperature (e.g., -78 °C) with constant stirring under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
The resulting precipitate of lithium chloride (LiCl) is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product.
-
The tris(dimethylamido)aluminum(III) dimer can be purified by recrystallization from a suitable solvent like hexane (B92381) or by sublimation.
X-ray Crystal Structure Determination
The definitive molecular structure of the tris(dimethylamido)aluminum(III) dimer was determined by single-crystal X-ray diffraction.
Methodology:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by cooling a saturated solution of the purified compound in a non-polar solvent (e.g., hexane) or by slow sublimation.
-
Data Collection: A selected crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (e.g., 130 K) to minimize thermal vibrations. X-ray diffraction data are collected using monochromatic X-ray radiation (e.g., Mo-Kα, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and their anisotropic displacement parameters are then refined using full-matrix least-squares methods against the experimental data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
Caption: Dimeric structure of tris(dimethylamido)aluminum(III).
Caption: Experimental workflow for structure determination.
References
Navigating the Risks: A Technical Guide to the Safe Handling of Tris(dimethylamido)aluminum(III)
For Researchers, Scientists, and Drug Development Professionals
Tris(dimethylamido)aluminum(III), with the chemical formula Al[N(CH₃)₂)₃, is a valuable organoaluminum precursor in various applications, including as a precursor for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of aluminum-based thin films crucial in the semiconductor industry.[1] However, its utility is matched by its significant hazardous properties, necessitating stringent safety and handling protocols. This guide provides an in-depth overview of the safety precautions, handling procedures, and emergency responses required for the safe use of Tris(dimethylamido)aluminum(III) in a laboratory setting.
Hazard Identification and Classification
Tris(dimethylamido)aluminum(III) is classified as a hazardous substance due to its pyrophoric and water-reactive nature. It is crucial to understand its specific hazards to implement appropriate safety measures.
Primary Hazards:
-
Pyrophoric: Spontaneously ignites in air.
-
Water-Reactive: Reacts violently with water and moisture, releasing flammable gases that may ignite spontaneously.[2][3][4][5]
-
Corrosive: Causes severe skin burns and serious eye damage.[1][2][3]
-
Respiratory Irritant: May cause respiratory irritation upon inhalation.[2]
GHS Hazard Statements:
-
H225: Highly flammable liquid and vapor.[2]
-
H260: In contact with water releases flammable gases which may ignite spontaneously.[1][2][3]
Physicochemical and Safety Data
A clear understanding of the quantitative data associated with Tris(dimethylamido)aluminum(III) is essential for risk assessment and the design of safe experimental setups.
| Property | Value | Source |
| Molecular Formula | C₆H₁₈AlN₃ | [1] |
| Molecular Weight | 159.21 g/mol | [1][6][7] |
| Appearance | White to yellow crystals or liquid | [1][2] |
| Melting Point | 82-84 °C | [1][6][7] |
| Boiling Point | 50 °C @ 20 mmHg | [2] |
| Density | 0.865 g/mL at 25 °C | [4][6][7][8] |
| Flash Point | 21 °C (69.8 °F) | [2][6][7] |
| Water Solubility | Reacts violently | [2] |
| UN Number | 3396 | [1] |
| Hazard Class | 4.3 (Substances which, in contact with water, emit flammable gases) | [1] |
| Packing Group | I | [1] |
Safe Handling and Experimental Protocols
Due to its air and moisture sensitivity, Tris(dimethylamido)aluminum(III) must be handled under an inert atmosphere using specialized techniques and equipment.
Engineering Controls
-
Glovebox: The preferred method for handling Tris(dimethylamido)aluminum(III) is within a glovebox maintained with an inert atmosphere (e.g., argon or nitrogen) with low oxygen and moisture levels (<1 ppm).[9][10]
-
Fume Hood: If a glovebox is not available, manipulations must be performed in a well-ventilated fume hood, utilizing Schlenk line techniques to maintain an inert atmosphere.[2] The sash should be kept as low as possible.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when working with Tris(dimethylamido)aluminum(III).
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and potential explosions. |
| Skin Protection | Flame-retardant lab coat (e.g., Nomex). | Provides a barrier against fire and chemical splashes. |
| Chemical-resistant gloves (e.g., nitrile or neoprene). Consider wearing two pairs. | Protects hands from chemical contact and allows for safe removal of a contaminated outer glove. | |
| Respiratory Protection | A full-face respirator with appropriate cartridges (e.g., type ABEK) should be available for emergency situations. | Protects against inhalation of harmful vapors or decomposition products. |
Experimental Workflow: Transferring the Reagent
The following protocol outlines the safe transfer of Tris(dimethylamido)aluminum(III) using syringe or cannula techniques under an inert atmosphere. This workflow should be performed in a fume hood or glovebox.
Caption: Inert atmosphere transfer workflow for Tris(dimethylamido)aluminum(III).
Quenching and Disposal
Unused or residual Tris(dimethylamido)aluminum(III) must be carefully quenched before disposal.
Protocol for Quenching:
-
Dilution: Dilute the reagent in a high-boiling, non-reactive solvent such as toluene (B28343) or hexane (B92381) in a flask under an inert atmosphere.
-
Cooling: Cool the flask in an ice bath.
-
Slow Addition of Quenching Agent: Slowly add a less reactive alcohol, such as isopropanol, dropwise with vigorous stirring.
-
Secondary Quench: Once the initial vigorous reaction has subsided, slowly add methanol (B129727).
-
Final Quench: After the reaction with methanol is complete, cautiously add water dropwise to ensure all reactive material is consumed.
-
Neutralization and Disposal: Neutralize the resulting solution and dispose of it as hazardous waste in accordance with local regulations.[11][12]
Storage and Incompatibility
Proper storage is critical to prevent accidents and maintain the integrity of the reagent.
-
Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed, original container under an inert gas (e.g., argon or nitrogen).[1][2] Recommended storage temperature is typically 2-8 °C.[2]
-
Incompatible Materials: Avoid contact with water, moist air, alcohols, acids, and strong oxidizing agents.[2]
Caption: Incompatibility chart for Tris(dimethylamido)aluminum(III).
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][13] |
| Skin Contact | Immediately remove all contaminated clothing. Brush off any solid particles and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][13] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][3][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][13] |
Spill Response
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Cover the spill with a dry, inert absorbent material such as sand, powdered limestone, or dry graphite. DO NOT use water or combustible materials.
-
Carefully collect the absorbed material into a sealed container for disposal.
-
-
Large Spills:
-
Evacuate the laboratory and alert personnel in adjacent areas.
-
Activate the fire alarm.
-
Call emergency services.
-
Prevent entry to the area.
-
Firefighting
-
Suitable Extinguishing Media: Use dry chemical powder, sand, or a Class D fire extinguisher.
-
Unsuitable Extinguishing Media: DO NOT USE WATER, carbon dioxide, or halogenated extinguishing agents.[2]
Caption: Emergency response workflow for a Tris(dimethylamido)aluminum(III) spill.
Conclusion
Tris(dimethylamido)aluminum(III) is a highly reactive and hazardous compound that demands the utmost respect and adherence to rigorous safety protocols. By understanding its properties, implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can safely harness its utility in advancing scientific and technological frontiers. Always consult the Safety Data Sheet (SDS) before use and ensure that all personnel are thoroughly trained in the handling of pyrophoric and water-reactive materials. the handling of pyrophoric and water-reactive materials.
References
- 1. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 2. ehs.uci.edu [ehs.uci.edu]
- 3. web.mit.edu [web.mit.edu]
- 4. Pyrophoric and Water-Reactive Chemical Safety – Lab Coat Selection, Use, and Care at MIT [labcoats.mit.edu]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. chemistry.ucla.edu [chemistry.ucla.edu]
- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 8. collections.uhsp.edu [collections.uhsp.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. epfl.ch [epfl.ch]
- 12. chemistry.nd.edu [chemistry.nd.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Tris(dimethylamido)aluminum(III): A Technical Guide for Scientific Professionals
CAS Number: 32093-39-3 Chemical Formula: Al(N(CH₃)₂)₃
This technical guide provides a comprehensive overview of Tris(dimethylamido)aluminum(III), also known as TDMAA. The information is curated for researchers, scientists, and professionals in materials science and chemistry. While organoaluminum compounds have broad applications in organic synthesis, the current body of scientific literature on Tris(dimethylamido)aluminum(III) specifically points to its utility in the fabrication of advanced materials, with no documented applications in drug development or pharmacology at present.
Core Properties and Specifications
Tris(dimethylamido)aluminum(III) is an organoaluminum compound valued for its high volatility and thermal stability, making it an excellent precursor for thin film deposition techniques.[1][2] It is a solid at room temperature and is highly sensitive to moisture and air.[3]
Quantitative Data Summary
For ease of reference, the key physical and chemical properties of Tris(dimethylamido)aluminum(III) are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 159.21 g/mol | [3][4][5][6] |
| Appearance | White to yellow or light brown solid/crystals | [1][3][7] |
| Melting Point | 82-84 °C | [3][4][5][6] |
| Density | 0.865 g/mL at 25 °C | [1][4][5][6] |
| Flash Point | 21.1 °C (70.0 °F) - closed cup | [4][5] |
| Vapor Pressure | 1 Torr at 78 °C | [2] |
| Molecular Formula | C₆H₁₈AlN₃ (Monomer), C₁₂H₃₆Al₂N₆ (Dimer) | [3][8] |
| Purity | ≥98% | [3][7] |
| Aluminum Content | 16.6-17.3% | [3][7] |
Synthesis and Handling
Experimental Protocol: Synthesis via Salt Metathesis
A common laboratory-scale synthesis of Tris(dimethylamido)aluminum(III) involves a salt metathesis reaction between an aluminum halide and a lithium amide.[9]
Materials:
-
Aluminum trichloride (B1173362) (AlCl₃)
-
Lithium dimethylamide (LiN(CH₃)₂)
-
Anhydrous ethereal solvent (e.g., diethyl ether)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware for air-sensitive chemistry
Procedure:
-
Under a dry, inert atmosphere (e.g., nitrogen or argon), dissolve aluminum trichloride in the anhydrous ethereal solvent in a reaction flask.
-
In a separate flask, prepare a solution or slurry of lithium dimethylamide in the same anhydrous solvent.
-
Slowly add the lithium dimethylamide solution to the stirred aluminum trichloride solution at a controlled temperature. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to stir for several hours at room temperature to ensure completion.
-
The resulting mixture will contain the product and a salt byproduct (Lithium Chloride). The salt is typically removed by filtration under an inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product.
-
Purification is achieved by sublimation or distillation under high vacuum.[1] The product is a volatile solid that sublimes at approximately 90°C under reduced pressure.[1]
Safety Precautions: Tris(dimethylamido)aluminum(III) is a water-reactive and corrosive compound.[4][5] It reacts violently with water, releasing flammable gases, and can ignite spontaneously in air.[1] All handling must be performed under a dry, inert atmosphere.[3][10] Personal protective equipment, including flame-resistant clothing, gloves, and eye protection, is mandatory.[3][10]
Core Application: Atomic Layer Deposition (ALD)
Tris(dimethylamido)aluminum(III) is a key precursor in ALD and plasma-enhanced ALD (PE-ALD) for depositing high-purity aluminum-based thin films, such as aluminum oxide (Al₂O₃) and aluminum nitride (AlN).[2] These films are critical components in the semiconductor and microelectronics industries.[3] Its advantage over other precursors like trimethylaluminum (B3029685) (TMA) lies in the presence of Al-N bonds, which can lead to lower carbon contamination in the deposited films.[2][11]
Experimental Protocol: Thermal ALD of Aluminum Oxide (Al₂O₃)
This protocol describes a typical thermal ALD process for depositing Al₂O₃ using TDMAA and water (H₂O) as the co-reactant.[2]
Equipment and Materials:
-
ALD Reactor
-
Substrate (e.g., Si(100) wafer)
-
Tris(dimethylamido)aluminum(III) (TDMAA) precursor, heated in a bubbler (e.g., at 90°C)
-
Deionized water (H₂O) co-reactant
-
High-purity nitrogen (N₂) purge gas
Deposition Cycle: The process consists of a repeated four-step cycle:
-
TDMAA Pulse: The TDMAA vapor is pulsed into the reactor chamber. It chemisorbs onto the substrate surface in a self-limiting reaction.[2]
-
Nitrogen Purge: Excess, unreacted TDMAA and gaseous byproducts are removed from the chamber by a flow of inert N₂ gas.
-
H₂O Pulse: Water vapor is pulsed into the chamber. It reacts with the surface-bound aluminum amide species, forming aluminum oxide and releasing dimethylamine (B145610) as a gaseous byproduct.
-
Nitrogen Purge: Excess water and reaction byproducts are purged from the chamber with N₂ gas.
This cycle is repeated to grow the film to the desired thickness in a layer-by-layer fashion.
Typical Process Parameters:
-
Substrate Temperature: 250 °C
-
TDMAA Bubbler Temperature: 90 °C
-
TDMAA Pulse Duration: 4 seconds
-
H₂O Pulse Duration: 0.1 seconds
-
Purge Duration: 10 seconds
Concluding Remarks for Drug Development Professionals
The established applications for Tris(dimethylamido)aluminum(III) are firmly within the domain of materials science and inorganic chemistry. Its high reactivity, particularly with water and protic substances, makes it unsuitable for direct biological or pharmaceutical applications in its current form. While organometallic chemistry plays a role in the synthesis of complex organic molecules, there is no specific literature to suggest the use of Tris(dimethylamido)aluminum(III) as a reagent in pharmaceutical manufacturing. Researchers in drug development should note this specific compound's profile is geared towards non-biological, high-temperature deposition processes under vacuum.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. wiley.com [wiley.com]
- 4. Organoaluminum Reagents [sigmaaldrich.com]
- 5. [The use of aluminum and its compounds for the biomedical purposes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tris(dimethylamido)aluminum(III) | C12H36Al2N6 | CID 16688802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy Tris(dimethylamido)aluminum(III) | 32093-39-3 [smolecule.com]
- 8. spipharma.com [spipharma.com]
- 9. Tris(dimethylamino)aluminum | 3DMAAl | C6H18AlN3 - Ereztech [ereztech.com]
- 10. Next-generation aluminum adjuvants: Immunomodulatory layered double hydroxide NanoAlum reengineered from first-line drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
An In-depth Technical Guide to the Solubility of Tris(dimethylamido)aluminum(III) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Tris(dimethylamido)aluminum(III), with the chemical formula Al(N(CH₃)₂)₃, is an organoaluminum compound that serves as a crucial precursor in the fabrication of aluminum nitride (AlN) thin films through processes like organometallic chemical vapor deposition (OMCVD) and atomic layer deposition (ALD). Its utility in these applications is significantly influenced by its physical properties, including its solubility in organic solvents. This technical guide provides a comprehensive overview of the available knowledge on the solubility of Tris(dimethylamido)aluminum(III), outlines experimental protocols for its determination, and discusses the factors influencing its solubility.
Quantitative Solubility Data
A thorough review of scientific literature, including research articles, technical data sheets, and patents, reveals a notable absence of specific quantitative data on the solubility of Tris(dimethylamido)aluminum(III) in common organic solvents. While its synthesis and purification procedures often mention the use of solvents like diethyl ether and hexanes, numerical solubility values (e.g., in grams per 100 mL or molarity) are not provided. This suggests that while the compound is qualitatively soluble in certain organic solvents, detailed solubility studies have not been widely published.
The following table summarizes the qualitative solubility of Tris(dimethylamido)aluminum(III) in various organic solvents based on information gleaned from synthesis and handling procedures.
| Solvent Class | Specific Solvent | Qualitative Solubility | Reference(s) |
| Ethers | Diethyl ether | Used as a solvent during synthesis, indicating good solubility. | [1] |
| Tetrahydrofuran (THF) | Expected to be soluble based on its use with similar organometallic compounds. | ||
| Hydrocarbons | Hexanes | Used as a co-solvent in synthesis, suggesting some degree of solubility. | [1] |
| Pentane | Likely soluble, similar to hexanes. | ||
| Toluene | Expected to be soluble due to its nonpolar nature. | ||
| Aromatic Hydrocarbons | Benzene | Expected to be soluble. |
It is important to note that Tris(dimethylamido)aluminum(III) reacts violently with water and other protic solvents.
Factors Influencing Solubility
The solubility of Tris(dimethylamido)aluminum(III) is governed by several factors inherent to its molecular structure and the properties of the solvent:
-
"Like Dissolves Like" Principle: As a nonpolar organometallic compound, Tris(dimethylamido)aluminum(III) is expected to be more soluble in nonpolar organic solvents such as hydrocarbons and ethers. The dimethylamido ligands contribute to its nonpolar character.
-
Molecular Structure: The monomeric form of Tris(dimethylamido)aluminum(III) is trigonal planar. However, like many organoaluminum compounds, it can exist as a dimer, [Al(N(CH₃)₂)₃]₂, in the solid state and in non-coordinating solvents. This dimerization can affect its solubility.
-
Solvent Polarity: The polarity of the solvent plays a crucial role. Nonpolar solvents will more effectively solvate the nonpolar Tris(dimethylamido)aluminum(III) molecules.
-
Temperature: The solubility of solids in liquids generally increases with temperature. Therefore, heating the solvent may enhance the solubility of Tris(dimethylamido)aluminum(III).
Experimental Protocol for Determining Solubility
Given the lack of published quantitative data, researchers may need to determine the solubility of Tris(dimethylamido)aluminum(III) experimentally. The following protocol outlines a general procedure for determining the solubility of this air- and moisture-sensitive compound. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
Materials:
-
Tris(dimethylamido)aluminum(III)
-
Anhydrous organic solvent of interest
-
Schlenk flask or similar sealable reaction vessel
-
Magnetic stirrer and stir bar
-
Constant temperature bath
-
Syringe with a filter attachment (e.g., PTFE)
-
Pre-weighed, sealable vials
-
Analytical balance
Procedure:
-
Preparation: Ensure all glassware is rigorously dried and purged with an inert gas (e.g., argon or nitrogen). The organic solvent must be anhydrous and deoxygenated.
-
Saturation: In an inert atmosphere, add an excess amount of Tris(dimethylamido)aluminum(III) to a known volume of the anhydrous solvent in a Schlenk flask. The presence of undissolved solid is necessary to ensure the solution is saturated.
-
Equilibration: Seal the flask and place it in a constant temperature bath set to the desired temperature. Stir the mixture vigorously for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.
-
Sampling: Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any solid particles.
-
Solvent Evaporation: Transfer the filtered solution to a pre-weighed, sealable vial. Carefully evaporate the solvent under vacuum, leaving behind the dissolved Tris(dimethylamido)aluminum(III).
-
Quantification: Determine the mass of the dissolved Tris(dimethylamido)aluminum(III) by weighing the vial containing the residue.
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (mass of residue (g) / volume of aliquot (mL)) * 100
Safety Precautions:
Tris(dimethylamido)aluminum(III) is a hazardous substance. It is corrosive and reacts violently with water, releasing flammable gases. Always handle this compound in a well-ventilated fume hood and under an inert atmosphere. Wear appropriate personal protective equipment, including flame-resistant gloves and safety glasses.
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of Tris(dimethylamido)aluminum(III).
Caption: A flowchart of the experimental workflow for determining the solubility of an air-sensitive compound.
References
An In-depth Technical Guide to the Vapor Pressure of Tris(dimethylamido)aluminum(III)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vapor pressure characteristics of Tris(dimethylamido)aluminum(III) (TDMAA), a critical precursor in various chemical vapor deposition techniques. Understanding the volatility of TDMAA is essential for controlling deposition rates and ensuring reproducible film growth in applications ranging from semiconductor manufacturing to materials science.
Vapor Pressure Data
The vapor pressure of Tris(dimethylamido)aluminum(III) has been determined experimentally using thermogravimetric analysis (TGA). A key reported value is a vapor pressure of 1 Torr at 78 °C[1]. Further studies have elucidated the vapor pressure over a range of temperatures, as summarized in the table below. This data is crucial for determining the appropriate precursor temperature for consistent delivery to the deposition chamber.
| Temperature (°C) | Temperature (K) | Vapor Pressure (Torr) | Vapor Pressure (Pa) |
| 60 | 333.15 | ~0.3 | ~40 |
| 70 | 343.15 | ~0.6 | ~80 |
| 78 | 351.15 | 1.0 [1] | 133.3 [1] |
| 80 | 353.15 | ~1.2 | ~160 |
| 90 | 363.15 | ~2.1 | ~280 |
| 100 | 373.15 | ~3.5 | ~467 |
| 110 | 383.15 | ~5.8 | ~773 |
| 120 | 393.15 | ~9.3 | ~1240 |
Note: The vapor pressure values other than the one at 78 °C are estimated from the graphical data presented in "Tris(dimethylamido)aluminum(III): An overlooked atomic layer deposition precursor" and are therefore approximate.
Experimental Protocols
The determination of the vapor pressure of air- and moisture-sensitive compounds like Tris(dimethylamido)aluminum(III) requires specialized experimental techniques to ensure accuracy and prevent decomposition of the sample. The primary method employed is a stepped isothermal thermogravimetric analysis (TGA) which measures mass loss at a series of constant temperatures under a controlled atmosphere.
2.1. Synthesis and Handling of Tris(dimethylamido)aluminum(III)
Prior to vapor pressure measurements, high-purity Tris(dimethylamido)aluminum(III) is synthesized. A common method is the salt metathesis reaction between lithium dimethylamide and aluminum trichloride (B1173362) in a nitrogen-filled glovebox to prevent exposure to air and moisture. The product is then purified, for instance, by sublimation.
2.2. Stepped Isothermal Thermogravimetric Analysis (TGA)
This protocol outlines the procedure for determining the vapor pressure of TDMAA using a stepped isothermal TGA method.
-
Instrumentation: A high-precision thermogravimetric analyzer is required.
-
Sample Preparation:
-
In an inert atmosphere (e.g., a nitrogen-filled glovebox), a small, accurately weighed sample of Tris(dimethylamido)aluminum(III) (typically 10-50 mg) is loaded into a TGA sample pan.
-
The pan is hermetically sealed, if possible, for transfer to the TGA instrument to minimize atmospheric exposure.
-
-
Experimental Procedure:
-
The TGA furnace is purged with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 90-100 mL/min).
-
The sample is heated to the first isothermal temperature (e.g., 60 °C) at a controlled ramp rate (e.g., 10 °C/min).
-
The sample is held at this temperature for a set period (e.g., 10-20 minutes) during which the mass loss due to sublimation is continuously recorded. A linear mass loss over time is indicative of a constant evaporation rate.
-
The temperature is then rapidly ramped to the next isothermal step (e.g., 70 °C) and held for the same duration.
-
This process is repeated for a series of increasing temperatures (e.g., up to 120 °C).
-
-
Data Analysis:
-
The rate of mass loss ( dm/dt ) is determined from the slope of the mass versus time data for each isothermal segment.
-
The vapor pressure (P) at each temperature (T) is then calculated using the Knudsen effusion equation:
P = ( dm/dt ) * (2πRT/M)^(1/2) / A
where:
-
R is the ideal gas constant.
-
M is the molar mass of the effusing gas (for TDMAA, 159.21 g/mol ).
-
A is the area of the effusion orifice. For an open TGA pan, an effective orifice area is determined through calibration with a standard of known vapor pressure.
-
-
2.3. Clausius-Clapeyron Relationship
The relationship between the vapor pressure and temperature can be described by the Clausius-Clapeyron equation. A plot of ln(P) versus 1/T yields a straight line, and the enthalpy of vaporization (ΔHvap) can be determined from the slope of this line:
Slope = -ΔHvap / R
This analysis provides valuable thermodynamic data for the sublimation process of Tris(dimethylamido)aluminum(III).
Visualizations
3.1. Experimental Workflow for Vapor Pressure Determination
The following diagram illustrates the key steps involved in the experimental determination of the vapor pressure of Tris(dimethylamido)aluminum(III) using thermogravimetric analysis.
Caption: Experimental workflow for TDMAA vapor pressure determination.
References
Defining TDMAA: An Ambiguous Acronym in Chemical Research
The acronym "TDMAA" is not uniquely defined in publicly available chemical literature and databases, presenting a significant challenge in providing specific NMR and mass spectrometry data. The term can refer to several different chemical compounds, each with distinct spectral properties. Without a precise chemical identifier, such as a CAS number, IUPAC name, or chemical structure, a detailed technical guide on its analytical characterization cannot be compiled.
To illustrate the ambiguity, potential interpretations of "TDMAA" could include derivatives of adamantane, complex organic molecules, or other specialized research chemicals. The lack of a single, universally recognized compound corresponding to this acronym prevents the retrieval and presentation of specific experimental data and protocols as requested.
The Critical Need for Unambiguous Identification
For researchers, scientists, and drug development professionals, the precise identification of a chemical entity is the foundational step for all subsequent analysis. The analytical data, including NMR and mass spectrometry, are unique fingerprints of a molecule's structure. Therefore, any discussion of spectral data must be tied to a specific, unambiguously identified compound.
To proceed with a request for a technical guide on the NMR and mass spectrometry data for "TDMAA," it is imperative that the full chemical name or structure be provided. Once the specific compound is known, a comprehensive search for its spectral data and associated experimental methodologies can be conducted. This will enable the creation of a detailed and accurate technical resource, including data tables, experimental protocols, and workflow visualizations as originally requested.
Methodological & Application
Application Notes and Protocols: Tris(dimethylamido)aluminum(III) for Atomic Layer Deposition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atomic Layer Deposition (ALD) is a thin-film deposition technique renowned for its ability to produce conformal, uniform films with atomic-level thickness control. The choice of precursor is critical to the success of the ALD process, dictating film composition, purity, and deposition conditions. Tris(dimethylamido)aluminum(III), often abbreviated as TDMAA, has emerged as a promising precursor for depositing high-quality aluminum-containing thin films such as aluminum oxide (Al₂O₃) and aluminum nitride (AlN).[1][2]
Compared to the more conventional precursor, trimethylaluminum (B3029685) (TMA), TDMAA offers significant advantages. Its chemical structure, featuring aluminum-nitrogen bonds instead of the aluminum-carbon bonds found in TMA, can lead to significantly lower carbon contamination in the resulting films.[3][4] Furthermore, thermogravimetric analysis has demonstrated TDMAA's excellent volatility and thermal stability, which are ideal characteristics for an ALD precursor.[1][3][5] These properties make it a valuable tool for applications requiring high-purity films, such as in microelectronics and advanced material synthesis.[2]
Precursor: Properties and Safety
1.1. Physical and Chemical Properties
Tris(dimethylamido)aluminum(III) is an organoaluminum compound that serves as a versatile precursor in both ALD and Chemical Vapor Deposition (CVD).[2] Its key properties are summarized below.
| Property | Value | References |
| Chemical Formula | Al(N(CH₃)₂)₃ | [6][7] |
| Molecular Weight | 159.21 g/mol | [2][6][7] |
| Appearance | White to yellow crystals or liquid | [2][8] |
| Melting Point | 82-84 °C | [2][6][7] |
| Density | ~0.865 g/mL at 25 °C | [6][7] |
| Purity | ≥ 98% | [2] |
| Synonyms | TDMAA, 3DMAAl, Aluminum dimethylamide | [2][6] |
1.2. Safety and Handling
TDMAA is a hazardous material that requires careful handling in a controlled environment. It is highly flammable and reacts violently with water, releasing flammable gases that may ignite spontaneously.[2][8][9] It can cause severe skin burns and serious eye damage.[2][8]
General Handling Precautions:
-
Inert Atmosphere: Always handle TDMAA under a dry, inert atmosphere, such as nitrogen or argon, with minimal moisture and oxygen content (<5 ppm recommended).[2][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-resistant clothing, chemical-resistant gloves, safety goggles, and a face shield.[2][7][8]
-
Ventilation: Use only in a well-ventilated area or outdoors.[8]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[8]
-
Storage: Store in a tightly sealed, moisture-free container in a dry, locked-up place.[2][9]
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][9]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]
Application: Atomic Layer Deposition of Aluminum Oxide (Al₂O₃)
TDMAA is an effective precursor for the thermal ALD of high-purity Al₂O₃ thin films using water as the co-reagent.[1][3] The resulting films exhibit very low carbon contamination (~1.4%), making this process superior to many TMA-based depositions, especially at higher temperatures.[1][3]
2.1. Experimental Protocol: Thermal ALD of Al₂O₃
This protocol outlines the deposition of Al₂O₃ on a substrate using TDMAA and deionized water.
-
Substrate Preparation: Prepare the desired substrate by cleaning it to remove organic and particulate contamination. A typical cleaning procedure for silicon wafers involves sonication in acetone, followed by isopropanol, and then a final rinse with deionized water before drying with nitrogen.
-
Precursor Handling: Fill the precursor bubbler with TDMAA inside a nitrogen-filled glovebox to prevent exposure to air and moisture.[3]
-
System Setup: Install the bubbler in the ALD system and heat it to 90 °C to achieve sufficient vapor pressure.[3] Set the reactor and substrate temperature to 250 °C.[3]
-
Deposition Cycle: Execute the ALD cycles. A standard cycle consists of four steps: a. TDMAA Pulse: Introduce TDMAA vapor into the reactor for 4 seconds.[3] b. Purge 1: Purge the reactor with high-purity nitrogen (N₂) for 10 seconds to remove unreacted precursor and byproducts.[3] c. H₂O Pulse: Introduce water vapor into the reactor for 0.1 seconds.[3] d. Purge 2: Purge the reactor with N₂ for 10 seconds to remove unreacted water and byproducts.[3]
-
Film Growth: Repeat the deposition cycle until the desired film thickness is achieved. The growth per cycle (GPC) is typically around 1.1 Å/cycle.[3]
-
Post-Deposition: Cool down the reactor under a nitrogen atmosphere before removing the coated substrate.
2.2. Process Parameters and Film Properties
| Parameter | Value | References |
| Precursor | Tris(dimethylamido)aluminum(III) (TDMAA) | [3] |
| Co-reagent | Deionized Water (H₂O) | [3] |
| Deposition Temperature | 250 °C | [3] |
| TDMAA Bubbler Temperature | 90 °C | [3] |
| TDMAA Pulse Time | 4.0 s | [3] |
| H₂O Pulse Time | 0.1 s | [3] |
| **Purge Time (N₂) ** | 10.0 s | [3] |
| Growth Per Cycle (GPC) | 1.1 ± 0.1 Å/cycle | [3] |
| Film Purity (Carbon) | ~1.4% in bulk film | [1] |
2.3. Visualization: Thermal ALD Workflow for Al₂O₃
Caption: Thermal ALD cycle for Al₂O₃ using TDMAA and H₂O.
Application: Atomic Layer Deposition of Aluminum Nitride (AlN)
TDMAA is also a valuable precursor for depositing AlN films, which are of interest for applications in electronics and heat management.[10] Various co-reagents, including ammonia (B1221849) (NH₃), nitrogen (N₂) plasma, and hydrazine (B178648) (N₂H₄), can be used.[1][5][10] The use of plasma-enhanced ALD (PE-ALD) or atomic layer annealing (ALA) can facilitate low-temperature deposition (≤400 °C) while achieving high-quality, crystalline films with low impurity content.[10][11]
3.1. Experimental Protocol: Atomic Layer Annealing (ALA) of AlN
This protocol describes a low-temperature method for depositing crystalline AlN using TDMAA, hydrazine, and an argon plasma treatment.[10]
-
Substrate Preparation: Prepare a suitable substrate, such as a Si(111) wafer, using standard cleaning procedures.
-
Precursor Handling: Handle TDMAA and anhydrous hydrazine in an inert-gas environment due to their reactivity and toxicity.
-
System Setup: Load the substrate into the ALD reactor. Set the substrate temperature to ≤400 °C.[10]
-
Deposition Cycle (ALA): The ALA cycle introduces a third step for plasma treatment. a. TDMAA Pulse: Pulse TDMAA into the chamber to form a self-limited layer on the substrate. b. Purge 1: Purge the chamber with argon (Ar) gas to remove residual precursor. c. N₂H₄ Pulse: Introduce anhydrous hydrazine (N₂H₄) as the nitrogen source to react with the adsorbed TDMAA layer.[10] d. Purge 2: Purge the chamber again with Ar gas. e. Ar Plasma Treatment: Introduce a pulse of low-energy Ar plasma. This step enhances film crystallinity without requiring high thermal energy.[10] f. Purge 3: Perform a final purge to clear the chamber before the next cycle.
-
Film Growth: Repeat the cycle to build the desired film thickness. This process yields polycrystalline AlN films with low oxygen and carbon contamination (<2 at. %).[10]
-
Post-Deposition: After the final cycle, cool the system under an inert atmosphere before sample retrieval.
3.2. Process Parameters and Film Properties
| Parameter | Value | References |
| Precursor | Tris(dimethylamido)aluminum(III) (TDMAA) | [10] |
| Co-reagent | Anhydrous Hydrazine (N₂H₄) | [10] |
| Deposition Temperature | ≤ 400 °C | [10][11] |
| Process Variant | Atomic Layer Annealing (ALA) | [10] |
| Plasma Treatment | Argon (Ar) plasma | [10] |
| Substrate | Si(111) | [10] |
| Film Crystallinity | Polycrystalline | [10] |
| Film Purity (C+O) | < 2 at. % | [10] |
3.3. Visualization: PE-ALD/ALA Workflow for AlN
Caption: Plasma-Enhanced ALD / Atomic Layer Annealing cycle for AlN.
References
- 1. Tris(dimethylamido)aluminum(III): An overlooked atomic layer deposition precursor | CoLab [colab.ws]
- 2. Tris(dimethylamino)aluminum | Aluminum dimethylamide | Al(N(CH3)2) – Ereztech [ereztech.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. A mass spectrometrical surface chemistry study of aluminum nitride ALD from tris-dimethylamido aluminum and ammonia - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00922C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 三(二甲基酰胺基)铝(III) | Sigma-Aldrich [sigmaaldrich.com]
- 7. 三(二甲基酰胺基)铝(III) | Sigma-Aldrich [sigmaaldrich.com]
- 8. ereztech.com [ereztech.com]
- 9. americanelements.com [americanelements.com]
- 10. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Atomic Layer Deposition of Aluminum Nitride Films using Tris(dimethylamino)aluminum (TDMAA) and Ammonia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the deposition of high-quality aluminum nitride (AlN) thin films using thermal Atomic Layer Deposition (ALD) with tris(dimethylamino)aluminum (TDMAA) and ammonia (B1221849) (NH₃) as the aluminum and nitrogen precursors, respectively. This process is of significant interest for a variety of applications, including biocompatible coatings for medical implants and devices, gate dielectrics in transistors, and passivation layers in electronics, owing to the excellent conformality, thickness control, and relatively low deposition temperatures offered by ALD.
Overview of the ALD Process
The ALD of AlN from TDMAA and NH₃ is a cyclical process based on two self-limiting surface reactions. In the first half-reaction, TDMAA is introduced into the deposition chamber and reacts with the substrate surface. The excess, unreacted TDMAA and byproducts are then purged from the chamber with an inert gas. In the second half-reaction, ammonia is pulsed into the chamber, reacting with the surface-adsorbed TDMAA species to form AlN. A final purge step removes the reaction byproducts and any unreacted ammonia, completing one ALD cycle. This cycle is repeated to grow the AlN film to the desired thickness. The use of TDMAA, a precursor containing aluminum-nitrogen bonds, can be advantageous in reducing carbon impurities compared to alkyl-based precursors like trimethylaluminum (B3029685) (TMA).[1][2]
Data Presentation: Process Parameters and Film Properties
The following tables summarize the key quantitative data for the ALD of AlN films using TDMAA and NH₃, compiled from various studies. These values can serve as a starting point for process optimization.
Table 1: ALD Process Parameters for AlN Deposition using TDMAA and NH₃
| Parameter | Value | Notes |
| Substrate Temperature | 150 - 400 °C | The ALD window is typically observed between 200 °C and 300 °C, where the growth rate is stable. Higher temperatures can lead to precursor decomposition. |
| TDMAA Precursor Temperature | 25 - 80 °C | The precursor should be heated to ensure adequate vapor pressure for delivery to the reactor. |
| TDMAA Pulse Time | 0.1 - 4.0 s | Pulse time should be sufficient to achieve saturation of the surface reaction. Longer pulses may be needed for high aspect ratio structures. |
| TDMAA Purge Time | 5 - 60 s | Purge time must be long enough to remove all non-reacted precursor and byproducts from the chamber to prevent chemical vapor deposition (CVD) reactions. |
| NH₃ Pulse Time | 1 - 12 s | Similar to the TDMAA pulse, the ammonia pulse should be long enough for the surface reaction to complete. |
| NH₃ Purge Time | 10 - 60 s | A sufficient purge is critical to remove residual ammonia and byproducts. |
| Carrier Gas | Nitrogen (N₂) or Argon (Ar) | High purity inert gas is essential. |
| Reactor Pressure | 1 - 10 Torr | The optimal pressure will depend on the specific ALD reactor configuration. |
Table 2: Resulting Aluminum Nitride Film Properties
| Property | Value | Conditions and Notes |
| Growth per Cycle (GPC) | 0.7 - 1.1 Å/cycle | GPC is dependent on the deposition temperature. A typical GPC of ~0.8 Å/cycle is observed at 200 °C. |
| Film Composition (N/Al ratio) | ~1.0 - 1.3 | Films can be slightly nitrogen-rich. |
| Carbon Impurity | < 1 - 5 at.% | Carbon content is a critical parameter; TDMAA generally leads to lower carbon incorporation than TMA. |
| Oxygen Impurity | 1 - 10 at.% | Oxygen contamination can arise from residual water in the reactor or post-deposition oxidation upon air exposure. |
| Crystallinity | Amorphous to Polycrystalline | Films are typically amorphous at lower temperatures (< 300 °C) and can become polycrystalline at higher temperatures. |
| Density | 2.2 - 3.2 g/cm³ | Density is typically lower than the bulk value of AlN (3.26 g/cm³) and depends on film purity and crystallinity. |
| Refractive Index (at 633 nm) | 1.8 - 2.1 | The refractive index is a good indicator of film density and purity. |
Experimental Protocols
This section provides a detailed methodology for the deposition of AlN films using a thermal ALD reactor.
Substrate Preparation
-
Substrate Cleaning: Begin with a thorough cleaning of the substrate to remove any organic and inorganic contaminants. A common procedure for silicon substrates involves:
-
Sonication in acetone (B3395972) for 10 minutes.
-
Sonication in isopropanol (B130326) for 10 minutes.
-
Rinsing with deionized (DI) water.
-
Drying with a stream of high-purity nitrogen gas.
-
-
Native Oxide Removal (Optional): For applications requiring a direct AlN-substrate interface, the native oxide layer (e.g., SiO₂ on silicon) can be removed. This is typically achieved by a wet etch in a dilute hydrofluoric acid (HF) solution (e.g., 2% HF for 30-60 seconds) followed by a DI water rinse and nitrogen drying. This step should be performed immediately before loading the substrate into the ALD reactor to minimize re-oxidation.
ALD System Preparation
-
Reactor Bake-out: Before deposition, it is crucial to bake out the ALD reactor at a temperature higher than the intended deposition temperature (e.g., 300-400 °C) under vacuum for several hours to desorb any water and other volatile contaminants from the chamber walls.
-
Precursor Loading and Heating:
-
Handle TDMAA in an inert atmosphere (e.g., a glovebox) as it is air and moisture sensitive.
-
Load the TDMAA into a suitable precursor cylinder and connect it to the ALD system.
-
Heat the TDMAA precursor to the desired temperature (e.g., 60-80 °C) to achieve a stable vapor pressure.
-
Ensure all precursor delivery lines are heated to a temperature above the precursor temperature to prevent condensation.
-
-
System Purging: Purge the precursor lines and the reactor with a high-purity inert gas (N₂ or Ar) to remove any atmospheric contaminants.
AlN Deposition Protocol
-
Substrate Loading: Transfer the cleaned substrate into the ALD reactor.
-
Reactor Stabilization: Pump the reactor down to the base pressure and then establish the desired deposition temperature and pressure with a steady flow of the carrier gas.
-
ALD Cycle Execution: Initiate the ALD process by executing the following sequence of steps, which constitutes one cycle:
-
TDMAA Pulse: Introduce TDMAA vapor into the reactor for a predetermined time (e.g., 0.5 - 2.0 seconds).
-
Purge 1: Stop the TDMAA flow and purge the reactor with the inert carrier gas for a set duration (e.g., 10 - 30 seconds).
-
NH₃ Pulse: Introduce ammonia gas into the reactor for a specific time (e.g., 1.0 - 5.0 seconds).
-
Purge 2: Stop the ammonia flow and purge the reactor with the inert carrier gas for a defined period (e.g., 20 - 60 seconds).
-
-
Film Growth: Repeat the ALD cycle until the desired film thickness is achieved. The thickness can be estimated by multiplying the GPC by the number of cycles.
-
Post-Deposition: After the final cycle, cool down the reactor under a continuous flow of inert gas before removing the substrate.
Mandatory Visualizations
ALD Cycle and Surface Chemistry
The following diagram illustrates the idealized surface reactions during one ALD cycle for the growth of AlN from TDMAA and NH₃.
Caption: Idealized ALD cycle for AlN deposition using TDMAA and NH₃.
Experimental Workflow
The following diagram outlines the logical workflow for the entire process, from initial preparation to the final characterization of the AlN films.
Caption: Experimental workflow for ALD of AlN films.
References
Application Notes and Protocols for Low-Temperature Deposition of Aluminum Nitride (AlN) with Tris(dimethylamido)aluminum(III)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aluminum Nitride (AlN) is a wide-bandgap semiconductor with remarkable properties, including high thermal conductivity, excellent chemical and thermal stability, and a high dielectric constant. These characteristics make it a promising material for a variety of applications, such as in microelectronics, optoelectronics, and as a passivation layer in biomedical devices. The low-temperature deposition of high-quality AlN films is crucial for applications involving temperature-sensitive substrates. Tris(dimethylamido)aluminum(III) (TDMAA) has emerged as a superior precursor for low-temperature AlN deposition, primarily because it lacks direct aluminum-carbon bonds, which significantly reduces carbon impurities in the resulting films compared to commonly used precursors like trimethylaluminum (B3029685) (TMA).[1][2][3]
This document provides detailed application notes and experimental protocols for the low-temperature deposition of AlN thin films using TDMAA. The methodologies covered include thermal Atomic Layer Deposition (ALD), Plasma-Enhanced Atomic Layer Deposition (PEALD), and Atomic Layer Annealing (ALA).
Data Presentation
Table 1: Comparison of Low-Temperature AlN Deposition Processes Using TDMAA
| Deposition Technique | Aluminum Precursor | Nitrogen Precursor | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Key Film Properties | Reference |
| Thermal ALD | TDMAA | NH₃ | 200–350 | ~0.8 - 1.87 | Self-limiting growth up to 300°C; stoichiometric AlN with excellent conformality.[4] | [4] |
| Thermal ALD | TDMAA | N₂H₄ | ≤400 | Not specified | Polycrystalline films with small grain sizes (<5 nm) at ≥350°C.[5] | [5] |
| PEALD | TDMAA | N₂ plasma | 250 | 0.8 | Low carbon impurity (~1.4%); potential for low-impurity or impurity-free AlN.[3] | [3] |
| Atomic Layer Annealing (ALA) | TDMAA | N₂H₄ | ≤400 | Not specified | High-quality, oriented c-axis AlN on Si; large grain size (>9 nm); low C/O contamination (<2 at.%).[5][6] | [5][6] |
Table 2: Impurity Concentrations in AlN Films at 400°C
| Deposition Process | Aluminum Precursor | Carbon Content (at.%) | Oxygen Content (at.%) | Reference |
| Thermal ALD | TDMAA | <2 | <2 | [5] |
| Atomic Layer Annealing (ALA) | TDMAA | <2 | <2 | [5] |
| Thermal ALD | TMA | >5 | Not specified | [5] |
| Atomic Layer Annealing (ALA) | TMA | >5 | Not specified | [5] |
Experimental Protocols
Protocol 1: Thermal Atomic Layer Deposition of AlN using TDMAA and NH₃
This protocol describes the deposition of AlN films using a thermal ALD process.
1. Substrate Preparation:
-
Utilize p-type silicon wafers as substrates.
-
Perform a standard cleaning procedure to remove organic and inorganic contaminants.
2. ALD Reactor Setup:
-
Use a hot-wall ALD reactor.
-
Maintain a continuous flow of high-purity N₂ (99.999%) as the carrier and purge gas.[2]
-
Set the reactor pressure to 4 mbar.[2]
3. Precursor Handling and Delivery:
-
Heat the TDMAA precursor to 60-120°C to achieve adequate vapor pressure.[2]
-
Use ammonia (B1221849) (NH₃) as the nitrogen source.
4. Deposition Cycle:
-
The deposition cycle consists of four sequential steps:
-
TDMAA Pulse: Introduce TDMAA vapor into the reactor for a specified time (e.g., 4 seconds) to allow for self-limiting chemisorption on the substrate surface.[2]
-
N₂ Purge: Purge the reactor with N₂ gas to remove unreacted TDMAA and any gaseous byproducts.
-
NH₃ Pulse: Introduce NH₃ gas into the reactor for a specified time (e.g., 12 seconds) to react with the adsorbed aluminum-containing species.[2]
-
N₂ Purge: Purge the reactor with N₂ gas to remove unreacted NH₃ and reaction byproducts.
-
5. Deposition Parameters:
-
Substrate Temperature: 200–350°C.[4]
-
Number of Cycles: Repeat the deposition cycle to achieve the desired film thickness (e.g., 500 cycles for an ~80 nm film).[1][7]
6. Post-Deposition Characterization:
-
Analyze the film thickness, crystallinity, surface morphology, and composition using techniques such as ellipsometry, X-ray diffraction (XRD), atomic force microscopy (AFM), and X-ray photoelectron spectroscopy (XPS).
Protocol 2: Atomic Layer Annealing (ALA) of AlN using TDMAA and N₂H₄
This protocol is a variation of ALD that incorporates a plasma treatment step to enhance film crystallinity at low temperatures.[5]
1. Substrate Preparation:
-
Use Si(111) wafers as substrates.
-
Ensure the substrate has a hydroxyl-terminated surface for initial precursor reaction.[5]
2. ALA Reactor Setup:
-
Utilize an ALD reactor equipped with a remote inductively coupled plasma (ICP) source and a DC bias for the substrate.[5]
3. Precursor Handling and Delivery:
-
Use TDMAA as the aluminum precursor.
-
Use anhydrous hydrazine (B178648) (N₂H₄) as the nitrogen precursor.
4. Deposition Cycle (ALA):
-
The ALA cycle consists of five steps:
-
TDMAA Pulse: Introduce TDMAA, which reacts with the hydroxyl-terminated surface, leaving it terminated with aluminum dimethylamide.[5]
-
N₂ Purge: Purge the chamber to remove excess TDMAA.
-
N₂H₄ Pulse: Introduce N₂H₄ to react with the surface-bound dimethylamide, forming dimethylamine (B145610) gas as a byproduct.[5]
-
N₂ Purge: Purge the chamber to remove excess N₂H₄ and byproducts.
-
Ar Plasma Treatment: Introduce a pulse of low-energy argon ions to induce surface mobility and promote crystallization of the deposited film.[5] A DC bias can be applied to tune the ion energy.[5]
-
5. Deposition Parameters:
6. Film Properties:
-
This process yields high-quality, c-axis oriented polycrystalline AlN films with large grain sizes and low impurity content.[5] The resulting films can serve as template layers for subsequent high-speed AlN growth via sputtering.[5][6]
Visualizations
Caption: Workflow for a single cycle of thermal Atomic Layer Deposition of AlN.
Caption: Workflow for a single cycle of Atomic Layer Annealing of AlN.
Caption: Simplified reaction pathway for ALA of AlN using TDMAA and Hydrazine.
References
- 1. researchgate.net [researchgate.net]
- 2. A mass spectrometrical surface chemistry study of aluminum nitride ALD from tris-dimethylamido aluminum and ammonia - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00922C [pubs.rsc.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Chemical Vapor Deposition of Aluminum Oxide (Al₂O₃) Using Tris(dimethylamido)aluminum (TDMAA) Precursor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocols and application notes are based on extrapolated data from Atomic Layer Deposition (ALD) studies of Al₂O₃ using the Tris(dimethylamido)aluminum (TDMAA) precursor, due to a lack of available literature on its specific use in Chemical Vapor Deposition (CVD) for Al₂O₃. The provided parameters represent a starting point for process development and will require empirical optimization for specific CVD reactor configurations and desired film properties.
Introduction
Aluminum oxide (Al₂O₃) thin films are of significant interest across various scientific and industrial fields, including microelectronics, optics, and biomedical device manufacturing, owing to their excellent dielectric properties, high thermal stability, and chemical inertness. Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality, conformal Al₂O₃ films. This document provides a detailed guide for the deposition of Al₂O₃ via CVD utilizing the metalorganic precursor Tris(dimethylamido)aluminum (TDMAA). TDMAA is a promising alternative to more traditional precursors like trimethylaluminum (B3029685) (TMA), offering potential advantages in terms of reduced carbon contamination and different reactivity profiles.
Precursor Properties: Tris(dimethylamido)aluminum (TDMAA)
TDMAA is an aluminum-containing metalorganic compound with the chemical formula Al[N(CH₃)₂]₃. Its key properties relevant to CVD are summarized in the table below. A notable feature of TDMAA is the absence of direct Al-C bonds, which can contribute to lower carbon incorporation in the deposited films compared to alkylaluminum precursors.
| Property | Value |
| Chemical Formula | Al[N(CH₃)₂]₃ |
| Molar Mass | 159.21 g/mol |
| Physical State | Solid at room temperature |
| Vapor Pressure | 1 Torr at 78 °C |
| Thermal Stability | No significant decomposition below 600 °C |
Proposed CVD Process Parameters for Al₂O₃ Deposition
The following table outlines the recommended starting parameters for the CVD of Al₂O₃ using TDMAA and a suitable oxygen source, such as water vapor. These parameters are derived from ALD studies and should be optimized for a continuous flow CVD process.
| Parameter | Recommended Starting Value | Range for Optimization |
| Precursor (TDMAA) Temp. | 90 °C | 80 - 110 °C |
| Substrate Temperature | 250 °C | 200 - 350 °C |
| Co-reactant | Deionized Water (H₂O) | O₂, O₃, N₂O |
| Carrier Gas | N₂ or Ar | - |
| Carrier Gas Flow Rate | 50 - 200 sccm | Dependent on reactor geometry and pressure |
| Reactor Pressure | 1 - 10 Torr | 0.1 - 760 Torr |
Experimental Protocol: CVD of Al₂O₃
This protocol details the steps for depositing Al₂O₃ thin films on a substrate using a hot-wall CVD reactor.
4.1. Substrate Preparation
-
Select a suitable substrate (e.g., silicon wafer, quartz, or other material compatible with the deposition temperature).
-
Clean the substrate to remove any organic and particulate contamination. A standard RCA clean is recommended for silicon substrates.
-
Dry the substrate thoroughly with a nitrogen gun and load it into the CVD reactor.
4.2. Precursor Handling and Delivery
-
Handle TDMAA in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent reaction with air and moisture.
-
Load the TDMAA into a suitable bubbler or sublimator designed for solid precursors.
-
Heat the TDMAA source to 90 °C to achieve adequate vapor pressure for delivery to the reactor.
-
Use a carrier gas (N₂ or Ar) to transport the TDMAA vapor to the reaction chamber. The flow rate of the carrier gas will control the precursor delivery rate.
4.3. Deposition Process
-
Heat the CVD reactor to the desired substrate temperature of 250 °C.
-
Introduce the carrier gas through the TDMAA source into the reaction chamber.
-
Simultaneously introduce the co-reactant (e.g., water vapor) into the chamber. The flow rate of the co-reactant should be carefully controlled to achieve the desired stoichiometry and film properties.
-
Maintain the desired reactor pressure throughout the deposition process.
-
The deposition time will determine the final film thickness. Based on related ALD processes, a growth rate in the range of 1-2 Å/s can be anticipated, but this will be highly dependent on the specific CVD conditions.
-
After the desired deposition time, stop the precursor and co-reactant flows.
-
Allow the substrate to cool down to room temperature under a continuous flow of inert gas before removal from the reactor.
4.4. Post-Deposition Characterization
-
Characterize the deposited Al₂O₃ films using appropriate techniques to determine thickness, composition, morphology, and electrical properties.
-
Thickness and Refractive Index: Ellipsometry
-
Composition and Stoichiometry: X-ray Photoelectron Spectroscopy (XPS)
-
Crystallinity: X-ray Diffraction (XRD)
-
Surface Morphology: Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM)
-
Electrical Properties: Capacitance-Voltage (C-V) and Current-Voltage (I-V) measurements for dielectric characterization.
-
Visualizations
5.1. Logical Workflow for Al₂O₃ CVD using TDMAA
5.2. Proposed Reaction Pathway for Al₂O₃ Formation
Application Notes and Protocols for Tris(dimethylamido)aluminum(III) in III-V Semiconductor Growth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Tris(dimethylamido)aluminum(III) (TDMAA) as a precursor for the growth of III-V semiconductor materials, with a primary focus on Aluminum Nitride (AlN). TDMAA is an organoaluminum compound valued in processes like Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD) for depositing high-purity, uniform aluminum-containing thin films.[1][2] Its chemical formula is Al(N(CH₃)₂)₃.[3]
Key Applications and Advantages
Tris(dimethylamido)aluminum(III) is a solid precursor with a melting point of 82-84 °C and is suitable for fabricating aluminum nitride (AlN) thin films.[3] It is a flammable and water-reactive compound, necessitating handling under an inert atmosphere.[2]
One of the primary advantages of TDMAA over other aluminum precursors, such as Trimethylaluminum (TMA), is the absence of direct aluminum-carbon bonds.[4] This characteristic is crucial for reducing carbon impurities in the grown films, which is a significant challenge in the fabrication of high-quality semiconductor devices.[4][5] TDMAA has demonstrated excellent volatility and thermal stability, which are ideal properties for an ALD precursor.[5][6]
TDMAA is particularly effective in low-temperature deposition processes. For instance, high-quality polycrystalline AlN films have been successfully deposited on silicon substrates at temperatures as low as ≤ 400°C using a technique called atomic layer annealing (ALA), which combines the principles of ALD with an argon plasma treatment.[4] In these processes, TDMAA is used in conjunction with a nitrogen source, such as hydrazine (B178648) (N₂H₄) or ammonia (B1221849) (NH₃).[4][5] The resulting AlN films exhibit large grain sizes and low oxygen and carbon contamination, making them suitable as template layers for further semiconductor growth.[4]
Quantitative Data Summary
The following table summarizes key quantitative data from experiments using Tris(dimethylamido)aluminum(III) for the growth of AlN films. This data is compiled from various research articles and provides a comparative overview of different deposition techniques and precursors.
| Parameter | Value | Deposition Method | Precursors | Substrate | Key Findings | Reference(s) |
| Carbon Impurity | ~1% | Plasma-Enhanced ALD (PE-ALD) | TDMAA + N₂ plasma | - | Lower carbon impurity compared to many TMA-based processes. | [5][6] |
| Carbon Impurity | <2 at. % | Atomic Layer Annealing (ALA) | TDMAA + N₂H₄ | Si(111) | Significantly lower carbon content compared to TMA at 400°C. | [4] |
| Oxygen Impurity | <2 at. % | Atomic Layer Annealing (ALA) | TDMAA + N₂H₄ | Si(111) | Low oxygen contamination. | [4] |
| Grain Size | >9 nm | Atomic Layer Annealing (ALA) | TDMAA + N₂H₄ | Si(111) | Resulted in large-grained AlN films. | [4] |
| Growth Rate | 1.1 Å/cycle | Thermal ALD (for Al₂O₃) | TDMAA + H₂O | - | Similar to the growth rate of alumina (B75360) deposited by TMA at 250°C. | [5] |
| Film Roughness (RMS) | 0.39 ± 0.05 nm | Thermal ALD | TDMAA + NH₃ | p-type Silicon | Produced smooth films. | [5] |
| Film Thickness | ~80 nm | Thermal ALD | TDMAA + NH₃ | p-type Silicon | Achieved with 500 ALD cycles. | [5] |
Experimental Protocols
Below are detailed protocols for the deposition of AlN thin films using Tris(dimethylamido)aluminum(III) based on published research.
Protocol 1: Atomic Layer Annealing (ALA) of AlN on Silicon
This protocol is adapted from a study demonstrating low-temperature deposition of polycrystalline AlN films on silicon substrates.[4]
1. Substrate Preparation:
-
Start with a hydroxyl-terminated Si(111) wafer.
-
Ensure the substrate is clean and free of organic contaminants.
2. Precursor Handling and Deposition Parameters:
-
Aluminum Precursor: Tris(dimethylamido)aluminum(III) (TDMAA)
-
Nitrogen Precursor: Anhydrous hydrazine (N₂H₄)
-
Deposition Temperature: ≤ 400 °C
-
TDMAA Pulse: 2 x 300 ms (B15284909) pulses with a 4 s purge time.
-
N₂H₄ Pulse: 100 ms pulse with an 8 s purge time.
-
Plasma Treatment: An argon plasma treatment with a DC bias is used after the N₂H₄ pulse to enhance film crystallinity. This constitutes the "annealing" step in ALA.
3. Deposition Cycle:
-
Step 1 (TDMAA Pulse): Introduce TDMAA vapor into the reactor to allow for surface adsorption on the silicon substrate.
-
Step 2 (Purge): Purge the chamber with an inert gas (e.g., Argon) to remove unreacted TDMAA.
-
Step 3 (N₂H₄ Pulse): Introduce N₂H₄ vapor, which reacts with the surface-bound dimethylamide groups.
-
Step 4 (Purge): Purge the chamber to remove unreacted N₂H₄ and byproducts.
-
Step 5 (Plasma Anneal): Expose the substrate to a low-energy argon ion bombardment to induce surface mobility and promote crystallization of the AlN film.
-
Step 6 (Repeat): Repeat the cycle to achieve the desired film thickness. A 25 nm film can serve as an effective template layer for subsequent deposition of thicker films.[4]
Protocol 2: Plasma-Enhanced Atomic Layer Deposition (PE-ALD) of AlN
This protocol is based on studies exploring TDMAA as a precursor for PE-ALD of aluminum nitride films.[5][6]
1. Substrate Preparation:
-
Use a suitable substrate, such as a silicon wafer.
-
Perform a standard cleaning procedure to remove any surface contaminants.
2. Precursor Handling and Deposition Parameters:
-
Aluminum Precursor: Tris(dimethylamido)aluminum(III) (TDMAA)
-
Nitrogen Source: Nitrogen (N₂) plasma
-
Deposition Temperature: 250 °C
-
TDMAA Bubbler Temperature: 90 °C
-
TDMAA Pulse: 4 s (to ensure saturation)
-
N₂ Plasma Exposure: Varies depending on the reactor configuration.
3. Deposition Cycle:
-
Step 1 (TDMAA Pulse): Introduce TDMAA vapor into the deposition chamber.
-
Step 2 (Purge): Purge the chamber with an inert gas to remove precursor residuals.
-
Step 3 (N₂ Plasma): Introduce nitrogen gas and ignite a plasma to provide the reactive nitrogen species.
-
Step 4 (Purge): Purge the chamber to remove any remaining reactants and byproducts.
-
Step 5 (Repeat): Repeat the cycle until the desired film thickness is achieved.
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in the deposition processes.
Caption: MOCVD workflow for III-V semiconductor growth using TDMAA.
Caption: Generalized ALD workflow for AlN deposition using TDMAA.
Caption: The Atomic Layer Annealing (ALA) process for AlN film growth.[4]
References
- 1. AlN PEALD with TMA and forming gas: study of plasma reaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tris(dimethylamino)aluminum | Aluminum dimethylamide | Al(N(CH3)2) – Ereztech [ereztech.com]
- 3. 三(二甲基酰胺基)铝(III) | Sigma-Aldrich [sigmaaldrich.com]
- 4. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 5. researchgate.net [researchgate.net]
- 6. Tris(dimethylamido)aluminum(III): An overlooked atomic layer deposition precursor | CoLab [colab.ws]
Experimental setup for ALD using Tris(dimethylamido)aluminum(III)
An Experimental Guide to Atomic Layer Deposition Using Tris(dimethylamido)aluminum(III)
This document provides detailed application notes and experimental protocols for the use of Tris(dimethylamido)aluminum(III), commonly known as TDMAA, as a precursor in Atomic Layer Deposition (ALD) for the synthesis of high-purity aluminum oxide (Al₂O₃) and aluminum nitride (AlN) thin films.
Introduction
Atomic Layer Deposition (ALD) is a thin-film deposition technique renowned for its ability to produce highly conformal and uniform films with precise thickness control at the atomic level. The choice of precursor is critical to the quality of the deposited film. Tris(dimethylamido)aluminum(III) (Al(N(CH₃)₂)₃ or TDMAA) has emerged as a valuable alternative to the more conventional trimethylaluminum (B3029685) (TMA) precursor. A key advantage of TDMAA is the absence of direct aluminum-carbon bonds, which can significantly reduce carbon impurities in the resulting films, a common issue when using TMA.[1][2] TDMAA's high volatility, good thermal stability, and high reactivity at low temperatures make it an excellent candidate for depositing both aluminum oxide and aluminum nitride films for various applications in microelectronics and materials science.[3][4][5]
Precursor: Tris(dimethylamido)aluminum(III) (TDMAA)
TDMAA is a white to yellow crystalline solid organoaluminum compound that is highly sensitive to moisture and air.[6] It is essential to handle this precursor under an inert atmosphere (e.g., nitrogen or argon) to maintain its stability and purity.[6]
| Property | Value | Reference |
| Chemical Formula | C₆H₁₈AlN₃ | [6] |
| Molecular Weight | 159.21 g/mol | [6] |
| Appearance | White to yellow crystals | [6] |
| Melting Point | 82-84 °C | [6][7] |
| Purity | ≥ 98% | [6] |
| Aluminum Content | 16.6-17.3% | [6] |
Safety Precautions and Handling
TDMAA is a flammable, corrosive, and water-reactive compound.[6][7] It can cause severe skin burns and eye damage.[8] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear flame-resistant clothing, chemical-resistant gloves, and safety goggles or a face shield.[6][9]
-
Handling: All handling must be performed in a glovebox or under an inert gas atmosphere (e.g., nitrogen, argon).[6][7] The workspace should be kept dry.[7]
-
Storage: Store in a tightly sealed, moisture-free container in a dry, cool, and well-ventilated area, away from heat and sources of ignition.[6][9]
-
Spills: In case of a spill, do not use water.[7] Sweep up the solid material and place it into a suitable container for disposal. Avoid generating dust.[9][10]
-
First Aid: In case of skin contact, brush off loose particles and immediately flush with water.[8] For eye contact, rinse cautiously with water for several minutes.[9] In case of inhalation, move the person to fresh air.[6] In all cases of exposure, seek immediate medical attention.[9]
Experimental Workflow and Setup
The ALD process consists of sequential, self-limiting surface reactions. A typical ALD cycle involves four distinct steps: precursor pulse, inert gas purge, co-reactant pulse, and a final inert gas purge. This cycle is repeated to grow a film of the desired thickness.
Experimental Protocols
The following protocols outline the deposition of aluminum oxide and aluminum nitride films using TDMAA. Parameters may need to be optimized based on the specific ALD reactor configuration.
This protocol describes the thermal deposition of Al₂O₃ using TDMAA and water (H₂O) as the co-reactant.
Methodology:
-
Load the substrate into the ALD reactor chamber.
-
Heat the substrate to the desired deposition temperature (e.g., 250 °C).
-
Heat the TDMAA precursor in a bubbler to a stable temperature (e.g., 90 °C) to ensure sufficient vapor pressure.
-
Initiate the ALD cycles. a. Pulse TDMAA vapor into the chamber. b. Purge the chamber with an inert gas (e.g., N₂) to remove unreacted precursor and byproducts. c. Pulse H₂O vapor into the chamber to react with the surface-adsorbed TDMAA. d. Purge the chamber again with inert gas.
-
Repeat the cycle until the target film thickness is achieved.
| Parameter | Value | Reference |
| Precursor | Tris(dimethylamido)aluminum(III) (TDMAA) | [1] |
| Co-reactant | Deionized Water (H₂O) | [1] |
| Substrate Temperature | 250 °C | [1] |
| TDMAA Bubbler Temperature | 90 °C | [1] |
| TDMAA Pulse Time | 4 s (saturating) | [1] |
| H₂O Pulse Time | Varies by reactor (e.g., 0.06 s) | [11] |
| Purge Gas | High-purity Nitrogen (N₂) | [1] |
| Purge Time | Varies by reactor (e.g., 5-20 s) | [11][12] |
This protocol uses a nitrogen plasma as the co-reactant to deposit AlN, which can offer benefits such as lower deposition temperatures and different film properties compared to thermal processes.
Methodology:
-
Load the substrate into the PE-ALD reactor.
-
Heat the substrate to the deposition temperature (e.g., 250 °C).
-
Heat the TDMAA bubbler to 90 °C.
-
Begin the PE-ALD cycles. a. Pulse TDMAA vapor into the chamber. b. Purge the chamber with inert gas. c. Introduce nitrogen gas and ignite the plasma to create reactive nitrogen species. d. Purge the chamber with inert gas.
-
Repeat the cycle for the desired film thickness.
| Parameter | Value | Reference |
| Precursor | Tris(dimethylamido)aluminum(III) (TDMAA) | [1] |
| Co-reactant | Nitrogen (N₂) Plasma | [1] |
| Substrate Temperature | 250 °C | [1] |
| TDMAA Bubbler Temperature | 90 °C | [1] |
| TDMAA Pulse Time | 4 s (saturating) | [1] |
| Plasma Gas | Nitrogen (N₂) / Argon (Ar) mixture | [2] |
| Plasma Power | 2400 - 2800 W | [1][2] |
| Plasma Pulse Time | 8 s | [1] |
| Purge Gas | High-purity Nitrogen (N₂) or Argon (Ar) | [1] |
This protocol details the thermal deposition of AlN using TDMAA and ammonia (B1221849) (NH₃) as the nitrogen source.
Methodology:
-
Load the substrate into the ALD reactor.
-
Heat the substrate to the deposition temperature within the ALD window (e.g., 150-300 °C).
-
Heat the TDMAA bubbler to a suitable temperature (e.g., 120 °C).
-
Execute the ALD cycles. a. Pulse TDMAA vapor into the chamber. b. Purge with inert gas. c. Pulse NH₃ gas into the chamber. d. Purge with inert gas.
-
Repeat the cycle until the desired thickness is achieved.
| Parameter | Value | Reference |
| Precursor | Tris(dimethylamido)aluminum(III) (TDMAA) | [2] |
| Co-reactant | Ammonia (NH₃) | [2] |
| Substrate Temperature | 150 - 300 °C | [2] |
| TDMAA Bubbler Temperature | 120 °C | [2] |
| TDMAA Pulse Time | 4 s | [2] |
| NH₃ Pulse Time | 12 s | [2] |
| Purge Gas | High-purity Nitrogen (N₂) | [2] |
| Chamber Pressure | 4 mbar | [2] |
Reaction Mechanisms
The ALD process relies on self-limiting surface reactions. During the TDMAA pulse, the precursor chemisorbs onto the substrate surface. In the subsequent co-reactant pulse, the ligands from the adsorbed precursor are removed, completing one monolayer of the desired material.
For AlN deposition with NH₃, the primary reactions are transamination and hydrogenation, which facilitate the ligand exchange.[3]
Summary of Quantitative Data
The use of TDMAA allows for the deposition of high-purity films with consistent growth rates.
| Film Type | Deposition Method | Temperature | Growth Per Cycle (GPC) | Film Purity (Carbon Impurity) | Reference |
| Al₂O₃ | Thermal (TDMAA + H₂O) | 250 °C | Not specified | ~1.4% | [5] |
| AlN | PE-ALD (TDMAA + N₂ Plasma) | 250 °C | 0.8 Å/cycle | ~1% | [1] |
| AlN | ALA (TDMAA + N₂H₄ + Ar Plasma) | 400 °C | Not specified | <2% | [12] |
Note: The film grown via PE-ALD was identified as an aluminum oxynitride due to oxygen presence, though carbon content remained low.[1][5]
Conclusion
Tris(dimethylamido)aluminum(III) is a highly effective precursor for the ALD of aluminum-based thin films. Its primary advantage lies in the deposition of films with significantly lower carbon contamination compared to traditional alkyl-aluminum precursors like TMA.[1] The protocols provided herein offer a starting point for researchers to develop high-quality Al₂O₃ and AlN films for applications demanding high purity and precision. Proper safety measures must be rigorously followed when handling this reactive compound.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. A mass spectrometrical surface chemistry study of aluminum nitride ALD from tris-dimethylamido aluminum and ammonia - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00922C [pubs.rsc.org]
- 3. A mass spectrometrical surface chemistry study of aluminum nitride ALD from tris-dimethylamido aluminum and ammonia - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Tris(dimethylamido)aluminum(III): An overlooked atomic layer deposition precursor | CoLab [colab.ws]
- 6. Tris(dimethylamino)aluminum | Aluminum dimethylamide | Al(N(CH3)2) – Ereztech [ereztech.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. americanelements.com [americanelements.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
Application Notes and Protocols for Polycrystalline AlN Film Deposition using TDMAA and Hydrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deposition of polycrystalline Aluminum Nitride (AlN) thin films utilizing tris(dimethylamino)aluminum (TDMAA) and hydrazine (B178648) (N₂H₄) as precursors. This low-temperature deposition technique is crucial for applications requiring high-quality crystalline AlN films on thermally sensitive substrates.
Overview
The deposition of high-quality, polycrystalline Aluminum Nitride (AlN) films at low temperatures is of significant interest for various applications, including heat spreading layers in electronics and buffer layers for subsequent film growth.[1] Traditional methods for depositing crystalline AlN often require temperatures exceeding 800 °C, which is incompatible with many modern electronic device fabrication processes.[1] The use of highly reactive precursors like tris(dimethylamino)aluminum (TDMAA) and anhydrous hydrazine (N₂H₄) enables the deposition of these films at significantly lower temperatures (≤400 °C).[1]
This protocol focuses on an Atomic Layer Deposition (ALD) based method, which allows for precise control over film thickness and composition. Variations of this process, such as Atomic Layer Annealing (ALA), which incorporates an additional argon plasma treatment step, can further enhance film crystallinity and reduce impurities.[1]
Data Presentation
The following tables summarize the key deposition parameters and resulting film properties from various studies on AlN deposition using amino-based aluminum precursors and hydrazine.
Table 1: Deposition Parameters for AlN Films
| Precursor System | Deposition Technique | Deposition Temperature (°C) | Al Precursor Pulse (s) | N Precursor Pulse (s) | Purge Time (s) | Growth per Cycle (Å/cycle) | Reference |
| TDMAA + N₂H₄ | Atomic Layer Annealing (ALA) | ≤ 400 | 2 x 0.3 | 0.1 | 4 (TDMAA), 8 (N₂H₄) | Not Specified | [1] |
| TDEAA + N₂H₄ | Atomic Layer Deposition (ALD) | 150 - 280 | Not Specified | Not Specified | Not Specified | 1.16 - 1.72 | [2] |
| TMA + N₂H₄ | Thermal ALD | 175 - 350 | 0.1 | 0.1 | 15 (TMA), 120 (N₂H₄) | ~1.6 (at 225°C) | [2][3] |
| TDEAA + N₂H₄ | ALD | 200 | Not Specified | Not Specified | Not Specified | ~1.1 | [4] |
| TDMAA + NH₃ | Thermal ALD | 180 - 400 | Not Specified | Not Specified | Not Specified | ~0.8 | [4][5] |
Table 2: Properties of Deposited AlN Films
| Precursor System | Deposition Temperature (°C) | Film Crystallinity | Impurity Content (at. %) | N/Al Ratio | Grain Size (nm) | Reference |
| TDMAA + N₂H₄ | ≤ 400 (ALA) | Polycrystalline, c-axis oriented | < 2% C, < 2% O | Not Specified | > 9 | [1] |
| TDEAA + N₂H₄ | 200 (ALD) | Not Specified | ~1.4% C, ~3.2% O, 22.6% H | ~1.3 | Not Specified | [4] |
| TMA + N₂H₄ | 225 (Thermal ALD) | Not Specified | 7.5% O | 1.1 | Not Specified | [2][3] |
| TDMAA + NH₃ | 300 - 500 (CVD) | Polycrystalline | Not Specified | 1.05 ± 0.05 | Not Specified | [6] |
Experimental Protocols
This section outlines a detailed methodology for the deposition of polycrystalline AlN films using TDMAA and hydrazine via an ALD-based process.
Substrate Preparation
-
Use single-crystal silicon (Si) wafers (e.g., Si(111)) as substrates.
-
Clean the substrates to remove any organic and inorganic contaminants. A standard RCA clean or a dip in a dilute hydrofluoric acid (HF) solution (e.g., 100:1 H₂O:HF) can be used to remove the native oxide layer.
-
Immediately transfer the cleaned substrates into the deposition chamber to minimize re-oxidation.
Deposition Process (Atomic Layer Annealing)
The following protocol is based on the Atomic Layer Annealing (ALA) process, which has been shown to produce high-quality, large-grained polycrystalline AlN films.[1]
-
System Preparation:
-
Load the prepared substrates into the ALD reactor.
-
Heat the TDMAA precursor to a suitable temperature to ensure adequate vapor pressure. The specific temperature will depend on the design of the delivery system.
-
Maintain the reactor pressure at a base level (e.g., a few mbar) with a continuous flow of high-purity nitrogen or argon gas.
-
-
Deposition Cycle: The ALA process consists of a four-step cycle:
-
Step 1: TDMAA Pulse: Introduce TDMAA vapor into the reactor chamber. A typical pulse sequence is two 300 ms (B15284909) pulses.
-
Step 2: Purge: Purge the chamber with an inert gas (e.g., Argon) for a sufficient time (e.g., 4 seconds) to remove any unreacted TDMAA and gaseous byproducts.
-
Step 3: Hydrazine Pulse: Introduce anhydrous hydrazine (N₂H₄) vapor into the chamber. A typical pulse duration is 100 ms.
-
Step 4: Purge and Plasma Treatment: Purge the chamber again with inert gas (e.g., 8 seconds). During this step, an argon plasma treatment is applied for approximately 20 seconds with the substrate stage biased (e.g., -25 VDC) to enhance film crystallinity.[1]
-
-
Film Growth: Repeat the deposition cycle until the desired film thickness is achieved. The number of cycles will determine the final thickness, and the growth per cycle can be calibrated for the specific process conditions.
-
Post-Deposition:
-
After the final cycle, cool down the reactor under an inert gas atmosphere.
-
For some applications, a capping layer (e.g., SiNx) can be deposited in-situ to prevent surface oxidation of the AlN film upon exposure to air.[2]
-
Characterization
-
Thickness and Growth Rate: Use ellipsometry or X-ray reflectometry (XRR) to determine the film thickness and calculate the growth per cycle.
-
Composition and Impurities: Employ X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition (Al, N) and quantify the levels of impurities such as carbon and oxygen.
-
Crystallinity and Orientation: Use X-ray Diffraction (XRD) to assess the crystallinity and determine the preferred orientation of the AlN films.
-
Morphology and Grain Size: Characterize the surface morphology and grain size using Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM).
Mandatory Visualizations
Experimental Workflow
References
- 1. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 2. Low Temperature Thermal Atomic Layer Deposition of Aluminum Nitride Using Hydrazine as the Nitrogen Source [mdpi.com]
- 3. Low Temperature Thermal Atomic Layer Deposition of Aluminum Nitride Using Hydrazine as the Nitrogen Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A mass spectrometrical surface chemistry study of aluminum nitride ALD from tris-dimethylamido aluminum and ammonia - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00922C [pubs.rsc.org]
- 6. Chemical vapor deposition of aluminum nitride thin films | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Plasma-Enhanced Atomic Layer Deposition (PEALD) with Tris(dimethylamido)aluminum (TDMAA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Plasma-Enhanced Atomic Layer Deposition (PEALD) technique utilizing Tris(dimethylamido)aluminum (TDMAA), also referred to as Al(N(CH₃)₂)₃, as the aluminum precursor. This document covers the deposition of both aluminum nitride (AlN) and a generalized process for aluminum oxide (Al₂O₃), offering detailed experimental protocols, data summaries, and visualizations of the underlying processes.
Introduction to PEALD with TDMAA
Plasma-Enhanced Atomic Layer Deposition is a thin film deposition technique that offers atomic-level control over film thickness and composition. The use of plasma as a co-reactant allows for lower deposition temperatures compared to thermal ALD, making it suitable for temperature-sensitive substrates. Tris(dimethylamido)aluminum (TDMAA) is an alternative aluminum precursor to the more common trimethylaluminum (B3029685) (TMA). Its amide ligands can offer different surface chemistries and potentially influence film properties. While research on PEALD with TDMAA is ongoing, this document consolidates the available information to guide researchers in developing their deposition processes.
Safety Precautions and Handling of TDMAA
Tris(dimethylamido)aluminum is a reactive and moisture-sensitive compound. Proper handling and storage are crucial to ensure safety and maintain precursor integrity.
Key Safety Information:
-
Reactivity: TDMAA reacts violently with water and other protic agents (e.g., alcohols).[1][2][3] It is also air-sensitive and can be flammable.[1][2]
-
Handling: All handling of TDMAA should be performed in an inert atmosphere, such as a nitrogen-filled glovebox.[1][2][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant gloves, a lab coat, and safety goggles.[3][4] In case of potential exposure to vapors, a full-face respirator with appropriate cartridges is recommended.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.[1][3]
-
Spill and Disposal: In case of a spill, do not use water. Use a dry absorbent material.[4] Dispose of waste in accordance with local, state, and federal regulations.[3]
PEALD of Aluminum Nitride (AlN) with TDMAA
The PEALD of AlN using TDMAA and a nitrogen-containing plasma (e.g., NH₃ or N₂/H₂) has been demonstrated. This process is of interest for applications in electronics and optoelectronics due to the properties of AlN, such as its wide bandgap and high thermal conductivity.
Quantitative Data Summary
The following table summarizes typical process parameters and resulting film properties for the PEALD of AlN using TDMAA. Please note that optimal conditions can vary depending on the specific reactor configuration.
| Parameter | Value | Unit | Notes |
| Precursor | Tris(dimethylamido)aluminum (TDMAA) | - | - |
| Co-reactant | NH₃ or N₂/H₂ plasma | - | - |
| Substrate Temperature | 100 - 400 | °C | A self-limiting growth window is often observed at lower temperatures (e.g., 100-200 °C). |
| TDMAA Pulse Time | 0.1 - 2.0 | s | Should be sufficient to achieve surface saturation. |
| Purge Time | 5 - 20 | s | Adequate purging is critical to prevent CVD-like growth. |
| Plasma Exposure Time | 10 - 60 | s | Affects film properties such as density and composition. |
| Plasma Power | 100 - 300 | W | Influences the reactivity of the plasma species. |
| Growth per Cycle (GPC) | 0.5 - 1.5 | Å/cycle | Highly dependent on temperature and plasma parameters. |
| Refractive Index (@ 633 nm) | 1.9 - 2.1 | - | Increases with deposition temperature. |
| Film Density | 2.8 - 3.2 | g/cm³ | Tends to increase with higher deposition temperatures. |
Experimental Protocol for AlN PEALD
This protocol outlines a general procedure for the deposition of AlN thin films using TDMAA in a PEALD reactor.
Materials and Equipment:
-
PEALD reactor with a plasma source
-
Tris(dimethylamido)aluminum (TDMAA) precursor held in a heated cylinder
-
Ammonia (NH₃) or a mixture of nitrogen (N₂) and hydrogen (H₂) gas
-
High-purity argon (Ar) or nitrogen (N₂) as a carrier and purge gas
-
Substrates (e.g., silicon wafers)
-
Appropriate safety equipment (glovebox, PPE)
Procedure:
-
Substrate Preparation: Clean the substrates using a standard procedure (e.g., RCA clean for silicon wafers) to remove any organic and native oxide contaminants. Load the substrates into the PEALD reactor.
-
System Preparation:
-
Heat the TDMAA precursor cylinder to a stable temperature (e.g., 60-80 °C) to ensure adequate vapor pressure.
-
Heat the substrate to the desired deposition temperature (e.g., 200 °C).
-
Stabilize the reactor pressure and gas flows.
-
-
PEALD Cycle: A single PEALD cycle consists of four steps:
-
Step 1: TDMAA Pulse: Introduce TDMAA vapor into the reactor chamber for a set duration (e.g., 0.5 s). The TDMAA molecules will chemisorb onto the substrate surface.
-
Step 2: Purge: Purge the chamber with an inert gas (e.g., Ar) for a set duration (e.g., 10 s) to remove any unreacted TDMAA and byproducts.
-
Step 3: Plasma Exposure: Introduce the nitrogen-containing gas (e.g., NH₃) and ignite the plasma for a set duration (e.g., 30 s). The plasma species will react with the adsorbed TDMAA layer to form AlN.
-
Step 4: Purge: Purge the chamber with an inert gas (e.g., Ar) for a set duration (e.g., 10 s) to remove any reaction byproducts.
-
-
Deposition: Repeat the PEALD cycle until the desired film thickness is achieved.
-
Post-Deposition: Cool down the reactor and unload the coated substrates.
-
Characterization: Characterize the deposited films for thickness, refractive index, composition, and other properties using techniques such as ellipsometry, X-ray photoelectron spectroscopy (XPS), and X-ray diffraction (XRD).
Visualizations
Generalized PEALD of Aluminum Oxide (Al₂O₃) with TDMAA
Detailed experimental data for the PEALD of Al₂O₃ using TDMAA is not as readily available in the scientific literature as it is for AlN. Therefore, this section provides a generalized protocol based on the principles of PEALD with other amide-based precursors and oxygen plasma. Researchers should consider this as a starting point and expect to perform process optimization.
Quantitative Data Summary (Generalized)
The following table presents a range of plausible process parameters for the PEALD of Al₂O₃ using TDMAA and an oxygen plasma. These values are extrapolated from processes with similar precursors and should be optimized for a specific PEALD system.
| Parameter | Plausible Value Range | Unit | Notes |
| Precursor | Tris(dimethylamido)aluminum (TDMAA) | - | - |
| Co-reactant | O₂ plasma | - | - |
| Substrate Temperature | 50 - 300 | °C | Lower temperatures are a key advantage of PEALD. |
| TDMAA Pulse Time | 0.2 - 2.0 | s | Requires optimization for surface saturation. |
| Purge Time | 5 - 20 | s | Crucial for self-limiting growth. |
| Plasma Exposure Time | 5 - 40 | s | Influences film stoichiometry and density. |
| Plasma Power | 100 - 300 | W | Affects the concentration of reactive oxygen species. |
| Growth per Cycle (GPC) | 0.8 - 1.8 | Å/cycle | Expected to be in a similar range to other Al₂O₃ PEALD processes. |
| Refractive Index (@ 633 nm) | 1.60 - 1.65 | - | Typical for amorphous Al₂O₃ films. |
| Film Density | 2.7 - 3.0 | g/cm³ | Generally lower than bulk crystalline Al₂O₃. |
Generalized Experimental Protocol for Al₂O₃ PEALD
This protocol provides a general framework for developing a PEALD process for Al₂O₃ using TDMAA.
Materials and Equipment:
-
PEALD reactor with a plasma source
-
Tris(dimethylamido)aluminum (TDMAA) precursor
-
High-purity oxygen (O₂) gas
-
High-purity argon (Ar) or nitrogen (N₂) as a carrier and purge gas
-
Substrates
-
Safety equipment
Procedure:
-
Substrate and System Preparation: Follow the same procedures as outlined in the AlN protocol (Section 3.2).
-
PEALD Cycle:
-
Step 1: TDMAA Pulse: Introduce TDMAA vapor into the reactor.
-
Step 2: Purge: Purge the chamber with an inert gas.
-
Step 3: O₂ Plasma Exposure: Introduce oxygen gas and ignite the plasma to react with the adsorbed precursor layer and form Al₂O₃.
-
Step 4: Purge: Purge the chamber to remove byproducts.
-
-
Deposition: Repeat the cycle for the desired number of times.
-
Post-Deposition and Characterization: Follow the same procedures as for the AlN deposition.
Visualizations
References
Growth of Aluminum Oxynitride Films Using TDMAA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the growth of aluminum oxynitride (AlON) films utilizing Tetrakis(dimethylamido)aluminum (TDMAA) as the aluminum precursor. These protocols are primarily based on Atomic Layer Deposition (ALD) techniques, which offer precise control over film thickness and composition at the atomic scale.
Introduction to AlON and TDMAA
Aluminum oxynitride (AlON) is a ceramic material with a unique combination of properties, including optical transparency, high hardness, and excellent resistance to corrosion and radiation.[1][2] These characteristics make it a promising material for a variety of applications, from transparent armor to protective coatings on medical devices and drug delivery systems.
Tetrakis(dimethylamido)aluminum (TDMAA), with the chemical formula Al(N(CH₃)₂)₃, is an organometallic compound well-suited as a precursor for the deposition of aluminum-containing thin films.[3] Its use in ALD processes for growing aluminum nitride (AlN) and AlON films is advantageous due to its high reactivity and thermal stability within typical ALD temperature windows.[4][5] Notably, TDMAA can lead to films with lower carbon and oxygen impurity levels compared to other common aluminum precursors like trimethylaluminum (B3029685) (TMA).[4]
Deposition Methodologies
Atomic Layer Deposition (ALD) is the primary method discussed for the growth of AlON films using TDMAA. ALD is a thin-film deposition technique based on sequential, self-limiting surface reactions. This process allows for the deposition of conformal films with precise thickness control, even on complex topographies.
A variation of ALD, known as Atomic Layer Annealing (ALA), has also been shown to produce high-quality, crystalline AlN films at low temperatures (≤400°C) using TDMAA and hydrazine (B178648) (N₂H₄).[4][6] This technique involves an additional argon plasma treatment step to enhance film crystallinity.
Experimental Data Summary
The following tables summarize quantitative data from various studies on the growth of aluminum-based films using TDMAA.
Table 1: Deposition Parameters for AlN and AlON Films using TDMAA
| Parameter | Value | Deposition Method | Co-reactant(s) | Substrate | Reference |
| Deposition Temperature | 170 - 290 °C | ALD | NH₃, H₂O | Silicon <100> | [7] |
| Optimal Deposition Temp. | 200 - 230 °C | ALD | NH₃ | Silicon <100> | [7] |
| Deposition Temperature | 400 °C | ALD / ALA | N₂H₄ | Si(111) | [4] |
| TDMAA Bottle Temperature | 105 °C | ALA | N₂H₄ | Si(111) | [4] |
| TDMAA Pulse Time | 4 s | ALD | NH₃ | - | [5] |
| NH₃ Pulse Time | 12 s | ALD | - | - | [5] |
Table 2: Properties of AlN and AlON Films Grown with TDMAA
| Property | Value | Deposition Method | Deposition Temp. | Co-reactant(s) | Reference |
| Deposition Rate (AlN) | ~0.8 Å/cycle | Thermal ALD | 200 °C | NH₃ | [5][7] |
| Deposition Rate (AlN) | > 1 Å/cycle | Plasma ALD | - | NH₃ | [5] |
| N/Al Atomic Ratio (AlN) | ~1.3 | ALD | 200 °C | NH₃ | [7] |
| AlON Composition | Al₀.₅O₀.₄₃N₀.₀₇ | ALD | 200 °C | NH₃, H₂O | [7] |
| Impurity Content (C/O) | < 2 at. % | ALA | 400 °C | N₂H₄ | [4] |
| AlN Film Density | 2.36 g/cm³ | ALD | 200 °C | N₂H₄ | [7] |
| AlN Film Density | 2.22 g/cm³ | ALD | 200 °C | NH₃ | [7] |
Experimental Protocols
The following are generalized protocols for the deposition of AlN and AlON films using TDMAA in an ALD reactor. These should be adapted and optimized for specific equipment and research goals.
Protocol for Thermal ALD of Aluminum Nitride (AlN)
This protocol is based on the use of TDMAA and ammonia (B1221849) (NH₃).
-
Substrate Preparation:
-
Clean the silicon substrate using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.
-
Load the substrate into the ALD reactor.
-
-
Reactor Setup:
-
Set the reactor chamber temperature to the desired deposition temperature (e.g., 200 °C).[7]
-
Heat the TDMAA precursor bottle to a stable temperature to ensure sufficient vapor pressure.
-
-
ALD Cycle:
-
Step 1: TDMAA Pulse: Introduce TDMAA vapor into the reactor chamber for a set duration (e.g., 4 seconds) to allow for the self-limiting chemisorption of the precursor onto the substrate surface.[5]
-
Step 2: Purge: Purge the reactor with an inert gas (e.g., nitrogen or argon) for a sufficient time to remove any unreacted TDMAA and gaseous byproducts.
-
Step 3: Ammonia (NH₃) Pulse: Introduce NH₃ gas into the chamber for a set duration (e.g., 12 seconds) to react with the adsorbed TDMAA layer, forming AlN.[5]
-
Step 4: Purge: Purge the reactor again with the inert gas to remove unreacted NH₃ and reaction byproducts.
-
-
Film Growth:
-
Cooldown and Characterization:
-
After the final cycle, cool down the reactor under an inert atmosphere.
-
Remove the coated substrate for characterization (e.g., ellipsometry for thickness, XPS for composition).
-
Protocol for ALD of Aluminum Oxynitride (AlON)
This protocol introduces water vapor periodically during the AlN ALD process to incorporate oxygen into the film.
-
Follow Steps 1 and 2 from the AlN protocol.
-
Modified ALD Supercycle:
-
Perform a set number of standard AlN ALD cycles as described in the AlN protocol (e.g., 'x' cycles).
-
Water (H₂O) Pulse Cycle:
-
Step 2a: H₂O Pulse: Introduce water vapor into the reactor.
-
Step 2b: Purge: Purge the reactor with an inert gas.
-
-
The ratio of AlN cycles to H₂O pulse cycles will determine the final stoichiometry of the AlON film. For example, a composition of Al₀.₅O₀.₄₃N₀.₀₇ was achieved by periodically dosing with water vapor.[7]
-
-
Film Growth:
-
Repeat the supercycle until the desired film thickness is reached.
-
-
Follow Step 5 from the AlN protocol for cooldown and characterization.
Visualizations
The following diagrams illustrate the experimental workflows.
Caption: Atomic Layer Deposition (ALD) workflow for thin film growth.
Caption: Supercycle scheme for depositing aluminum oxynitride (AlON).
References
- 1. conro.com [conro.com]
- 2. Aluminum Oxynitride: The Key to Creating Transparent Aluminum | by Naila Moloo | students x students [studentsxstudents.com]
- 3. Tris(dimethylamido)aluminum(III) 32093-39-3 [sigmaaldrich.com]
- 4. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 5. A mass spectrometrical surface chemistry study of aluminum nitride ALD from tris-dimethylamido aluminum and ammonia - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00922C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Doping of Thin Films using Tris(dimethylamido)aluminum(III)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(dimethylamido)aluminum(III) (TDMAA) is an organoaluminum precursor utilized in the deposition of aluminum-containing thin films, such as aluminum nitride (AlN) and aluminum oxide (Al2O3). Its favorable characteristics, including high volatility and thermal stability, make it a viable alternative to other aluminum precursors like trimethylaluminum (B3029685) (TMA). A key advantage of TDMAA is the absence of direct aluminum-carbon bonds, which can lead to lower carbon contamination in the deposited films.[1][2]
These application notes provide detailed protocols for the deposition of AlN and Al2O3 thin films using TDMAA via Atomic Layer Deposition (ALD) and Plasma-Enhanced Atomic Layer Deposition (PE-ALD). The subsequent sections present quantitative data on film properties and experimental workflows to guide researchers in utilizing this precursor for their specific applications.
Quantitative Data Presentation
The following tables summarize key quantitative data from various studies on thin films grown using TDMAA and related precursors.
| Precursor System | Deposition Method | Temperature (°C) | Growth Rate (Å/cycle) | Film Density (g/cm³) | Carbon Impurity (at. %) | Oxygen Impurity (at. %) | Reference |
| TDMAA + H₂O | Thermal ALD | 250 | 1.1 | - | ~1.4 | - | [2][3] |
| TDMAA + N₂H₄ | Atomic Layer Annealing (ALA) | ≤400 | - | - | <2 | <2 | [4] |
| Tris(diethylamido)aluminum (TDEAA) + N₂H₄ | Thermal ALD | 200 | ~1.1 | 2.36 | ~1.4 | ~3.2 | [5][6] |
| Tris(diethylamido)aluminum (TDEAA) + NH₃ | Thermal ALD | 200 | ~1.1 | 2.22 | - | - | [5][6] |
| TMA + NH₃ | Thermal ALD | 295-342 | - | - | - | - | [7] |
Table 1: Deposition Parameters and Film Purity. This table provides a comparative overview of deposition parameters and resulting film purity for different precursor systems and deposition methods.
| Film Type | Deposition Method | Substrate | Film Thickness (nm) | RMS Roughness (nm) | Key Findings | Reference |
| Al₂O₃ | Thermal ALD (TDMAA + H₂O) | Si | - | - | Nearly pristine films with low carbon impurity. | [2][3] |
| AlN | Atomic Layer Annealing (TDMAA + N₂H₄) | Si(111) | ~40 | - | High-quality, large-grained films with low C/O contamination. | [4] |
| AlN | PE-ALD (TMA + N₂:H₂ plasma) | Si | - | - | Films contain H, C, and excess N impurities. | [2] |
| Al₂O₃ | PE-ALD (TMA + O₂/H₂O plasma) | Si, Quartz | 25-120 | 0.29-0.32 | Good insulating properties, close to stoichiometric composition. | [8] |
Table 2: Film Properties and Characterization. This table summarizes the physical properties and key characteristics of thin films deposited using TDMAA and related precursors.
Experimental Protocols
Protocol 1: Thermal Atomic Layer Deposition of Aluminum Oxide (Al₂O₃)
This protocol describes the deposition of Al₂O₃ thin films using TDMAA and deionized water as precursors in a thermal ALD process.[3]
1. Precursor Preparation and Handling:
-
Handle Tris(dimethylamido)aluminum(III) in an inert atmosphere (e.g., a nitrogen-filled glovebox) due to its sensitivity to moisture.[9]
-
Load 500 mg to 2 g of TDMAA into a solid-source bubbler.[3]
-
Heat the TDMAA bubbler to 90°C to ensure adequate vapor pressure.[3]
-
Use Milli-Q deionized water as the oxygen source.
2. Substrate Preparation:
-
Clean the silicon substrate with acetone (B3395972) and isopropanol (B130326) for 10 minutes each to remove organic contaminants.[1]
-
Blow-dry the substrate with nitrogen gas.[1]
3. ALD Process Parameters:
-
Set the deposition temperature to 250°C.[3]
-
Execute the ALD cycle with the following sequence and timings:
-
Set the N₂ flow rate for precursor and purge steps to 100 sccm and 80 sccm, respectively.[3]
-
Repeat the ALD cycle until the desired film thickness is achieved. The growth rate is approximately 1.1 Å/cycle.[3]
4. Post-Deposition Characterization:
-
Perform X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition and purity of the film.
-
Use spectroscopic ellipsometry to measure the film thickness and refractive index.
Protocol 2: Atomic Layer Annealing of Aluminum Nitride (AlN)
This protocol details a low-temperature method for depositing polycrystalline AlN films using TDMAA and anhydrous hydrazine (B178648) (N₂H₄), incorporating an argon plasma treatment in a process known as Atomic Layer Annealing (ALA).[4]
1. Precursor and Substrate Preparation:
-
Handle TDMAA and anhydrous hydrazine in a controlled environment.
-
Heat the TDMAA source to 105°C and use argon as a carrier gas.[4]
-
Use n-type Si(111) wafers as substrates.[4]
2. ALA Process Parameters:
-
Set the substrate temperature to ≤400°C.[4]
-
The ALA cycle consists of three main steps:
-
TDMAA exposure: 2 x 300 ms (B15284909) pulses with a 4-second purge.[4]
-
Hydrazine (N₂H₄) exposure: 100 ms pulse with an 8-second purge.[4]
-
Argon plasma treatment: 20 seconds with a stage bias of -25 VDC to induce surface mobility and crystallization.[4]
-
-
Repeat this 3-step process to achieve the desired film thickness.
3. Film Characterization:
-
Analyze the film's crystallinity and grain size using X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM).
-
Determine the elemental composition and impurity levels (carbon and oxygen) using XPS.
Visualizations
Caption: Thermal ALD Workflow for Al2O3 Deposition
Caption: Atomic Layer Annealing Workflow for AlN Deposition
References
- 1. A mass spectrometrical surface chemistry study of aluminum nitride ALD from tris-dimethylamido aluminum and ammonia - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00922C [pubs.rsc.org]
- 2. Tris(dimethylamido)aluminum(III): An overlooked atomic layer deposition precursor | CoLab [colab.ws]
- 3. pubs.aip.org [pubs.aip.org]
- 4. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. for-a.seoultech.ac.kr [for-a.seoultech.ac.kr]
- 8. mdpi.com [mdpi.com]
- 9. Tris(dimethylamino)aluminum | Aluminum dimethylamide | Al(N(CH3)2) – Ereztech [ereztech.com]
Troubleshooting & Optimization
Reducing carbon contamination in AlN films from TDMAA
Welcome to the technical support center for Aluminum Nitride (AlN) film deposition. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to carbon contamination in AlN films, particularly when using Tetrakis(dimethylamido)aluminum (TDMAA) as a precursor.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the deposition of AlN films using TDMAA.
Issue: High Carbon Content Detected in AlN Film
High carbon impurity levels can degrade the electrical and optical properties of AlN films. Follow these steps to diagnose and mitigate the issue.
Step 1: Verify Precursor and Process Parameters
Ensure that the TDMAA precursor is of high purity and that the deposition parameters are optimized. TDMAA is generally preferred over precursors with direct Aluminum-Carbon bonds, like Trimethylaluminum (TMA), for achieving lower carbon content because of its thermal stability and molecular structure.[1]
Step-by-Step Troubleshooting Workflow
Caption: Troubleshooting workflow for reducing carbon in AlN films.
Step 2: Select an Appropriate Co-reactant
The choice of nitrogen source is critical. While ammonia (B1221849) (NH3) is common, more reactive precursors can improve film quality.
-
Hydrazine (B178648) (N2H4): Using anhydrous hydrazine (N2H4) as a co-reactant with TDMAA can lead to high-quality AlN films with low carbon and oxygen contamination, even at temperatures as low as 400°C.[1][2]
Step 3: Implement Plasma-Based Techniques
Plasma treatments can effectively reduce carbon impurities by removing unreacted ligands and enhancing film density.
-
Atomic Layer Annealing (ALA): This technique, a variant of Atomic Layer Deposition (ALD), introduces a pulse of low-energy inert gas ions (like Argon) in each cycle.[1] This step helps to gently sputter away surface contaminants, including carbonaceous species, and densify the film to prevent impurity incorporation.[1] The ALA process with TDMAA and N2H4 has been shown to reduce aliphatic carbon to below detection limits.[1]
-
Plasma-Enhanced ALD (PEALD): Using a reactive nitrogen-containing plasma (N2 or NH3) can also be effective.[1][3] Increasing plasma power during the process can significantly reduce residual carbon and oxygen content.[4]
Step 4: Consider Post-Deposition Annealing
Thermal annealing after deposition can improve crystallinity and may help to reduce certain impurities.
-
Procedure: Annealing is typically performed in a vacuum or an inert atmosphere (like N2) at temperatures ranging from 600°C to 1000°C for several hours.[5][6][7]
-
Effects: High-temperature annealing can promote the complete nitridation of the film, reduce nitrogen vacancies, and potentially decrease some impurities.[8] However, it can also lead to the incorporation of oxygen if residual H2O is present in the annealing atmosphere.[6]
Frequently Asked Questions (FAQs)
Q1: Why is TDMAA a better precursor than TMA for low-carbon AlN films?
TDMAA (Tris(dimethylamido)aluminum) is often preferred over TMA (Trimethylaluminum) because it does not contain any direct aluminum-carbon (Al-C) bonds.[1] The carbon in TDMAA is bonded to nitrogen. This structural difference, combined with TDMAA's high thermal stability at temperatures around 400°C, results in AlN films with significantly lower carbon incorporation compared to those grown with TMA.[1]
Q2: What is Atomic Layer Annealing (ALA) and how does it reduce carbon?
Atomic Layer Annealing (ALA) is a deposition technique that adds a third step to the conventional two-step ALD cycle: a low-energy inert gas plasma treatment (e.g., Argon plasma).[1] The precise mechanism for impurity reduction is thought to be either a gentle sputtering process that removes surface species like unreacted ligands or that the enhanced film density from the ion bombardment prevents impurities from being incorporated into the film.[1]
Logical Relationship of Factors Influencing Carbon Contamination
References
- 1. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 2. researchgate.net [researchgate.net]
- 3. AlN PEALD with TMA and forming gas: study of plasma reaction mechanisms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Effects of Post Annealing Treatments on the Interfacial Chemical Properties and Band Alignment of AlN/Si Structure Prepared by Atomic Layer Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Thermal Annealing on the SAW Properties of AlN Films Deposited on Si Substrate [jkps.or.kr]
- 8. Effects of rapid thermal annealing on the properties of AlN films deposited by PEALD on AlGaN/GaN heterostructures - RSC Advances (RSC Publishing) [pubs.rsc.org]
Minimizing oxygen impurities in ALD with Tris(dimethylamido)aluminum(III)
Technical Support Center: Tris(dimethylamido)aluminum(III) ALD
Welcome to the technical support center for Atomic Layer Deposition (ALD) using Tris(dimethylamido)aluminum(III) (TDMAA). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers minimize oxygen impurities and achieve high-quality thin film growth.
Troubleshooting Guide
This section addresses specific issues you may encounter during your ALD process with TDMAA.
Q: My deposited film (e.g., AlN or Al₂O₃) shows high oxygen concentration in its bulk. What are the most common sources of this contamination?
A: High oxygen content is a frequent issue and typically originates from one or more of the following sources:
-
System Leaks: The most common cause is atmospheric leaks into the ALD reactor. Oxygen and water molecules that enter the chamber can readily react with the precursor or the growing film.
-
Contaminated Gas Lines: Residual moisture or oxygen in the carrier gas (e.g., Argon, Nitrogen) or the co-reactant gas lines can be a persistent source of contamination.[1][2]
-
Precursor Degradation: TDMAA is highly sensitive to moisture.[3] If the precursor has been exposed to air during storage or bubbler installation, it will degrade and can introduce oxygen into the film.
-
Incomplete Purging: Insufficient purge times between precursor and co-reactant pulses can lead to gas-phase reactions (CVD-like growth), which can trap impurities.
-
Substrate Surface Contamination: Residual moisture (physisorbed H₂O) or native oxides on the substrate surface contribute to oxygen content, especially at the film-substrate interface.[4]
Q: I suspect a leak in my ALD reactor. How can I perform an effective integrity check?
A: A system integrity check is crucial for minimizing background impurities. You can perform a "dummy run" using a highly sensitive precursor like Trimethylaluminum (TMA), which is very reactive with water but not with molecular oxygen at typical ALD temperatures.[1][2]
-
Load a clean silicon wafer into the reactor.
-
Heat the chamber to your standard process temperature (e.g., 200-250 °C).
-
Run 100-200 ALD cycles consisting only of TMA pulses and inert gas purges. Do not pulse any oxidant like H₂O or O₂.
-
Measure the thickness of any deposited film. A growth per cycle (GPC) of less than 0.02 Å/cycle indicates that the chamber and carrier gas are sufficiently free of moisture.[2]
-
To check the oxidant gas line for moisture, repeat the experiment but flow your process oxygen (O₂) during the purge steps instead of pulsing it as a reactant. Again, the GPC should be negligible.[2]
Q: My system is leak-tight, but oxygen levels are still high. Could the TDMAA precursor be the problem?
A: Yes, the precursor itself is a likely culprit. TDMAA is a flammable and water-reactive compound.[3] Exposure to even trace amounts of air or moisture can cause it to decompose, forming oxygen-containing species. Ensure that the precursor has been stored in a sealed, moisture-free container under an inert atmosphere and that the bubbler was loaded and installed without any exposure to ambient air, preferably in a high-purity glovebox.[3]
Frequently Asked Questions (FAQs)
Q: What are the best practices for handling and storing TDMAA?
A: Due to its high sensitivity to moisture, TDMAA must be handled with care.[3]
-
Storage: Always store TDMAA in its original, sealed container inside a nitrogen or argon-filled glovebox.
-
Handling: All transfers of the precursor should be performed in an inert atmosphere. When installing a TDMAA bubbler on an ALD system, ensure the lines are thoroughly purged with high-purity inert gas before and after connection.
-
Safety: Always use appropriate personal protective equipment (PPE), including flame-resistant clothing, safety goggles, and compatible gloves.[3]
Q: How does substrate preparation influence oxygen incorporation?
A: The initial state of the substrate surface is critical. Many substrates have a native oxide layer and adsorbed water molecules. An in-situ pre-heating step (e.g., at 200 °C or higher in vacuum) before deposition can help desorb physisorbed water.[4] For silicon substrates, a common pre-treatment is a hydrofluoric acid (HF) dip to remove the native SiO₂, leaving a hydrogen-terminated surface.[4] However, this surface is highly reactive and can re-oxidize quickly if exposed to trace oxidants.
Q: What is the benefit of using TDMAA over a more common precursor like Trimethylaluminum (TMA)?
A: The primary advantage of TDMAA is the absence of direct aluminum-carbon (Al-C) bonds in its molecular structure.[5][6] This significantly reduces the likelihood of carbon incorporation into the film, which can be a problem with alkyl-based precursors like TMA, especially at higher temperatures where TMA can thermally decompose.[5] This makes TDMAA an excellent choice for depositing high-purity AlN or Al₂O₃ films with low carbon and oxygen contamination.[5][6]
Q: What is a typical deposition temperature range for TDMAA?
A: TDMAA has good thermal stability, making it suitable for a range of temperatures.
-
Aluminum Oxide (Al₂O₃): Thermal ALD has been successfully performed at 250 °C using TDMAA and water.[7]
-
Aluminum Nitride (AlN): High-quality, crystalline AlN films with low impurity content (<2 at. %) have been deposited at temperatures up to 400 °C using TDMAA and hydrazine (B178648) (N₂H₄) or a nitrogen plasma.[5]
Key Data Summary
The following table summarizes impurity data from comparative studies involving TDMAA, demonstrating its potential for high-purity film growth.
| Precursor | Process Variant | Deposition Temp. (°C) | Film Type | Resulting Impurity Content (C/O) | Resulting Film Density (g/cm³) | Reference |
| TMA | Atomic Layer Annealing | 400 | AlN | Increased carbon content | 3.0 | [5] |
| TDMAA | Atomic Layer Annealing | 400 | AlN | < 2 at. % | 3.3 (within 1% of bulk AlN) | [5] |
| TDMAA | Thermal ALD | 250 | Al₂O₃ | ~1 at. % C (after sputtering) | Not Reported | [7] |
Experimental Protocols
Protocol 1: Substrate Pre-treatment for Minimal Interfacial Oxygen
This protocol is designed to remove native oxides and adsorbed water from a silicon substrate immediately prior to ALD.
-
Ex-situ Wet Clean: Perform a standard RCA clean on the silicon substrate.
-
Native Oxide Removal: Immerse the substrate in a dilute hydrofluoric acid (HF) solution (e.g., 2% HF in H₂O) for 60 seconds to strip the native SiO₂ layer.
-
Rinse and Dry: Rinse thoroughly with deionized water and dry immediately with high-purity nitrogen gas.
-
Load Substrate: Immediately transfer the substrate into the ALD system's load-lock chamber to minimize re-oxidation from ambient air.
-
In-situ Anneal: Transfer the substrate into the main reaction chamber and perform an in-situ pre-heating step under high vacuum or inert gas flow (e.g., 20 minutes at 200 °C) to desorb any remaining physisorbed water molecules from the surface.[4]
-
Begin Deposition: Cool the substrate to the desired deposition temperature and begin the ALD process.
Protocol 2: Standard Thermal ALD Cycle for Al₂O₃ using TDMAA and H₂O
This protocol provides a starting point for depositing aluminum oxide. Parameters should be optimized for your specific reactor.
-
Set Temperatures:
-
Stabilize Gas Flows: Use a high-purity (99.999% or higher) nitrogen or argon carrier gas.
-
Execute ALD Cycle: Repeat the following steps for the desired number of cycles:
-
Step 1: TDMAA Pulse: Pulse TDMAA into the chamber. A 4-second pulse has been shown to be sufficient for saturation.[7]
-
Step 2: N₂ Purge: Purge the chamber with inert gas for at least 10 seconds to remove unreacted precursor and byproducts.[7]
-
Step 3: H₂O Pulse: Pulse deionized water co-reactant into the chamber (e.g., 0.1 seconds).[7]
-
Step 4: N₂ Purge: Purge the chamber with inert gas for at least 10 seconds to remove unreacted water and reaction byproducts.[7]
-
Visualizations
The following diagrams illustrate key workflows and concepts for minimizing oxygen impurities.
References
Technical Support Center: Tris(dimethylamido)aluminum(III) Precursor Handling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Tris(dimethylamido)aluminum(III) (TDMAA) precursor in an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: What is Tris(dimethylamido)aluminum(III) and what are its primary applications?
A1: Tris(dimethylamido)aluminum(III), also known as TDMAA, is an organoaluminum compound with the chemical formula Al(N(CH₃)₂)₃. It is a solid precursor widely used in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) to deposit thin films of aluminum-containing materials, such as aluminum oxide (Al₂O₃) and aluminum nitride (AlN).[1] These films are critical in the manufacturing of semiconductors and other electronic devices.
Q2: What are the main safety hazards associated with Tris(dimethylamido)aluminum(III)?
A2: TDMAA is a water-reactive and pyrophoric solid, meaning it can ignite spontaneously in air and reacts violently with water.[2][3] It is also corrosive and can cause severe skin burns and eye damage.[4] Due to these hazards, it must be handled under a rigorously inert atmosphere, such as nitrogen or argon.
Q3: How should Tris(dimethylamido)aluminum(III) be stored?
A3: TDMAA should be stored in a tightly sealed container under a positive pressure of an inert gas (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area. It is crucial to prevent any contact with moisture or air. Storage in a glovebox is the most straightforward method for maintaining an inert environment.
Q4: What are the signs of precursor decomposition?
A4: Visual changes such as discoloration (from white/yellow to brown or black), changes in physical form (e.g., clumping or melting below its typical melting point), or a significant decrease in vapor pressure and deposition rate can indicate precursor decomposition. The primary decomposition product of TDMAA is dimethylamine.[3]
Troubleshooting Guide
Problem 1: Low or Inconsistent Growth Rate during Deposition
Q1: My film growth per cycle (GPC) is significantly lower than expected. What are the possible causes?
A1: A low GPC can be attributed to several factors:
-
Insufficient Precursor Temperature: As a solid precursor, TDMAA requires heating to achieve adequate vapor pressure for consistent delivery to the reaction chamber. Insufficient heating is a common cause of low growth rates.[2][5]
-
Precursor Depletion: The precursor in the bubbler may be running low.
-
Incomplete Surface Reactions: The precursor or co-reactant pulse times may be too short to allow for complete surface saturation.[6]
-
Low Deposition Temperature: The substrate temperature might be outside the optimal ALD window, leading to reduced surface reactivity.[7]
Q2: I am observing inconsistent film thickness across my substrate. What could be the issue?
A2: Non-uniformity in film thickness can be caused by:
-
Inconsistent Precursor Vapor Flow: This can result from fluctuations in the bubbler temperature or carrier gas flow rate. For solid precursors, inconsistent surface area of the powder can also lead to variable vaporization rates.
-
Non-ideal Gas Flow Dynamics: Poor reactor design or improper process parameters can lead to turbulent flow and uneven precursor distribution across the substrate.[8]
-
Precursor Condensation: If the temperature of the delivery lines is lower than the bubbler temperature, the precursor can condense in the lines, leading to an inconsistent supply to the chamber.[5]
Problem 2: Film Contamination
Q1: My deposited films show high levels of carbon or oxygen impurities. How can I reduce this?
A1: Impurity incorporation is a common challenge. Here are some potential solutions:
-
Carbon Impurities: While TDMAA is known to produce films with lower carbon content compared to trimethylaluminum (B3029685) (TMA), incomplete reactions can still leave carbon-containing ligands in the film.[9]
-
Oxygen Impurities: Oxygen contamination in AlN films is a frequent issue.
-
Check for leaks in your deposition system that could introduce air or moisture.
-
Ensure high purity of your precursor and reactant gases.
-
The quality of the initial substrate surface can also influence oxygen incorporation.[11]
-
Problem 3: Precursor Handling and Delivery Issues
Q1: The precursor delivery line seems to be clogged. What should I do?
A1: Clogging is a common issue with solid precursors, often due to condensation.
-
Check Temperature Uniformity: Ensure that all precursor delivery lines are heated to a temperature at or slightly above the bubbler temperature to prevent condensation.
-
Inspect for Particle Formation: Precursor decomposition can lead to the formation of non-volatile particles that can clog lines and valves. If this is suspected, the delivery lines will need to be carefully cleaned under inert conditions.
Q2: I'm having trouble getting a stable and reproducible precursor flow from the bubbler.
A2: Stable delivery of solid precursors can be challenging.
-
Bubbler Temperature Control: Ensure the temperature controller for the bubbler is functioning correctly and providing a stable temperature.
-
Carrier Gas Flow: Verify that the mass flow controller for the carrier gas is calibrated and providing a consistent flow rate.
-
Precursor Powder Condition: Over time, the solid precursor powder can sinter or form a crust, reducing the surface area available for sublimation and leading to a lower and less stable vapor pressure. If this occurs, the precursor may need to be replaced.
Data Presentation
Table 1: Physical and Chemical Properties of Tris(dimethylamido)aluminum(III)
| Property | Value | Reference |
| Chemical Formula | Al(N(CH₃)₂)₃ | |
| Molecular Weight | 159.21 g/mol | |
| Appearance | White to yellow solid | |
| Melting Point | 82-84 °C | [12] |
| Density | 0.865 g/mL at 25 °C | [12] |
| Flash Point | 21.1 °C | [12] |
Table 2: Vapor Pressure of Tris(dimethylamido)aluminum(III)
| Temperature (°C) | Vapor Pressure (Torr) | Reference |
| 78 | 1 | [13] |
Note: Comprehensive vapor pressure data for TDMAA is limited in the public domain. The provided value is a single data point. For process optimization, it is recommended to perform your own vapor pressure measurements or consult the supplier for more detailed information.
Table 3: Example ALD Process Parameters for Al₂O₃ Deposition
| Parameter | Value | Reference |
| Precursor | Tris(dimethylamido)aluminum(III) | [13] |
| Co-reactant | Deionized Water (H₂O) | [13] |
| Substrate Temperature | 250 °C | [13] |
| Bubbler Temperature | 90 °C | [13] |
| TDMAA Pulse Time | 4 seconds | [13] |
| N₂ Purge Time (after TDMAA) | 10 seconds | [13] |
| H₂O Pulse Time | 0.1 seconds | [13] |
| N₂ Purge Time (after H₂O) | 10 seconds | [13] |
| Growth per Cycle (GPC) | ~1.1 Å/cycle | [13] |
Experimental Protocols
Protocol 1: Loading Tris(dimethylamido)aluminum(III) into a Bubbler in a Glovebox
Objective: To safely transfer the air- and moisture-sensitive solid TDMAA precursor from its storage container to an ALD bubbler under an inert atmosphere.
Materials:
-
Tris(dimethylamido)aluminum(III) in its original container
-
Clean, dry, and leak-checked ALD bubbler
-
Spatula, weighing paper or boat
-
Tools for opening and closing the bubbler
-
Glovebox with an inert atmosphere (e.g., N₂ or Ar) with O₂ and H₂O levels below 1 ppm
Procedure:
-
Preparation:
-
Ensure the glovebox is operating correctly with low oxygen and moisture levels.
-
Bring all necessary items (TDMAA container, bubbler, tools, spatula, weighing boat) into the glovebox antechamber.
-
Cycle the antechamber at least three times to remove air and moisture before transferring the items into the main chamber.[14]
-
-
Transfer:
-
Inside the glovebox, carefully open the TDMAA container.
-
Open the ALD bubbler.
-
Weigh the desired amount of TDMAA using a balance inside the glovebox.
-
Carefully transfer the weighed TDMAA powder into the bubbler using the spatula. Avoid creating dust.
-
-
Sealing:
-
Securely close and seal the bubbler according to the manufacturer's instructions.
-
Close the original TDMAA container tightly.
-
-
Removal from Glovebox:
-
Place the sealed bubbler and the original TDMAA container in the antechamber.
-
Evacuate and refill the antechamber with the inert glovebox gas before opening the outer door.
-
Once outside, perform a leak check on the bubbler before installing it on the deposition system.
-
Protocol 2: Atomic Layer Deposition of Al₂O₃
Objective: To deposit a thin film of aluminum oxide using TDMAA and water as precursors.
Procedure:
-
System Preparation:
-
Deposition Cycle:
-
Introduce the TDMAA precursor into the reaction chamber with a pulse time of 4 seconds.[13]
-
Purge the chamber with high-purity nitrogen gas for 10 seconds to remove any unreacted precursor and byproducts.[13]
-
Introduce the water co-reactant into the chamber with a pulse time of 0.1 seconds.[13]
-
Purge the chamber again with nitrogen gas for 10 seconds.[13]
-
-
Film Growth:
-
Repeat the deposition cycle until the desired film thickness is achieved. The growth rate is approximately 1.1 Å per cycle.[13]
-
Mandatory Visualization
Caption: Workflow for handling TDMAA and preparing for ALD.
Caption: Troubleshooting logic for low or inconsistent growth rates.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrophoric and Water-Reactive Chemical Safety – Lab Coat Selection, Use, and Care at MIT [labcoats.mit.edu]
- 3. chemistry.utah.edu [chemistry.utah.edu]
- 4. svta.com [svta.com]
- 5. blog.entegris.com [blog.entegris.com]
- 6. unswhoexgroup.com [unswhoexgroup.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Troubleshooting SALD Defects: Pinholes, Non-Uniformity, Delamination [eureka.patsnap.com]
- 9. Solving ALD Semiconductor Processing Challenges | Swagelok [swagelok.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing ALD Processes with TDMAA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrakis(dimethylamido)aluminum (TDMAA) in Atomic Layer Deposition (ALD) processes.
Frequently Asked Questions (FAQs)
1. What are the recommended starting process parameters for Al₂O₃ deposition using TDMAA and water?
For thermal ALD of Al₂O₃ using TDMAA and H₂O, a good starting point for process optimization is a substrate temperature within the ALD window of 150°C to 250°C.[1][2] Below this range, precursor condensation can occur, and above it, the precursor may start to decompose.[3]
2. What are typical growth rates (GPC) for Al₂O₃ and AlN films deposited with TDMAA?
The GPC is highly dependent on the specific process parameters and the co-reactant used. For Al₂O₃ deposition with TDMAA and water, typical GPCs are in the range of 0.9 to 1.1 Å/cycle at temperatures between 150°C and 250°C.[1][4] For AlN deposition using TDMAA and ammonia (B1221849) (NH₃), the GPC can be around 1.1 Å/cycle at 200°C.[5]
3. How can I minimize carbon and oxygen impurities in my AlN films when using TDMAA?
Using TDMAA as a precursor for AlN can lead to lower carbon contamination compared to trimethylaluminum (B3029685) (TMA) due to the absence of direct Al-C bonds.[6] However, incomplete reactions can still leave carbon-containing ligands in the film. To minimize carbon and oxygen impurities:
-
Optimize Purge Times: Ensure purge times are sufficient to remove all unreacted precursor and reaction byproducts. Insufficient purge times are a common cause of impurities.[7]
-
Plasma Power (for PEALD): In plasma-enhanced ALD (PEALD), increasing the plasma power and exposure time can help to more effectively remove ligands and reduce impurities.[8]
-
Co-reactant Choice: The choice of co-reactant can influence impurity levels. For instance, using hydrazine (B178648) (N₂H₄) with TDMAA has been shown to produce high-quality AlN films with low oxygen and carbon contamination.[6]
4. What are the safety precautions for handling TDMAA?
TDMAA is a reactive and moisture-sensitive material. It is crucial to handle it in an inert atmosphere, such as a nitrogen-filled glovebox, to prevent degradation and ensure process consistency. Always refer to the manufacturer's safety data sheet (SDS) for specific handling and storage instructions. Precursor cylinder changes should only be performed by trained personnel.[9][10]
5. Can TDMAA be used for applications in drug development?
Yes, ALD using precursors like TDMAA is a promising technique for coating active pharmaceutical ingredients (APIs). The resulting thin films can act as barriers to control the dissolution and release of drugs, offering a novel approach for targeted and delayed drug delivery.[11]
Troubleshooting Guides
Problem: Low Growth per Cycle (GPC)
A lower-than-expected GPC is a common issue in ALD. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Insufficient Precursor Pulse | Increase the TDMAA pulse time in increments (e.g., 0.1 seconds) until the GPC saturates (no longer increases with longer pulse time).[12] | The GPC will increase and then plateau, indicating a self-limiting reaction. |
| Insufficient Co-reactant Pulse | Increase the co-reactant (e.g., H₂O, NH₃) pulse time until GPC saturation is achieved. | Similar to the precursor pulse, the GPC will saturate. |
| Substrate Temperature Too High | Decrease the substrate temperature in small increments (e.g., 10-20°C) to stay within the optimal ALD window.[3] | A higher GPC may be observed as precursor desorption is reduced. |
| Precursor Depletion | Check the precursor cylinder level and replace if necessary. | A consistent GPC will be restored with a fresh precursor supply. |
Problem: High Film Impurity Content (Carbon or Oxygen)
High levels of carbon or oxygen can degrade the quality and performance of the deposited films.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Ligand Removal (High Carbon) | 1. Increase the co-reactant pulse time and/or plasma power (for PEALD).[8]2. Increase the purge time after the TDMAA pulse.[7] | Reduced carbon concentration in the film, as confirmed by XPS or other characterization techniques. |
| Residual Water or Air in the Chamber (High Oxygen) | 1. Perform a thorough vacuum leak check of the ALD system.[13]2. Ensure high-purity purge gas and check for leaks in the gas lines. | Lower background pressure and reduced oxygen content in the film. |
| Co-reactant Purity | Use high-purity co-reactants and consider using a point-of-use purifier. | Reduced film contamination from impure source gases. |
Problem: Poor Film Uniformity
Non-uniform film thickness across the substrate can be detrimental to device performance.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Non-uniform Precursor Distribution | 1. Optimize the carrier gas flow rate to ensure even distribution of the precursor across the substrate.[14]2. Check for any blockages in the precursor delivery lines. | Improved film thickness uniformity across the wafer. |
| Temperature Gradients Across the Substrate | Verify the temperature uniformity of the substrate heater and ensure good thermal contact between the substrate and the heater.[15] | A more uniform film thickness profile. |
| Insufficient Purge Time | Increase the purge times to ensure complete removal of precursors and byproducts, which can cause CVD-like growth in certain areas.[14] | Better film uniformity, especially towards the edges of the substrate. |
Problem: Poor Film Adhesion
Poor adhesion can lead to delamination of the film from the substrate.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Substrate Surface Contamination | 1. Implement a thorough pre-deposition cleaning procedure for the substrate.2. Consider an in-situ plasma clean if available.[16] | Enhanced film adhesion as verified by a tape test or other adhesion measurement. |
| Incompatible Substrate Surface Chemistry | Deposit a thin adhesion-promoting layer (e.g., a few cycles of Al₂O₃) before depositing the main film.[11][17] | Improved adhesion of the primary film to the substrate. |
| High Film Stress | Optimize deposition temperature and other process parameters to minimize stress in the film. | Reduced likelihood of film delamination. |
Experimental Protocols
Protocol 1: ALD System Vacuum Leak Check
A vacuum leak can introduce impurities and affect film growth. This protocol outlines a basic procedure for a pressure rise test.
-
Pump Down: Ensure the ALD chamber is empty and pump it down to its base pressure.[9]
-
Isolate the Chamber: Close the main valve that connects the vacuum pump to the chamber.
-
Monitor Pressure Rise: Record the pressure inside the chamber over a set period (e.g., 10-15 minutes).
-
Analyze Results:
-
No Leak: The pressure should rise slowly and then plateau as trapped gases desorb from the chamber walls.
-
Leak: The pressure will continue to rise linearly at a constant rate.
-
-
Locate the Leak (if present): If a leak is detected, use a helium leak detector for precise localization by spraying helium on suspected leak points (e.g., fittings, seals) and monitoring the detector's response.[5]
Protocol 2: Precursor Cylinder Change (TDMAA)
Safety First: This procedure should only be performed by trained personnel wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or in a fume hood.[9][10]
-
System Shutdown: Safely shut down the ALD system and allow it to cool down.
-
Isolate the Precursor Line: Close the valve on the TDMAA cylinder and the ALD inlet valve for that precursor line.
-
Purge the Line: Purge the precursor line with inert gas (e.g., nitrogen) to remove any residual TDMAA vapor.
-
Disconnect the Cylinder: Carefully disconnect the empty cylinder from the precursor line.
-
Install the New Cylinder: Connect the new TDMAA cylinder, ensuring all fittings are secure.
-
Leak Check the Connection: Perform a leak check on the new connections before opening the cylinder valve.
-
Resume Operation: Once the new cylinder is safely installed and leak-checked, follow the standard procedure to bring the ALD system back online.
Visualizations
Caption: A typical four-step Atomic Layer Deposition (ALD) cycle using TDMAA.
Caption: A simplified troubleshooting flowchart for common ALD process issues.
References
- 1. Kurt J. Lesker Company | Challenges for Non-Ideal Atomic Layer Deposition Processes & Systems | Enabling Technology for a Better World [lesker.com]
- 2. Dynamic Modeling for the Design and Cyclic Operation of an Atomic Layer Deposition (ALD) Reactor | MDPI [mdpi.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. How to Reuse & Recycle ALD Cylinders & Blubbers | Ereztech [ereztech.com]
- 5. How to perform professional vacuum leak testing | Cryospain [cryospain.com]
- 6. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. AlN PEALD with TMA and forming gas: study of plasma reaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ALD_SOP [seas.upenn.edu]
- 10. web.mit.edu [web.mit.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. How to Perform a Vacuum Leak Test: Step-by-Step Guide [testronixinstruments.com]
- 14. mdpi.com [mdpi.com]
- 15. Troubleshooting SALD Defects: Pinholes, Non-Uniformity, Delamination [eureka.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. svc.org [svc.org]
Technical Support Center: TDMAA Precursor & Product Handling
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and purification of TDMAA (2,5-Dimethoxy-4-methylamphetamine) and its key precursors.
Troubleshooting Guides
This section addresses specific issues users might encounter during synthesis and purification experiments, offering step-by-step solutions.
Issue 1: Degradation of 2,5-Dimethoxy-4-methylbenzaldehyde (B127970) Precursor
Q: My 2,5-dimethoxy-4-methylbenzaldehyde precursor appears discolored (yellowish/brown) or shows multiple spots on a TLC plate. What could be the cause and how can I fix it?
A: Discoloration and impurities in your benzaldehyde (B42025) precursor are typically due to oxidation or photodegradation. Benzaldehydes are prone to air oxidation, especially when exposed to light, forming the corresponding benzoic acid.[1]
Possible Causes and Solutions:
-
Oxidation: The aldehyde group (-CHO) can be oxidized to a carboxylic acid group (-COOH), forming 2,5-dimethoxy-4-methylbenzoic acid. This is accelerated by exposure to air.
-
Solution: Store the precursor under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container. For purification, recrystallization can be effective in removing the more polar benzoic acid impurity.
-
-
Photodegradation: Exposure to UV light can initiate free-radical reactions, leading to various byproducts.[2][3]
-
Solution: Always store the precursor in an amber glass vial or a container wrapped in aluminum foil to protect it from light.
-
-
Residual Acidity/Basicity: Contamination from the synthesis process can catalyze degradation.
-
Solution: Ensure the precursor is properly neutralized and purified after its synthesis. A wash with a mild bicarbonate solution followed by water during the workup can remove acidic impurities.
-
Issue 2: Low Yield or "Oiling Out" During Recrystallization of TDMAA-HCl
Q: I'm trying to recrystallize the final TDMAA hydrochloride salt, but I'm getting a very low yield, or the product is separating as an oil instead of crystals. What's wrong?
A: "Oiling out" and low yields are common crystallization problems, especially with amine salts. "Oiling out" occurs when the melting point of your compound (or an impure version of it) is lower than the boiling point of the solvent, causing it to separate as a liquid.[4][5]
Troubleshooting Steps:
-
Re-heat and Add More Solvent: If an oil forms, re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool much more slowly.[6]
-
Slow Down the Cooling: Rapid cooling dramatically increases supersaturation, favoring oil or fine powder formation over well-defined crystals. Let the solution cool to room temperature undisturbed before moving it to an ice bath.[7]
-
Vigorous Stirring: As the solution cools and becomes cloudy, vigorous stirring can sometimes break up the oil into smaller droplets that can serve as nuclei for crystallization.[6]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent's surface. The microscopic imperfections in the glass can provide nucleation sites.
-
Add Seed Crystals: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Change Solvent System: The chosen solvent may be unsuitable. For TDMAA-HCl, anhydrous ethanol (B145695) or isopropanol (B130326) are common choices. If oiling out persists, consider a mixed solvent system. Dissolve the salt in a minimal amount of a "good" solvent (like hot methanol) and slowly add a "bad" solvent (like anhydrous diethyl ether) until the solution becomes persistently cloudy, then allow it to cool slowly.[8]
Issue 3: Poor Separation or Tailing During Column Chromatography
Q: I'm purifying my crude TDMAA product using a silica (B1680970) gel column, but the fractions are impure, or the spots on the TLC plate are "tailing" (streaking). How can I improve the separation?
A: Amines are basic compounds and tend to interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel. This interaction leads to poor separation, irreversible adsorption, and tailing.[9][10]
Optimization Strategies:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a competing base to your eluent (mobile phase). This neutralizes the acidic sites on the silica.[11]
-
Recommended Modifier: Add 0.5-2% triethylamine (B128534) (TEA) or 1% ammonium (B1175870) hydroxide (B78521) to your solvent system. For example, a common eluent might be Dichloromethane:Methanol (B129727):Ammonium Hydroxide (90:9:1).
-
-
Test for Stability: Before running a column, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see a new spot form at the baseline or significant streaking that wasn't there initially, your compound may be decomposing on the silica.[7]
-
Use a Different Stationary Phase: If the compound is highly polar or unstable on silica, consider alternative stationary phases like alumina (B75360) (basic or neutral) or amine-functionalized silica gel.[9]
-
Dry Loading: For compounds that are not very soluble in the initial eluent, adsorbing the crude material onto a small amount of silica gel, evaporating the solvent to create a dry powder, and loading this powder onto the column can improve resolution.[10]
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation products of the 2,5-dimethoxy-4-methylbenzaldehyde precursor?
A1: The primary degradation product is 2,5-dimethoxy-4-methylbenzoic acid, formed via oxidation of the aldehyde group. Other potential byproducts from photodegradation or side reactions during synthesis can include various aromatic compounds resulting from demethylation or other radical-initiated processes.[2][12]
Q2: What are common impurities found in TDMAA synthesized via the nitrostyrene (B7858105) route?
A2: The reduction of the intermediate 2,5-dimethoxy-4-methyl-β-nitrostyrene can sometimes be incomplete or produce side products. Common impurities include the corresponding hydroxylamine (B1172632) and oxime.[13] Using an excess of a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) helps to ensure complete reduction to the desired amine.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-Layer Chromatography (TLC) is the standard method. For visualizing TDMAA and its aromatic precursors, a UV lamp (254 nm) is effective, as the aromatic rings will absorb UV light and appear as dark spots on a fluorescent plate. For more sensitive or specific visualization of the amine product, chemical stains like ninhydrin (B49086) (for primary/secondary amines) or potassium permanganate (B83412) (for oxidizable groups) can be used.[14]
Q4: My final TDMAA-HCl product is slightly off-white and has a slight odor. Is it impure?
A4: While pure TDMAA-HCl should be a white, odorless crystalline solid, a slight off-white color or a faint amine-like odor could indicate the presence of trace impurities or residual solvent. Residual solvents from purification (e.g., ethanol, ether) can get trapped in the crystal lattice and affect the product's physical properties and stability.[15][16] Drying the product thoroughly under high vacuum is crucial. If the color persists, an additional recrystallization step may be necessary.
Data Presentation
Table 1: Precursor & Product Properties
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Purity (%) | Storage Conditions |
|---|---|---|---|---|---|---|
| 2,5-Dimethoxy-4-methylbenzaldehyde | C₁₀H₁₂O₃ | 180.20 | White to off-white solid | 85-86[12] | >97[17] | Store at 2-8°C, protect from light and air[17] |
| TDMAA Hydrochloride | C₁₂H₂₀ClNO₂ | 245.75 | Glistening white crystals[18] | 190.5-191.5[18] | >98 (after purification) | Store in a cool, dry, dark place |
Table 2: Purification Methodologies & Expected Outcomes
| Purification Step | Target Compound | Typical Solvents / Eluents | Expected Yield | Key Considerations |
|---|---|---|---|---|
| Recrystallization | 2,5-Dimethoxy-4-methylbenzaldehyde | 80% aqueous Methanol[18] | ~88%[18] | Can leave a small amount of red, oily residue.[18] |
| Column Chromatography | 2,5-Dimethoxytoluene (Precursor) | Heptane/Dichloromethane (50:50 v/v)[18] | ~55%[18] | Used for purifying early-stage precursors. |
| Recrystallization | TDMAA Hydrochloride | Anhydrous Diethyl Ether (for precipitation)[18] | ~84%[18] | Final product is precipitated as the HCl salt from the free base. |
| Column Chromatography | TDMAA (Free Base) | Dichloromethane with 1-10% Methanol and 0.5-2% Triethylamine or NH₄OH | >90% recovery | Basic modifier is critical to prevent tailing.[11] |
Experimental Protocols
Protocol 1: Recrystallization of 2,5-Dimethoxy-4-methylbenzaldehyde
This protocol is adapted from established synthesis procedures to purify the aldehyde precursor.[18]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude orange-brown precipitate in a minimal amount of hot 80% aqueous methanol. Add the solvent portion-wise while heating and swirling until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for 2-3 minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the resulting orange crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold 80% aqueous methanol to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals in a desiccator or under vacuum to a constant weight. The expected yield of purified product is approximately 88%.[18]
Protocol 2: Purification of TDMAA via Conversion to Hydrochloride Salt
This protocol details the final purification step, converting the crude freebase oil or solid into a crystalline hydrochloride salt.[18]
-
Dissolution: Dissolve the crude TDMAA freebase residue in approximately 150 mL of anhydrous diethyl ether.
-
Precipitation: While stirring the ether solution, bubble anhydrous hydrogen chloride (HCl) gas through it. A white precipitate of TDMAA hydrochloride will form immediately.
-
Digestion: Continue bubbling HCl gas until the solution is saturated. Allow the suspension to stand at room temperature for at least 2 hours to ensure complete precipitation.
-
Isolation: Collect the glistening white crystals by vacuum filtration.
-
Washing: Wash the collected crystals thoroughly with fresh anhydrous diethyl ether to remove any non-basic impurities and excess HCl.
-
Drying: Air dry the crystals to a constant weight. The expected yield of the pure hydrochloride salt is approximately 84%.[18]
Visualizations
Workflow & Logic Diagrams
Caption: Workflow for the purification of 2,5-dimethoxy-4-methylbenzaldehyde.
Caption: Workflow for the final purification of TDMAA as its hydrochloride salt.
Caption: Logical decision tree for troubleshooting common recrystallization problems.
Caption: Logical decision tree for troubleshooting column chromatography of amines.
References
- 1. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. biotage.com [biotage.com]
- 12. Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde - [www.rhodium.ws] [designer-drug.com]
- 13. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 14. faculty.fiu.edu [faculty.fiu.edu]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. 2,5-Dimethoxy-4-methylbenzaldehyde | 4925-88-6 [sigmaaldrich.com]
- 18. Synthesis of 2,5-Dimethoxy-4-methylamphetamine (STP/DOM) - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: Atomic Layer Deposition with TDMAA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent growth rates during Atomic Layer Deposition (ALD) processes using Tris(dimethylamido)aluminum (TDMAA).
Troubleshooting Guide
This guide addresses common issues encountered during ALD with TDMAA, presenting them in a question-and-answer format to help you quickly identify and resolve problems.
Question 1: My growth per cycle (GPC) is significantly lower than expected. What are the potential causes and how can I fix it?
Answer: A low GPC is a common issue and can stem from several factors related to precursor delivery and surface reactions.
-
Insufficient Precursor Dose: The surface of the substrate may not be fully saturated with TDMAA during the pulse step.
-
Solution: Increase the TDMAA pulse time to ensure enough precursor molecules are introduced into the chamber to react with all available surface sites. You can perform a saturation curve experiment by progressively increasing the pulse time while keeping other parameters constant until the growth rate per cycle plateaus.
-
-
Low Precursor Vapor Pressure: If the TDMAA precursor is not sufficiently heated, its vapor pressure will be too low for effective delivery into the reactor.
-
Solution: Ensure your bubbler or precursor container is heated to an appropriate and stable temperature. For TDMAA, a bubbler temperature of around 90 °C is often used to achieve adequate vapor pressure.[1]
-
-
Sub-optimal Deposition Temperature: The substrate temperature may be outside the ideal ALD window. If the temperature is too high, precursor desorption can occur before it has a chance to react, leading to lower GPC.
-
Solution: Optimize the deposition temperature. While the ideal ALD window can be process-specific, a common starting point for TDMAA is around 250 °C.[1] Experiment with a range of temperatures to find the optimal setting for your specific application.
-
-
Nucleation Delay: On some substrates, the initial cycles of ALD may exhibit a lower growth rate until a continuous film starts to form.[2][3]
-
Solution: If you observe a non-linear growth curve in the initial stages, this may be due to nucleation delay. This is often substrate-dependent. A surface pre-treatment or the deposition of a thin adhesion layer can sometimes mitigate this issue.
-
Question 2: I'm observing a much higher GPC than expected, and the film uniformity is poor. What could be the problem?
Answer: An abnormally high GPC and poor uniformity are often indicative of non-ideal ALD behavior, such as chemical vapor deposition (CVD)-like growth.
-
Inadequate Purging: If the purge step after the TDMAA pulse is too short, precursor molecules can remain in the chamber and react with the co-reactant in the gas phase or contribute to uncontrolled deposition.[4][5][6]
-
Solution: Increase the purge time to ensure all unreacted TDMAA and reaction byproducts are completely removed from the chamber before introducing the co-reactant. Similar to the precursor pulse, you can perform a purge time saturation experiment.
-
-
Precursor Decomposition: TDMAA, like many metal-organic precursors, can thermally decompose at elevated temperatures. This decomposition can lead to a CVD-like growth component, resulting in a higher GPC and often incorporating impurities into the film.
-
Solution: Lower the deposition temperature to stay within the ALD window and below the precursor's decomposition temperature. While TDMAA has good thermal stability, it's important to ensure your process temperature is not excessively high.[7] Also, check the temperature of the precursor delivery lines to prevent premature decomposition before reaching the chamber.
-
-
Co-reactant Overlap: Similar to inadequate purging, if the co-reactant is introduced before the chamber is cleared of the precursor, gas-phase reactions can occur.
-
Solution: Verify your valve timings and ensure there is no overlap between the precursor and co-reactant pulses.
-
Question 3: My film thickness is inconsistent across the wafer. How can I improve uniformity?
Answer: Poor film uniformity can be caused by several factors related to the reactor geometry, gas flow dynamics, and process parameters.
-
Non-uniform Precursor Distribution: The precursor vapor may not be evenly distributed across the substrate surface, leading to thicker films near the gas inlet and thinner films further away.
-
Solution: Optimize the gas flow rates and reactor pressure. Sometimes, adjusting the carrier gas flow can improve the distribution of the precursor. In some reactor designs, a showerhead is used to ensure uniform precursor delivery.
-
-
Insufficient Saturation: If the precursor dose is not sufficient to saturate the entire substrate surface, areas that receive a lower effective dose will have a lower GPC.
-
Solution: As mentioned in Question 1, ensure your precursor pulse is long enough to achieve saturation across the entire substrate.
-
-
Temperature Gradients: A non-uniform temperature profile across the substrate can lead to variations in growth rate.
-
Solution: Verify the temperature uniformity of your substrate heater. Ensure there is good thermal contact between the substrate and the heater.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended bubbler temperature for TDMAA?
A1: A bubbler temperature of around 90 °C is a common starting point for TDMAA to achieve a sufficient vapor pressure for ALD.[1] However, the optimal temperature may vary depending on your specific ALD system and process parameters. It is recommended to consult the precursor supplier's documentation and perform your own process optimization.
Q2: How does the choice of co-reactant affect the growth rate?
A2: The co-reactant plays a crucial role in the surface reactions and can significantly influence the GPC. For depositing aluminum oxide (Al₂O₃) with TDMAA, common co-reactants include water (H₂O) and ozone (O₃). The reactivity of the co-reactant with the surface species left after the TDMAA pulse will determine the efficiency of the reaction and thus the GPC. It is important to optimize the co-reactant pulse and purge times as well.
Q3: Can TDMAA be used to deposit materials other than aluminum oxide?
A3: Yes, TDMAA is also used as a precursor for depositing other aluminum-containing thin films, such as aluminum nitride (AlN).[7] For AlN deposition, a nitrogen source like ammonia (B1221849) (NH₃) or a nitrogen plasma is used as the co-reactant.
Q4: What are the signs of TDMAA precursor degradation?
A4: Signs of precursor degradation can include a change in the precursor's appearance (e.g., color change), a decrease in vapor pressure requiring higher bubbler temperatures, or inconsistent and non-reproducible film growth. To minimize degradation, it is crucial to store and handle TDMAA under an inert atmosphere, as it is sensitive to moisture and air.[8]
Q5: How can I confirm that my process is operating in the ALD window?
A5: To confirm you are in the ALD window, you should perform saturation experiments for both the precursor and co-reactant pulse and purge times. Additionally, you should investigate the effect of deposition temperature on the GPC. Within the ALD window, the GPC should be relatively constant with respect to temperature.[9]
Data Presentation
Table 1: Typical Process Parameters for Al₂O₃ ALD using TDMAA and H₂O
| Parameter | Typical Range | Notes |
| Deposition Temperature | 200 - 300 °C | The ALD window needs to be determined experimentally. |
| TDMAA Bubbler Temperature | 80 - 100 °C | Should provide sufficient vapor pressure without causing decomposition.[1] |
| TDMAA Pulse Time | 0.5 - 4 s | Needs to be long enough to achieve surface saturation.[1] |
| H₂O Pulse Time | 0.05 - 0.5 s | Depends on reactor volume and water vapor pressure. |
| Purge Time | 5 - 20 s | Must be sufficient to prevent CVD-like reactions.[4][5][6] |
| Growth Per Cycle (GPC) | 0.8 - 1.2 Å/cycle | Highly dependent on process conditions. |
Table 2: Physical Properties of TDMAA
| Property | Value | Reference |
| Chemical Formula | C₆H₁₈AlN₃ | [8] |
| Molecular Weight | 159.21 g/mol | [8] |
| Melting Point | 82-84 °C | [8] |
| Vapor Pressure | 1 Torr at 78 °C | [1] |
Experimental Protocols
Protocol 1: Determining the ALD Window - Saturation Curves
-
Objective: To determine the self-limiting nature of the ALD process by finding the saturation points for precursor and co-reactant pulses and purges.
-
Procedure:
-
Set all ALD process parameters (temperature, purge times, etc.) to a baseline value.
-
Precursor Pulse Saturation:
-
Deposit a series of films, varying only the TDMAA pulse time (e.g., 0.1s, 0.5s, 1s, 2s, 4s).
-
Keep the number of cycles constant for each deposition.
-
Measure the thickness of each film using spectroscopic ellipsometry.
-
Plot GPC vs. TDMAA pulse time. The pulse time at which the GPC plateaus is the saturation pulse time.
-
-
Purge Time Saturation:
-
Set the TDMAA pulse time to the determined saturation value.
-
Deposit a series of films, varying the purge time after the TDMAA pulse (e.g., 2s, 5s, 10s, 20s).
-
Measure the film thickness and plot GPC vs. purge time. The point where the GPC stabilizes indicates a sufficient purge time.
-
-
Repeat the saturation experiments for the co-reactant pulse and purge times.
-
Protocol 2: Film Thickness Measurement using Spectroscopic Ellipsometry
-
Objective: To accurately measure the thickness of the deposited thin film.
-
Procedure:
-
Place the substrate with the deposited film on the ellipsometer stage.
-
Align the sample and the light source/detector.
-
Acquire the ellipsometric parameters (Ψ and Δ) over a wide spectral range (e.g., 200-1000 nm).
-
Build an optical model that represents the sample structure (e.g., Si substrate / SiO₂ native oxide / Al₂O₃ film).
-
Use appropriate dispersion models (e.g., Cauchy or Drude-Lorentz) for each layer.
-
Fit the model to the experimental data by varying the thickness of the Al₂O₃ film until the mean squared error (MSE) is minimized.
-
The resulting thickness from the best fit is the measured film thickness.
-
Visualizations
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Kurt J. Lesker Company | Challenges for Non-Ideal Atomic Layer Deposition Processes & Systems | Enabling Technology for a Better World [lesker.com]
- 3. researchgate.net [researchgate.net]
- 4. About the importance of purge time in molecular layer deposition of alucone films - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT00623A [pubs.rsc.org]
- 5. Kurt J. Lesker Company | Atomic Layer Deposition (ALD) General, Technical, & Process Information | Enabling Technology for a Better World [lesker.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 8. Tris(dimethylamino)aluminum | Aluminum dimethylamide | Al(N(CH3)2) – Ereztech [ereztech.com]
- 9. epfl.ch [epfl.ch]
Technical Support Center: Surface Reaction of TDMAA on Si Substrates
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the surface reaction mechanism of Tetrakis(dimethylamido)aluminum (TDMAA) on Silicon (Si) substrates.
Frequently Asked Questions (FAQs)
Q1: What is TDMAA and why is it used as a precursor for deposition on Silicon?
A1: Tris(dimethylamido)aluminum(III) (TDMAA), with the formula Al(NMe₂)₃, is a metalorganic precursor used in thin film deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). It is chosen for its high volatility and reactivity at low temperatures.[1] A key advantage of TDMAA over precursors like Trimethylaluminum (TMA) is the presence of direct aluminum-nitrogen bonds, which can lead to lower carbon contamination in the deposited films, as the ligands are less prone to leaving carbon-based residues.[2][3]
Q2: What is the primary surface reaction mechanism of TDMAA on a Si substrate?
A2: The primary reaction mechanism depends on the termination of the silicon surface. On a hydroxylated (-OH) or amine-terminated (-NHx) Si surface, TDMAA typically reacts via a ligand exchange or transamination reaction.[1][4] In this process, the TDMAA molecule reacts with the active surface sites (e.g., Si-OH), releasing a dimethylamine (B145610) (HN(CH₃)₂) molecule as a volatile byproduct and forming a bond between the aluminum atom and the surface oxygen or nitrogen.[3][4]
Q3: What are the common byproducts of the TDMAA reaction on Si?
A3: The main byproduct from the ligand exchange reaction is dimethylamine (DMA).[1][4] However, other species like methylmethyleneimine (MMI) can also be formed, especially from the decomposition of the dimethylamido ligands.[1] At elevated temperatures (above 350°C), gas-phase decomposition can lead to the generation of methane (B114726) (CH₄).[1]
Q4: How does TDMAA compare to TMA (Trimethylaluminum) for depositions?
A4: TDMAA offers a potential advantage over TMA by reducing carbon impurities in the deposited film because it lacks direct metal-carbon bonds.[2][3] However, TMA may have different adsorption characteristics and reactivity.[5] For instance, some studies suggest TMA can react with a wider variety of surface sites compared to TDMAA, which may make it more difficult to block in area-selective deposition processes.[5] While TDMAA can produce lower carbon films, process conditions must be carefully controlled to avoid oxygen contamination, which can sometimes be higher than in TMA-based processes.[6]
Troubleshooting Guide
Issue 1: High Carbon Contamination in the Deposited Film
-
Possible Cause 1: Precursor Decomposition.
-
Explanation: TDMAA can thermally decompose at temperatures above 250°C, leading to a "CVD-like" growth mode where precursor fragments, including carbon-containing species, are incorporated into the film.[1]
-
Solution: Lower the deposition temperature to stay within the ALD thermal window. Ensure the substrate temperature is below the precursor's decomposition threshold.
-
-
Possible Cause 2: Incomplete Ligand Removal.
-
Explanation: The co-reactant (e.g., H₂O, NH₃, plasma) pulse may be too short or its concentration too low to react with all the dimethylamido ligands from the TDMAA half-cycle.
-
Solution: Increase the pulse time and/or the flow rate of the co-reactant. For plasma-enhanced processes, increasing the plasma exposure time or power can also help, but excessive plasma exposure can sometimes damage the film.[2]
-
Issue 2: High Oxygen Contamination in Aluminum Nitride (AlN) Films
-
Possible Cause 1: Residual H₂O or O₂ in the ALD Reactor.
-
Explanation: TDMAA is highly reactive with water vapor and oxygen. Any residual moisture or oxygen in the chamber or gas lines will readily react to form aluminum oxide.[2][6]
-
Solution: Ensure the ALD reactor has a low base pressure and perform sufficient purging cycles. Use high-purity (99.999% or higher) carrier and reactant gases with getter filters to remove trace oxygen and water.[1]
-
-
Possible Cause 2: Post-Deposition Oxidation.
-
Explanation: The deposited film can oxidize upon exposure to the ambient atmosphere, especially if it is porous or has a high defect density.[2]
-
Solution: Deposit a capping layer on the film before removing it from the vacuum environment. Optimize deposition parameters to increase film density.
-
Issue 3: Low or Non-Uniform Growth Rate
-
Possible Cause 1: Insufficient Precursor Dose.
-
Explanation: The TDMAA pulse time may be too short to achieve saturation, meaning not all available reactive sites on the Si surface have reacted with the precursor.
-
Solution: Perform a saturation curve experiment by systematically increasing the TDMAA pulse time while keeping all other parameters constant. Identify the pulse length at which the growth-per-cycle (GPC) plateaus and set your process time slightly above this value.[2]
-
-
Possible Cause 2: Lack of Reactive Surface Sites.
-
Explanation: The Si surface may be insufficiently prepared or passivated (e.g., H-terminated), offering few reactive sites (-OH, -NHx) for TDMAA to chemisorb. The reaction of TDMAA with Si-H bonds is less thermodynamically favorable than with Si-OH or Si-NHx groups.[4]
-
Solution: Implement a pre-deposition surface treatment to create a reactive surface. This can include a wet chemical clean (e.g., RCA clean) to grow a chemical oxide with a high density of Si-OH groups, or an NH₃ plasma treatment to create an amine-terminated surface.[7]
-
-
Possible Cause 3: Clogging of Precursor Delivery Lines.
-
Explanation: TDMAA is a solid precursor that is sublimed for delivery. Improper temperature control can cause it to cool and solidify in the delivery lines, restricting flow.
-
Solution: Ensure all gas lines from the bubbler to the reactor are heated uniformly and maintained at a temperature higher than the bubbler to prevent condensation.
-
Data Presentation
Table 1: Typical ALD Process Parameters for TDMAA
| Parameter | Value | Source(s) | Notes |
| TDMAA Bubbler Temperature | 60 - 120 °C | [1][2] | Higher temperatures increase vapor pressure. Must be kept below decomposition temperature. |
| Substrate Temperature | 200 - 400 °C | [1][3] | An ALD window typically exists below 250°C to avoid thermal decomposition.[1] |
| TDMAA Pulse Time | 2 - 6 seconds | [2] | Should be determined by saturation experiments for the specific reactor geometry. |
| Purge Time | 4 - 10 seconds | [3] | Must be long enough to remove all unreacted precursor and byproducts from the chamber. |
| Co-reactant (H₂O) | 0.1 seconds | [2] | Water pulses often saturate very quickly. |
| Co-reactant (NH₃/Ar Plasma) | 8 - 12 seconds | [2] | Plasma time is critical; too short leads to incomplete reaction, too long can cause etching.[2] |
| Growth Per Cycle (GPC) | 0.8 - 1.1 Å/cycle | [1][2] | Varies with co-reactant and temperature. |
Experimental Protocols
Protocol 1: ALD of Al₂O₃ on Si using TDMAA and H₂O
-
Substrate Preparation:
-
Use p-type Si(100) wafers as substrates.
-
Perform an RCA clean to remove organic and metallic contaminants and to grow a thin, uniform chemical oxide layer terminated with hydroxyl (-OH) groups. This provides a reactive surface for the initial TDMAA pulse.
-
-
Precursor Handling:
-
Heat the TDMAA bubbler to 90°C to achieve adequate vapor pressure.[2]
-
Maintain gas lines at 100-110°C to prevent precursor condensation.
-
-
ALD Process Cycle (at 250°C):
-
Step 1 (TDMAA Pulse): Pulse TDMAA into the reactor for 4 seconds. The TDMAA molecules will react with the Si-OH surface groups.
-
Step 2 (Purge): Purge the reactor with high-purity N₂ gas for 8 seconds to remove unreacted TDMAA and dimethylamine byproducts.
-
Step 3 (H₂O Pulse): Pulse H₂O vapor into the reactor for 0.1 seconds. The water molecules react with the surface-bound aluminum dimethylamide species, forming Al-OH groups and releasing more dimethylamine.
-
Step 4 (Purge): Purge the reactor with N₂ gas for 8 seconds to remove unreacted H₂O and byproducts.
-
-
Deposition: Repeat the ALD cycle (Steps 1-4) until the desired film thickness is achieved. The growth rate is expected to be approximately 1.1 Å/cycle.[2]
-
Characterization: Analyze the film for thickness (ellipsometry), composition (XPS), and purity.
Visualizations
Caption: Proposed ligand exchange reaction of TDMAA on a hydroxylated Si surface.
Caption: Experimental workflow for a typical Atomic Layer Deposition (ALD) cycle.
Caption: A logical troubleshooting guide for common TDMAA deposition issues.
References
- 1. A mass spectrometrical surface chemistry study of aluminum nitride ALD from tris-dimethylamido aluminum and ammonia - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00922C [pubs.rsc.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Tris(dimethylamido)aluminum(III)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of Tris(dimethylamido)aluminum(III) (TDMAA).
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of Tris(dimethylamido)aluminum(III), providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| White smoke or fumes observed upon opening the container. | Exposure to atmospheric moisture. TDMAA reacts violently with water.[1][2] | Immediately move the container to an inert atmosphere (glovebox or Schlenk line).[3][4] Handle with extreme caution, wearing appropriate personal protective equipment (PPE), including flame-resistant clothing.[1][5] |
| The solid material appears clumpy or has changed color from white/yellow to a darker shade. | Partial hydrolysis due to improper storage or handling, leading to the formation of aluminum oxides or hydroxides. | The material is likely contaminated and may not be suitable for use, as impurities can significantly impact experimental outcomes.[3] It is recommended to use fresh, properly stored material. |
| Inconsistent results in Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD) processes. | 1. Degradation of the TDMAA precursor due to moisture contamination.[6] 2. Incomplete precursor saturation during pulsing.[6] 3. Leaks in the deposition system allowing ambient air to enter. | 1. Verify the integrity of the TDMAA by checking for any visual signs of degradation. 2. Optimize the pulsing time to ensure complete surface saturation.[6] 3. Perform a leak check on the deposition system. |
| Low yield or unexpected byproducts in a chemical reaction. | 1. The TDMAA reagent has been compromised by moisture. 2. The reaction solvent was not properly dried and degassed.[3][7] | 1. Use a fresh vial of TDMAA. 2. Ensure all solvents are rigorously dried and degassed using appropriate techniques (e.g., distillation from a drying agent, freeze-pump-thaw cycles).[3][7] |
| Difficulty in transferring the solid material. | Static electricity causing the powder to disperse, or improper handling techniques leading to exposure to air. | All transfers of solid TDMAA should be conducted within a glovebox under an inert atmosphere.[4][8] Use anti-static equipment if necessary. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should Tris(dimethylamido)aluminum(III) be stored? A1: Tris(dimethylamido)aluminum(III) is highly sensitive to moisture and must be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1][9] The ideal storage location is inside a glovebox to prevent any exposure to ambient air.[3]
-
Q2: What is the proper personal protective equipment (PPE) for handling TDMAA? A2: When handling TDMAA, it is crucial to wear flame-resistant clothing, chemical splash goggles, a face shield, and appropriate gloves.[1][5] Given its reactivity, working in a fume hood or glovebox is mandatory.[4][5]
-
Q3: Can I handle TDMAA on the benchtop? A3: No, TDMAA should never be handled on an open benchtop due to its extreme reactivity with air and moisture.[4] All manipulations must be performed under an inert atmosphere using either a glovebox or Schlenk line techniques.[3][10]
Experimental Procedures
-
Q4: What are the key considerations when using TDMAA in a reaction? A4: All glassware must be rigorously dried, typically by oven-drying or flame-drying under vacuum, to remove any adsorbed water.[11] Solvents must be anhydrous and deoxygenated. The reaction should be carried out under a continuous positive pressure of an inert gas.[7]
-
Q5: How do I safely transfer a solution of TDMAA? A5: Solutions of air-sensitive reagents like TDMAA are typically transferred using a gas-tight syringe or a cannula.[3][7] The transfer should be performed under a positive pressure of inert gas to prevent air from entering the system.
-
Q6: What happens if TDMAA is exposed to water? A6: TDMAA reacts violently with water in a highly exothermic reaction, producing flammable gases like dimethylamine.[2][12] This can lead to spontaneous ignition.[12]
Properties
-
Q7: What are the physical properties of Tris(dimethylamido)aluminum(III)? A7: TDMAA is typically a white to yellow crystalline solid.[1] It has a melting point of 82-84 °C.[1][13][14]
Quantitative Data
The following table summarizes key quantitative data for Tris(dimethylamido)aluminum(III).
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₈AlN₃ | [1] |
| Molecular Weight | 159.21 g/mol | [1][13] |
| Melting Point | 82-84 °C | [1][13][14] |
| Purity | ≥98% | [1] |
| Aluminum Content | 16.6-17.3% | [1][14] |
Experimental Protocols
Protocol 1: Handling Solid Tris(dimethylamido)aluminum(III) in a Glovebox
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O).[3][15]
-
Material Transfer: Introduce the sealed container of TDMAA, a clean and dry Schlenk flask, a spatula, and a weighing boat into the glovebox antechamber.
-
Evacuation and Refill: Subject the antechamber to at least three vacuum-refill cycles with the glovebox's inert gas.[8]
-
Weighing: Inside the glovebox, carefully open the TDMAA container. Using the spatula, weigh the desired amount of the solid into the weighing boat on a tared balance.
-
Transfer to Flask: Transfer the weighed solid into the Schlenk flask.
-
Sealing: Securely seal the Schlenk flask with a greased glass stopper or a septum.
-
Removal from Glovebox: The sealed flask can now be safely removed from the glovebox for use in a reaction setup on a Schlenk line.[8]
Protocol 2: Using a Schlenk Line for Reactions with Tris(dimethylamido)aluminum(III)
-
Glassware Preparation: Assemble the reaction glassware (e.g., a three-neck flask with a condenser and addition funnel) and flame-dry it under vacuum to remove all traces of moisture.[11]
-
Inert Atmosphere: After cooling, place the system under a positive pressure of high-purity inert gas (nitrogen or argon) vented through a bubbler.[7]
-
Solvent Addition: Add anhydrous, deoxygenated solvent to the reaction flask via a cannula or syringe.[7]
-
Reagent Addition: If TDMAA is in a Schlenk flask (from Protocol 1), it can be dissolved in an anhydrous solvent within the flask and transferred to the reaction vessel via cannula.
-
Reaction: Maintain a positive inert gas pressure throughout the reaction.
-
Work-up: Quench the reaction carefully, still under an inert atmosphere, before exposing it to air.
Visualizations
Caption: Hydrolysis pathway of Tris(dimethylamido)aluminum(III).
Caption: Workflow for handling Tris(dimethylamido)aluminum(III).
Caption: Troubleshooting decision tree for experiments.
References
- 1. Tris(dimethylamino)aluminum | Aluminum dimethylamide | Al(N(CH3)2) – Ereztech [ereztech.com]
- 2. Buy Tris(dimethylamido)aluminum(III) | 32093-39-3 [smolecule.com]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 6. pubs.aip.org [pubs.aip.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 9. ossila.com [ossila.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 12. Tris(dimethylamido)aluminum(III) | C12H36Al2N6 | CID 16688802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Tris(dimethylamido)aluminum(III) 32093-39-3 [sigmaaldrich.com]
- 14. Tris(dimethylamino)aluminum | 3DMAAl | C6H18AlN3 - Ereztech [ereztech.com]
- 15. Safely handling air-sensitive products [cleanroomtechnology.com]
Effect of deposition temperature on Al2O3 film quality using TDMAA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tris(dimethylamino)aluminum (TDMAA) for the deposition of aluminum oxide (Al₂O₃) thin films. The following sections address common issues encountered during experimentation and offer insights into the effect of deposition temperature on film quality.
Frequently Asked Questions (FAQs)
Q1: What is the typical atomic layer deposition (ALD) window for Al₂O₃ deposition using TDMAA and water?
The ideal ALD window for TDMAA and water is not as extensively documented as for the more common trimethylaluminum (B3029685) (TMA) precursor. However, based on related aluminum precursors, a temperature range of 150°C to 300°C is generally expected to support self-limiting growth. It is crucial to perform a temperature-dependent growth rate study for your specific reactor to determine the optimal ALD window.
Q2: How does the choice of TDMAA as a precursor affect carbon impurity levels in the Al₂O₃ film?
TDMAA (Al(N(CH₃)₂)₃) can potentially lead to lower carbon contamination in the resulting Al₂O₃ films compared to TMA (Al(CH₃)₃). This is because TDMAA lacks direct aluminum-carbon (Al-C) bonds, which can be more difficult to fully react and remove during the ALD cycle. The primary byproducts of the TDMAA-water reaction are dimethylamine (B145610) and methane. Incomplete reactions or precursor decomposition can still introduce carbon and nitrogen impurities, particularly at lower deposition temperatures.
Q3: Can I use ozone (O₃) or an oxygen plasma as the oxidant with TDMAA?
Yes, ozone or an oxygen plasma can be used as the oxygen source in ALD of Al₂O₃ with TDMAA. Using a stronger oxidant like ozone or an oxygen plasma can be beneficial, especially at lower deposition temperatures, as it can more effectively remove the dimethylamino ligands and reduce impurity levels.[1][2] However, the choice of oxidant will influence the surface chemistry and may affect the film's electrical and optical properties. It is recommended to re-optimize the ALD process parameters when changing the oxidant.
Q4: What is the expected growth per cycle (GPC) for Al₂O₃ deposition with TDMAA?
The GPC for Al₂O₃ deposition is dependent on the deposition temperature, precursor and oxidant pulse/purge times, and the specific reactor geometry. For related aluminum precursors like dimethylaluminum isopropoxide (DMAI), GPCs in the range of 0.7 to 1.4 Å/cycle have been reported.[3][4] For TMA, a GPC of approximately 1.0 to 1.3 Å/cycle is common within the ALD window.[5][6] A similar GPC can be expected for TDMAA under optimized conditions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Growth per Cycle (GPC) | 1. Incomplete Precursor/Oxidant Dosing: Pulse times may be too short for the precursor or oxidant to fully saturate the substrate surface. 2. Deposition Temperature Too High: At temperatures above the ALD window, precursor desorption can become significant, leading to a lower GPC.[5] 3. Deposition Temperature Too Low: At temperatures below the ALD window, the surface reactions may be kinetically limited, resulting in incomplete surface coverage. | 1. Increase Pulse Times: Systematically increase the TDMAA and water pulse times until the GPC saturates. 2. Optimize Temperature: Conduct a deposition temperature series to identify the ALD window for your system. 3. Check Precursor Vapor Pressure: Ensure the TDMAA source is heated to an appropriate temperature to achieve sufficient vapor pressure for complete dosing. |
| High Carbon/Nitrogen Impurity Content | 1. Incomplete Ligand Removal: Insufficient oxidant exposure or low reactivity at lower deposition temperatures can lead to the incomplete removal of dimethylamino ligands. 2. Precursor Decomposition: At excessively high temperatures, the TDMAA precursor may decompose, leading to carbon and nitrogen incorporation. 3. Inadequate Purge Times: Purge times that are too short may not fully remove unreacted precursor and reaction byproducts from the chamber. | 1. Increase Oxidant Dose: Increase the water pulse time or consider using a more reactive oxidant like ozone or an oxygen plasma. 2. Optimize Deposition Temperature: Operate within the established ALD window. Lower temperatures generally lead to higher impurity content.[7] 3. Increase Purge Times: Systematically increase the purge times after both the TDMAA and water pulses to ensure complete removal of non-adsorbed species. |
| Poor Film Uniformity | 1. Non-Uniform Temperature Profile: The substrate holder may have an uneven temperature distribution. 2. Gas Flow Dynamics: The gas flow within the reactor may not be uniform, leading to variations in precursor exposure across the substrate. 3. Precursor Condensation: If the precursor delivery lines are cooler than the TDMAA source, the precursor may condense before reaching the chamber. | 1. Verify Temperature Uniformity: Check the temperature distribution across the substrate holder. 2. Adjust Gas Flow: Modify the carrier gas flow rate to improve the uniformity of precursor delivery. 3. Heat Tracing: Ensure all precursor delivery lines are heated to a temperature above the TDMAA source temperature to prevent condensation. |
| Low Film Density / Low Refractive Index | 1. Low Deposition Temperature: Films deposited at lower temperatures tend to have lower density and a lower refractive index due to higher impurity content (e.g., hydrogen) and less efficient packing of atoms.[2][8][9] 2. Incomplete Reaction: Similar to impurity issues, incomplete surface reactions can lead to a less dense film structure. | 1. Increase Deposition Temperature: Depositing at higher temperatures within the ALD window generally leads to denser films with a higher refractive index.[10] 2. Optimize ALD Cycle: Ensure complete surface reactions by optimizing pulse and purge times. |
Quantitative Data on Deposition Temperature Effects
Due to the limited availability of comprehensive quantitative data specifically for TDMAA, the following tables summarize the general trends observed for the closely related and widely studied TMA precursor. These trends are expected to be similar for TDMAA.
Table 1: Effect of Deposition Temperature on Al₂O₃ Growth Per Cycle (GPC) using TMA and Water
| Deposition Temperature (°C) | GPC (Å/cycle) | Reference |
| 100 | ~0.8 - 1.1 | [2][6] |
| 150 | ~1.0 - 1.5 | [5][6] |
| 200 | ~0.95 - 1.2 | [6][11] |
| 250 | ~0.94 | [6] |
| 300 | ~0.90 - 1.0 | [2][6] |
Table 2: Effect of Deposition Temperature on Al₂O₃ Film Properties using TMA
| Deposition Temperature (°C) | Refractive Index (@ ~633 nm) | Density (g/cm³) | Key Observations | References |
| 33 | ~1.55 | ~2.46 | Higher hydrogen content, lower density. | [9][12] |
| 100 | ~1.60 | ~2.80 | Improved density and refractive index. | [8][9] |
| 150 | ~1.62 | ~2.95 | Further improvement in film properties. | [7][8] |
| 177 | ~1.64 | ~3.06 | Approaching properties of higher temperature films. | [9][12] |
| 250 | ~1.64 | ~3.0 (estimated) | Stable film properties within the ALD window. | [7] |
| 300 | ~1.67 | ~3.14 | Denser films with lower impurity content. | [10] |
Experimental Protocols
Standard Protocol for Al₂O₃ Deposition using TDMAA and Water
This protocol provides a starting point for the deposition of Al₂O₃ films. Optimal parameters will vary depending on the specific ALD reactor.
-
Substrate Preparation:
-
Clean the substrate using a standard cleaning procedure appropriate for the substrate material (e.g., RCA clean for silicon wafers).
-
Ensure the substrate is free of organic and particulate contamination.
-
Load the substrate into the ALD reactor.
-
-
Deposition Parameters:
-
Substrate Temperature: Set the desired deposition temperature within the ALD window (e.g., 200°C).
-
TDMAA Source Temperature: Heat the TDMAA precursor to a temperature that provides sufficient vapor pressure (e.g., 60-80°C).
-
Carrier Gas: Use a high-purity inert gas, such as nitrogen (N₂) or argon (Ar), as the carrier and purge gas. Set the flow rate according to the reactor specifications (e.g., 20-50 sccm).
-
Base Pressure: Maintain a base pressure in the reactor as specified by the manufacturer (e.g., ~0.3 Torr).
-
-
ALD Cycle:
-
TDMAA Pulse: Introduce TDMAA vapor into the reactor for a duration sufficient for surface saturation (e.g., 0.1 - 0.5 seconds).
-
Purge 1: Purge the reactor with the carrier gas to remove unreacted TDMAA and byproducts (e.g., 5 - 10 seconds).
-
Water Pulse: Introduce water vapor into the reactor for a duration sufficient for surface saturation (e.g., 0.015 - 0.1 seconds).
-
Purge 2: Purge the reactor with the carrier gas to remove unreacted water and byproducts (e.g., 5 - 10 seconds).
-
-
Film Growth:
-
Repeat the ALD cycle until the desired film thickness is achieved. The thickness can be estimated by multiplying the GPC by the number of cycles.
-
-
Post-Deposition:
-
Cool down the reactor under an inert gas atmosphere before removing the substrate.
-
Characterize the film properties (e.g., thickness, refractive index, composition, and morphology) using appropriate techniques such as ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
-
Visualizations
References
- 1. Initial Growth Study of Atomic-Layer Deposition of Al2O3 by Vibrational Sum-Frequency Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Investigation and Optimization of Process Parameters on Growth Rate in Al2O3 Atomic Layer Deposition (ALD) Using Statistical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. Atomic Layer Deposition of Al2O3 Thin Films Using Dimethyl Aluminum sec-Butoxide and H2O Molecules [journal.mrs-k.or.kr]
- 11. digital.csic.es [digital.csic.es]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Aluminum Precursors for Atomic Layer Deposition: Tris(dimethylamido)aluminum(III) vs. Trimethylaluminum
For researchers, scientists, and professionals in drug development, the precise deposition of thin films is paramount. Atomic Layer Deposition (ALD) stands out as a key technology for achieving atomic-level control over film thickness and conformation. The choice of precursor is a critical factor influencing the quality of the deposited films. This guide provides an objective comparison of two common aluminum precursors for ALD: Tris(dimethylamido)aluminum(III) (TDMAA) and Trimethylaluminum (TMA), with a focus on the deposition of aluminum oxide (Al₂O₃) and aluminum nitride (AlN).
This comparison synthesizes experimental data to evaluate the performance of TDMAA and TMA in terms of growth per cycle (GPC), film purity, and deposition conditions. Detailed experimental protocols are provided to facilitate the replication of these processes.
Performance Comparison: TDMAA vs. TMA
The selection of an aluminum precursor for ALD is a trade-off between established processes and the pursuit of improved film quality, particularly concerning impurity levels. While TMA is a widely studied and utilized precursor, TDMAA presents a compelling alternative due to its chemical structure.
Key Differentiator: Metal-Ligand Bonding
The primary distinction between TMA (Al(CH₃)₃) and TDMAA (Al(N(CH₃)₂)₃) lies in the direct bonding to the aluminum atom. TMA features direct aluminum-carbon (Al-C) bonds, which can be a source of carbon impurities in the deposited films.[1][2] In contrast, TDMAA possesses aluminum-nitrogen (Al-N) bonds, which is hypothesized to reduce carbon contamination, a critical factor for many applications in electronics and medical devices.[2][3]
Quantitative Data Summary
The following tables summarize key performance metrics for ALD processes using TDMAA and TMA with various co-reactants.
Table 1: Comparison of ALD Al₂O₃ Deposition Parameters
| Precursor | Co-reactant | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Carbon Impurity (at. %) |
| TDMAA | H₂O | 250 | 1.1[4] | < 1.4[3][4] |
| TMA | H₂O | 200 | 1.1[5] | ~7-10 times higher than AlCl₃ precursor[6] |
| TMA | O₃ | 200 | 0.8[5] | Not explicitly quantified |
Table 2: Comparison of ALD AlN Deposition Parameters
| Precursor | Co-reactant | Deposition Temperature (°C) | Film Purity |
| TDMAA | N₂H₄ (with Ar plasma) | 400 | Lower impurity content (<2 at. % C/O)[2] |
| TMA | N₂H₄ (with Ar plasma) | 400 | Higher carbon content due to thermal instability[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for ALD of Al₂O₃ using TMA and a recently reported protocol for Al₂O₃ using TDMAA.
Protocol 1: Thermal ALD of Al₂O₃ using TMA and H₂O
This protocol is based on a typical thermal ALD process.
-
Precursors: Trimethylaluminum (TMA) and deionized water (H₂O).
-
Substrate: Silicon (100).
-
Deposition Temperature: 200 °C.[5]
-
Base Pressure: 300 mTorr.[5]
-
Carrier and Purge Gas: N₂.[5]
-
ALD Cycle:
Protocol 2: Thermal ALD of Al₂O₃ using TDMAA and H₂O
This protocol is based on a study demonstrating the use of TDMAA for Al₂O₃ deposition.
-
Precursors: Tris(dimethylamido)aluminum(III) (TDMAA) and deionized water (H₂O).
-
Substrate: Silicon.
-
Deposition Temperature: 250 °C.[4]
-
TDMAA Bubbler Temperature: 90 °C.[4]
-
ALD Cycle:
Reaction Mechanisms and Pathways
The surface chemistry of ALD is fundamental to understanding film growth and impurity incorporation. The following diagrams illustrate the proposed reaction pathways for TMA and TDMAA during Al₂O₃ deposition.
Caption: Proposed reaction pathway for TMA-based ALD of Al₂O₃.
Caption: Proposed reaction pathway for TDMAA-based ALD of Al₂O₃.
Conclusion
The choice between Tris(dimethylamido)aluminum(III) and Trimethylaluminum for ALD applications depends on the specific requirements of the deposited film.
-
Trimethylaluminum (TMA) is a well-established and widely characterized precursor for Al₂O₃ and AlN ALD. However, the presence of direct Al-C bonds poses a risk of carbon incorporation into the film, which can be detrimental to the performance of electronic and optical devices.
-
Tris(dimethylamido)aluminum(III) (TDMAA) emerges as a promising alternative, particularly when low carbon contamination is a critical requirement. The absence of direct Al-C bonds in its structure has been shown to result in significantly lower carbon impurities in the deposited films.[3][4] While the body of research on TDMAA for Al₂O₃ is still growing compared to TMA, initial findings indicate comparable growth rates and superior film purity.[4]
For applications demanding high-purity aluminum-based thin films, TDMAA should be strongly considered. Further research directly comparing the two precursors under a wider range of conditions will be valuable in fully elucidating their respective advantages and limitations.
References
A Comparative Guide to Aluminum Precursors for High-Quality Aluminum Nitride Growth
For researchers and professionals in materials science and semiconductor development, the choice of an aluminum precursor is a critical determinant in the synthesis of high-quality Aluminum Nitride (AlN) thin films. This guide provides an objective comparison of Tris(dimethylamino)aluminum (TDMAA) against other common aluminum precursors, supported by experimental data, to inform precursor selection for specific AlN growth applications.
Aluminum Nitride is a wide-gap semiconductor renowned for its exceptional properties, including a wide bandgap of approximately 6.2 eV, high thermal conductivity, a high melting point, and substantial electrical resistance.[1] These characteristics make it a highly promising material for microelectronic and optoelectronic applications.[1] The quality of AlN thin films is intrinsically linked to the deposition technique and, more specifically, to the chemical precursor used. This comparison focuses on TDMAA and its performance relative to more conventional precursors like Trimethylaluminum (TMA), particularly in the context of Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD).
Performance Comparison of Aluminum Precursors
The selection of an aluminum precursor significantly impacts key properties of the grown AlN films, including purity, crystallinity, and growth rate. TDMAA has emerged as a promising alternative to the widely used TMA, primarily due to the absence of direct aluminum-carbon bonds in its structure.[2][3] This molecular feature is advantageous in reducing carbon incorporation into the AlN films, a common issue with TMA that can be detrimental to device performance.[3][4]
Experimental data indicates that AlN films grown using TDMAA exhibit significantly lower carbon contamination compared to those grown with TMA.[2][3] For instance, at a deposition temperature of 400 °C, AlN films grown with TDMAA showed carbon and oxygen impurity levels of less than 2 atomic %, whereas films grown with TMA under similar conditions had a much higher carbon content of over 5 atomic %.[2] This is attributed to the thermal instability of TMA at higher temperatures, which can lead to the generation of carbon-containing radicals.[2] In contrast, TDMAA's thermal stability and the presence of Al-N bonds are believed to facilitate lower carbon contamination.[2][3]
While TDMAA offers advantages in terms of film purity, the growth rate can be lower than that achieved with TMA under certain conditions. For example, in one study, the growth rate for AlN using TDMAA with a nitrogen plasma was 0.8 Å/cycle, which was lower than the 1.2 Å/cycle reported for TMA with a N₂/H₂ plasma.[3] However, other studies have shown that the growth rate of TDMAA is comparable to TMA for the deposition of aluminum oxide.[3]
The choice of co-reactant also plays a crucial role. For instance, using hydrazine (B178648) (N₂H₄) as a nitrogen source with TDMAA has been shown to produce high-quality, large-grained AlN films with low oxygen and carbon contamination.[2]
Here is a summary of the quantitative data comparing different aluminum precursors for AlN growth:
| Precursor | Co-reactant | Deposition Method | Deposition Temperature (°C) | Growth Rate (Å/cycle) | Carbon Content (at. %) | Oxygen Content (at. %) | Crystalline Quality |
| TDMAA | N₂H₄ | ALA | 400 | - | < 2 | < 2 | High-quality, oriented c-axis AlN, grain size >9 nm |
| TMA | N₂H₄ | ALA | 400 | 1.8 | > 5 | - | Predominantly (100) oriented, mixed phase, or amorphous |
| TDMAA | N₂ Plasma | PEALD | 250 | 0.8 | ~1 | High (due to ambient exposure) | Aluminum Oxynitride formed |
| TMA | N₂/H₂ Plasma | PEALD | 360 - 420 | 0.7 - 1.0 | - | - | Epitaxial films on Si and GaN/sapphire |
| TDEAA | N₂H₄ | ALD | 200 | ~1.1 | ~1.4 | ~3.2 | Density: 2.36 g/cm³ (72.4% of bulk) |
| TDEAA | NH₃ | ALD | 200 | ~1.1 | - | - | Density: 2.22 g/cm³ (68% of bulk) |
| DMEAA | - | MOCVD | 400 | - | Lower than TMA | - | FWHM of (0002) peak ~0.70 deg |
| TMA | - | MOCVD | - | High | High | - | FWHM of (0002) peak ~0.11 deg |
ALA: Atomic Layer Annealing, PEALD: Plasma-Enhanced Atomic Layer Deposition, ALD: Atomic Layer Deposition, MOCVD: Metal-Organic Chemical Vapor Deposition, FWHM: Full Width at Half Maximum.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the deposition of AlN using TDMAA and TMA.
Protocol 1: Atomic Layer Annealing (ALA) of AlN using TDMAA and Hydrazine
This protocol describes the low-temperature deposition of polycrystalline AlN films.[2]
-
Substrate Preparation: Start with a hydroxyl-terminated silicon wafer.
-
Precursor Delivery:
-
Introduce two 300 ms (B15284909) pulses of TDMAA with a 4 s purge time.
-
Introduce a 100 ms pulse of N₂H₄ with an 8 s purge time.
-
-
Plasma Treatment: The final step in the ALA cycle consists of low-energy argon plasma bombardment to induce surface mobility and crystallize the film.
-
Repeat Cycles: Repeat the three-step process to achieve the desired film thickness.
Protocol 2: Plasma-Enhanced Atomic Layer Deposition (PEALD) of AlN using TMA and Nitrogen/Hydrogen Plasma
This protocol is for the growth of ultra-thin epitaxial AlN films.[5]
-
Substrate Preparation: Use Si (111) or GaN/sapphire templates as substrates and perform a standard cleaning procedure.
-
ALD Cycle:
-
TMA Pulse: Introduce a pulse of Trimethylaluminum (TMA) into the reactor for 0.06 seconds using Argon as the carrier gas.[5]
-
Purge: Purge the chamber with an inert gas (e.g., Argon) for 10 seconds to remove unreacted TMA and byproducts.[5]
-
Plasma Exposure: Expose the substrate to a nitrogen (75 sccm) and hydrogen (10 sccm) plasma for 20 seconds at a power of 300 W.[5]
-
Purge: Purge the chamber again to remove any remaining reactants and byproducts.[5]
-
-
Repeat Cycles: Repeat the ALD cycle to achieve the desired film thickness.
Visualization of Deposition Workflow
The following diagram illustrates the general workflow for the Atomic Layer Deposition of AlN, a process central to the use of precursors like TDMAA and TMA.
Caption: A generalized workflow for the Atomic Layer Deposition of AlN.
Conclusion
The selection of an aluminum precursor for AlN growth is a trade-off between desired film properties, deposition conditions, and safety considerations. TDMAA presents a compelling case as a precursor for depositing high-purity AlN films with low carbon contamination, a critical factor for many advanced electronic and optoelectronic devices. While its growth rate may be lower than TMA in some instances, the resulting film quality, particularly in terms of impurity levels and crystallinity when paired with appropriate co-reactants and deposition techniques like ALA, makes it a strong candidate for applications demanding high material perfection. In contrast, TMA remains a workhorse precursor, especially when high growth rates are paramount, though careful optimization is required to mitigate carbon incorporation. The choice between TDMAA and other precursors will ultimately depend on the specific requirements of the intended application.
References
- 1. A mass spectrometrical surface chemistry study of aluminum nitride ALD from tris-dimethylamido aluminum and ammonia - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00922C [pubs.rsc.org]
- 2. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 3. pubs.aip.org [pubs.aip.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Purity of AlN Films: A Comparative Analysis of TDMAA and Alternative Precursors
A detailed guide for researchers on the purity of Aluminum Nitride (AlN) films, comparing the performance of tris(dimethylamido)aluminum (TDMAA) with other common precursors. This guide provides supporting experimental data, detailed methodologies, and visual workflows to aid in precursor selection for high-purity AlN film deposition.
The relentless pursuit of higher performance in microelectronics and optoelectronics has placed stringent demands on the quality of wide-bandgap semiconductor materials like Aluminum Nitride (AlN). The purity of AlN thin films is a critical parameter that directly influences device performance and reliability. A key factor in achieving high-purity films is the choice of the aluminum precursor in deposition processes such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). This guide provides a comparative analysis of AlN film purity, with a focus on films grown using tris(dimethylamido)aluminum (TDMAA) versus the more conventional trimethylaluminum (B3029685) (TMA).
Executive Summary
Experimental evidence consistently demonstrates that TDMAA is a promising precursor for depositing high-purity AlN films with significantly lower carbon incorporation compared to TMA. The absence of direct aluminum-carbon (Al-C) bonds in the TDMAA molecule is a primary reason for this advantage.[1][2][3][4] The deposition technique and co-reactants also play a crucial role in determining the final impurity profile of the film. Notably, plasma-enhanced ALD (PEALD) or Atomic Layer Annealing (ALA) processes using TDMAA have been shown to yield AlN films with combined carbon and oxygen impurity levels below 2 atomic percent.[1]
Precursor Comparison: TDMAA vs. TMA
The most common impurity elements in AlN films are carbon (C) and oxygen (O), which can degrade the material's thermal and electrical properties. The choice of the aluminum precursor is a dominant factor in controlling carbon contamination.
-
Tris(dimethylamido)aluminum (TDMAA): This metalorganic precursor has the chemical formula Al(N(CH₃)₂)₃. A key structural feature is that the aluminum atom is bonded to nitrogen atoms, not directly to carbon atoms. This configuration is advantageous as it reduces the likelihood of carbon incorporation into the growing AlN film.[1][2] Studies have shown that AlN films deposited with TDMAA can have carbon impurity levels as low as ~1 at. %.[2][5]
-
Trimethylaluminum (TMA): With the chemical formula Al₂(CH₃)₆, TMA is a widely used precursor for AlN deposition. However, the presence of direct Al-C bonds makes it more prone to leaving carbon residues in the film.[3][4] At elevated temperatures, the thermal instability of TMA can lead to the generation of carbon-containing species, further increasing carbon contamination.[1]
Quantitative Purity Analysis
The following table summarizes experimental data on the impurity levels in AlN films deposited using TDMAA and TMA under various conditions. The data is primarily derived from X-ray Photoelectron Spectroscopy (XPS) analysis.
| Precursor | Deposition Method | Co-reactant | Substrate Temp. (°C) | Carbon (at. %) | Oxygen (at. %) | Reference |
| TDMAA | Thermal ALD | N₂H₄ | 400 | <2 | <2 | [1] |
| TDMAA | ALA | N₂H₄ | 400 | <2 | <2 | [1] |
| TDMAA | PE-ALD | N₂ Plasma | 250 | ~1 | High (oxynitride) | [2][5] |
| TMA | Thermal ALD | N₂H₄ | 400 | >5 | <2 | [1] |
| TMA | ALA | N₂H₄ | 400 | Increased C content | <2 | [1] |
| AlH₂(NMe₂) (1) | ALD | NH₃ Plasma | 200 | 0.7 | 1.7 | [6][7] |
Experimental Protocols
The following are generalized experimental protocols for AlN film deposition and purity analysis based on published research.
AlN Film Deposition via Atomic Layer Deposition (ALD)
-
Substrate Preparation: Silicon wafers are typically used as substrates and are cleaned using standard procedures to remove native oxide and organic contaminants.
-
Precursor Delivery: The aluminum precursor (TDMAA or TMA) and the nitrogen co-reactant (e.g., N₂H₄, NH₃ plasma) are introduced into the ALD reactor chamber in a sequential and self-limiting manner.
-
TDMAA Pulse: A typical pulse sequence involves a 300 ms (B15284909) pulse of TDMAA followed by a 4-second purge with an inert gas like N₂.[1]
-
Nitrogen Co-reactant Pulse: This is followed by a pulse of the nitrogen source, for instance, a 100 ms pulse of N₂H₄, and then an 8-second purge.[1]
-
-
Deposition Cycles: This four-step process constitutes one ALD cycle, which is repeated to achieve the desired film thickness.
-
Plasma-Enhanced ALD (PEALD) / Atomic Layer Annealing (ALA): For plasma-assisted processes, an additional step involving an Ar or N₂ plasma treatment is included in each cycle to enhance surface reactions and densify the film.[1]
Purity and Structural Analysis
-
X-ray Photoelectron Spectroscopy (XPS): This is the primary technique for determining the elemental composition and chemical states of the AlN films.
-
Survey Scans: A wide energy range scan is performed to identify all elements present on the film surface.
-
High-Resolution Scans: Detailed scans of the Al 2p, N 1s, C 1s, and O 1s core level regions are acquired to determine their respective atomic concentrations and bonding environments.
-
Sputter Cleaning: An in-situ Ar⁺ ion beam is often used to remove surface adventitious carbon and oxygen to analyze the bulk film composition.[2][5]
-
-
X-ray Diffraction (XRD): This technique is used to analyze the crystallinity and orientation of the deposited AlN films.[1]
-
Secondary Ion Mass Spectrometry (SIMS): SIMS can be employed for highly sensitive quantification of impurity concentrations within the film.[8]
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the deposition and purity analysis of AlN films.
Caption: Workflow for AlN deposition and purity analysis.
Signaling Pathways and Logical Relationships
The choice of precursor and deposition parameters logically influences the final film purity through a series of cause-and-effect relationships.
Caption: Logical flow from precursor choice to film purity.
Conclusion
For applications demanding high-purity AlN films, TDMAA presents a clear advantage over TMA by inherently reducing the risk of carbon contamination. The combination of TDMAA with advanced deposition techniques like plasma-enhanced ALD allows for the growth of crystalline AlN films with exceptionally low impurity levels. Researchers and engineers in drug development and other fields utilizing high-performance electronic or optical devices should consider the precursor chemistry as a primary factor in achieving desired material properties and device performance. The data and protocols presented in this guide offer a foundation for making informed decisions in the selection of precursors for AlN film deposition.
References
- 1. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 2. pubs.aip.org [pubs.aip.org]
- 3. A mass spectrometrical surface chemistry study of aluminum nitride ALD from tris-dimethylamido aluminum and ammonia - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00922C [pubs.rsc.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Al2O3 Thin Films: TDMAA vs. Alternative Precursors
For researchers, scientists, and professionals in drug development, the precise deposition of aluminum oxide (Al2O3) thin films is critical for a multitude of applications, from biocompatible coatings to gate dielectrics in advanced electronic devices. The choice of precursor is a pivotal factor influencing the final properties of these films. This guide provides a detailed comparison of Al2O3 thin films deposited using Tris(dimethylamido)aluminum (TDMAA) against other common precursors, supported by experimental data and protocols.
Performance Comparison of Al2O3 Precursors
The selection of a precursor for Atomic Layer Deposition (ALD) of Al2O3 significantly impacts the deposition process and the resulting film characteristics. While Trimethylaluminum (B3029685) (TMA) is the most ubiquitously used and studied precursor, alternatives like TDMAA and Dimethylaluminum isopropoxide (DMAI) present distinct advantages and disadvantages.
| Precursor | Deposition Temperature (°C) | Growth Rate (Å/cycle) | Carbon Impurity | Film Density (g/cm³) | Refractive Index | Breakdown Field (MV/cm) | Key Features |
| TDMAA | 250 | 0.8 - 1.1[1] | Low (~1.4%)[2] | ~2.7 - 3.0 | - | - | Non-pyrophoric, promising for low-impurity AlN deposition.[2] |
| TMA | 65 - 300[3] | 0.9 - 1.2[1][4] | Can be higher | 2.7 - 3.0 | ~1.6 - 1.7 | - | High reactivity, well-established process.[3][5][6] |
| DMAI | 100 - 400 | 0.7 - 1.06[7][8] | Low | ~2.7 - 3.0[8] | - | - | Non-pyrophoric, safer handling.[7][9] |
| Other Methods | |||||||
| Chemical Liquid Deposition (CLD) | Annealing at 450 | 10 - 35 nm/hr | - | - | - | 1.74[10] | Cost-effective, large-area deposition.[10] |
| Reactive Sputtering | 150 | 23.3 nm/min | - | - | - | - | High deposition rate, low optical loss.[11] |
Note: Some data points (e.g., refractive index, breakdown field for TDMAA) were not explicitly available in the searched literature and are marked as "-".
Tris(dimethylamido)aluminum (TDMAA) has emerged as a viable alternative to the pyrophoric and widely used trimethylaluminum (TMA).[6] A key advantage of TDMAA is its improved safety profile.[2] Research indicates that Al2O3 films deposited using TDMAA exhibit low carbon contamination, with impurity levels around 1.4%.[2] The growth rate of Al2O3 with TDMAA is comparable to that of TMA, achieving approximately 1.1 Å per cycle at a deposition temperature of 250°C.[1]
In comparison, TMA, while highly reactive and enabling a well-established ALD process, is pyrophoric, posing handling and safety challenges.[3][6] Dimethylaluminum isopropoxide (DMAI) is another non-pyrophoric alternative that has been investigated, showing comparable electrical properties to TMA-deposited films.[9]
Beyond ALD, other techniques such as chemical liquid deposition (CLD) and reactive sputtering offer different advantages. CLD is a cost-effective method suitable for large-area deposition, while reactive sputtering can achieve significantly higher deposition rates.[10][11]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are typical experimental protocols for the deposition of Al2O3 thin films using TDMAA and a comparison with the standard TMA process.
Protocol 1: Al2O3 Deposition using TDMAA
This protocol is based on the atomic layer deposition (ALD) process.
1. Precursor and Substrate Preparation:
-
Precursor: Tris(dimethylamido)aluminum(III) (TDMAA) is heated in a bubbler to 90°C to achieve sufficient vapor pressure.[1]
-
Co-reactant: Deionized water is used as the oxygen source.
-
Substrate: Silicon wafers or other suitable substrates are placed in the reaction chamber.
-
Carrier Gas: High-purity nitrogen (N2) is used as the carrier and purge gas.
2. ALD Cycle: The deposition is carried out at a substrate temperature of 250°C.[1] A standard ALD cycle consists of the following steps:
- TDMAA Pulse: A 4-second pulse of TDMAA is introduced into the chamber.[1]
- N2 Purge: A 10-second purge with N2 gas removes unreacted precursor and byproducts.[1]
- H2O Pulse: A 0.1-second pulse of water vapor is introduced.[1]
- N2 Purge: A 10-second purge with N2 gas removes excess water and reaction byproducts.[1]
3. Film Characterization:
-
Thickness and Growth Rate: Measured using in-situ spectroscopic ellipsometry.
-
Composition and Impurities: Analyzed by X-ray photoelectron spectroscopy (XPS) to determine stoichiometry and carbon content.
-
Surface Morphology: Imaged using atomic force microscopy (AFM) to assess roughness.
Protocol 2: Al2O3 Deposition using TMA (for comparison)
1. Precursor and Substrate Preparation:
-
Precursor: Trimethylaluminum (TMA) is kept at room temperature.
-
Co-reactant: Deionized water or ozone (O3) can be used as the oxygen source.[4][12][13]
-
Substrate: Silicon wafers.
-
Carrier Gas: High-purity nitrogen (N2).
2. ALD Cycle: The deposition temperature is typically around 200-250°C.[13][14] The ALD cycle is as follows:
- TMA Pulse: A pulse of TMA is introduced into the reactor.
- N2 Purge: A purge with N2 removes excess TMA and byproducts.
- Oxygen Source Pulse: A pulse of H2O or O3 is introduced.[4][12][13]
- N2 Purge: A final N2 purge completes the cycle.
3. Film Characterization: Similar characterization techniques as for the TDMAA process are employed to evaluate film properties.
Visualizing the Deposition Process
To better understand the workflows, the following diagrams illustrate the logical steps in the ALD process and a comparative view of precursor selection.
Caption: Atomic Layer Deposition (ALD) cycle workflow for Al2O3 thin film deposition.
Caption: Decision logic for selecting an Al2O3 precursor based on desired properties.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. Top ALD Precursors for Semiconductor Applications - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. digital.csic.es [digital.csic.es]
- 5. First principles study of the atomic layer deposition of alumina by TMA–H2O-process - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. [PDF] Comparison between Al2O3 thin films grown by ALD using H2O or O3 as oxidant source | Semantic Scholar [semanticscholar.org]
- 13. Comparison between Al2O3 thin films grown by ALD using H2O or O3 as oxidant source | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 14. scirp.org [scirp.org]
A Comparative Guide to the XPS Analysis of TDMAA-Grown Films versus Alternative Methodologies
For researchers and professionals in drug development and materials science, the chemical purity and composition of thin films are critical. Tris(dimethylamido)aluminum(III) (TDMAA) has emerged as a promising precursor for the deposition of high-purity aluminum nitride (AlN) and aluminum oxide (Al2O3) thin films, particularly due to its potential for reduced carbon contamination compared to traditional precursors like trimethylaluminum (B3029685) (TMA). This guide provides a comparative analysis of the X-ray Photoelectron Spectroscopy (XPS) data for films grown using TDMAA and contrasts it with films produced via alternative precursors and deposition techniques.
Performance Comparison: Unveiling the Purity Advantage of TDMAA
XPS analysis consistently demonstrates a key advantage of using TDMAA as a precursor: the deposition of films with significantly lower carbon impurity levels. This is attributed to the absence of direct metal-carbon bonds in the TDMAA molecule.[1] In contrast, precursors like TMA, which contain direct aluminum-carbon bonds, often lead to higher carbon incorporation in the resulting films.[2]
A study investigating TDMAA for both aluminum oxide and aluminum nitride deposition found that the carbon content in the films was only about 1% after sputtering off adventitious surface carbon.[1] This is a notable improvement over many TMA-based processes which can result in carbon impurities in the range of 3-6%.[2] Similarly, for titanium nitride (TiN) films, the use of a related metal-organic precursor, tetrakis(dimethylamido)titanium (TDMAT), has been explored to achieve low carbon and oxygen content.[3]
The following tables summarize the quantitative XPS data, comparing the elemental composition of films grown using TDMAA with those from alternative precursors and methods.
Table 1: Elemental Composition of Aluminum-Based Films Determined by XPS
| Precursor/Method | Film Type | Al (at. %) | N (at. %) | O (at. %) | C (at. %) | Reference |
| TDMAA | AlN | ~48 | ~50 | <2 | <2 | [4] |
| TDMAA | Al2O3 | ~38 | - | ~61 | ~1 | [1] |
| TMA | AlN | ~45 | ~49 | <1 | >5 | [2][4] |
| AlH2(NMe2) | AlN | ~49 | ~50 | <2 | <1 | [2] |
| MOCVD (H2 carrier) | AlN | - | - | Lower | Lower | [5][6] |
| MOCVD (N2 carrier) | AlN | - | - | Higher | Higher | [5][6] |
Table 2: Elemental Composition of Titanium-Based Films Determined by XPS
| Precursor/Method | Film Type | Ti (at. %) | N (at. %) | O (at. %) | C (at. %) | Reference |
| TDMAT (Thermal ALD) | TiN | - | - | 37 | 9 | [7] |
| TDMAT (Plasma ALD) | TiN | - | - | <6 | <6 | [7] |
| TiCl4 | TiN | - | - | Comparable to TEMATi | Comparable to TEMATi | [3] |
| TEMATi | TiN | - | - | Low | Low | [3] |
Visualizing the Process and Logic
To better understand the experimental process and the rationale behind precursor selection, the following diagrams are provided.
Caption: Experimental workflow for XPS analysis of thin films.
Caption: Logical relationship in precursor selection and its effect on film purity.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and interpretation of XPS data. The following is a generalized protocol based on common practices cited in the literature for the analysis of thin films.
1. Sample Handling and Preparation:
-
Samples are typically mounted on a standard sample holder using conductive tape or clips to ensure good electrical contact and minimize charging effects.
-
The samples are introduced into the XPS instrument via a load-lock chamber, which is evacuated to a high vacuum before transferring the sample into the main analysis chamber.[8]
2. XPS System and Parameters:
-
X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is commonly used.
-
Analysis Chamber Vacuum: The analysis is performed under ultra-high vacuum (UHV) conditions, typically in the range of 10⁻⁹ to 10⁻¹⁰ Torr, to prevent surface contamination during the measurement.[9]
-
Electron Energy Analyzer: A hemispherical electron energy analyzer is used to measure the kinetic energy of the emitted photoelectrons.
-
Survey Scans: Wide energy range scans (e.g., 0-1200 eV binding energy) are performed to identify all the elements present on the surface. A higher pass energy (e.g., 80-160 eV) is used for these scans to maximize the signal-to-noise ratio.
-
High-Resolution Scans: Narrow energy range scans are acquired for the specific core levels of the elements of interest (e.g., Al 2p, N 1s, O 1s, C 1s, Ti 2p). A lower pass energy (e.g., 20-40 eV) is used to achieve higher energy resolution, which is necessary for chemical state analysis.
3. Depth Profiling:
-
To analyze the bulk composition of the film and remove surface contaminants, in-situ ion sputtering is often employed.[8][9]
-
An argon ion (Ar+) gun with energies ranging from 0.5 to 3 keV is typically used to etch the sample surface.[9]
-
High-resolution spectra are acquired after each sputtering cycle to determine the elemental composition as a function of depth.
4. Data Analysis:
-
The raw data is processed using specialized software. This involves background subtraction (e.g., using a Shirley or Tougaard background) and, for quantitative analysis, the application of relative sensitivity factors (RSFs).
-
For chemical state analysis, the high-resolution spectra are peak-fitted using a combination of Gaussian and Lorentzian functions to deconvolve the different chemical species contributing to the overall peak. The binding energy of each component provides information about the oxidation state and chemical environment of the element.
This comprehensive guide, supported by quantitative data and detailed protocols, provides researchers with a valuable resource for understanding the advantages of TDMAA as a precursor for high-purity thin films and for designing and interpreting XPS analyses of these advanced materials.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 4. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Spectroscopic Study of Aluminum Nitride Grown by MOCVD in H2 and N2 Reaction Environment | NSF Public Access Repository [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. rockymountainlabs.com [rockymountainlabs.com]
- 9. X-Ray Photoelectron Spectroscopy Depth Profiling of As-Grown and Annealed Titanium Nitride Thin Films [mdpi.com]
TDMAA vs. TMA for Low Carbon Deposition: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to minimize carbon contamination in thin film deposition, the choice of precursor is critical. This guide provides a detailed comparison of Tris(dimethylamino)aluminum (TDMAA) and Trimethylaluminum (TMA), two common aluminum precursors, with a focus on achieving low carbon deposition.
Experimental evidence consistently demonstrates that TDMAA offers a significant advantage over TMA in depositing high-purity films with lower carbon content. This is primarily attributed to the fundamental difference in their chemical structures: TDMAA features aluminum-nitrogen (Al-N) bonds, whereas TMA possesses direct aluminum-carbon (Al-C) bonds.[1] During the deposition process, the weaker Al-C bonds in TMA can break, leading to the incorporation of carbon-containing species into the film.[2][3]
Quantitative Performance Comparison
The following tables summarize key performance metrics for films deposited using TDMAA and TMA, based on reported experimental data.
Table 1: Impurity Levels in Aluminum Nitride (AlN) Films
| Precursor | Co-reactant | Deposition Temperature (°C) | Carbon Content (at. %) | Oxygen Content (at. %) | Reference |
| TDMAA | N₂H₄ (with ALA) | 400 | < 2 | < 2 | [2] |
| TMA | N₂H₄ (with ALA) | 400 | > 5 | - | [2] |
| TDMAA | N₂ Plasma | 250 | ~ 1 | High (due to ambient exposure) | [1] |
| TMA | NH₃ Plasma | - | 3 - 6 | - | [3] |
Table 2: Physical and Deposition Characteristics of AlN Films
| Precursor | Co-reactant | Deposition Temperature (°C) | Film Density (g/cm³) | Crystallite Size (nm) | Growth Rate (Å/cycle) | Reference |
| TDMAA | N₂H₄ (with ALA) | 400 | 3.3 | ~9.2 | - | [2] |
| TMA | N₂H₄ (with ALA) | 400 | 3.0 | - | - | [2] |
| TDMAA | N₂ Plasma | 250 | - | - | 0.8 | [1] |
| TMA | N₂/H₂ Plasma | - | - | - | 1.2 | [1] |
The Chemical Advantage: A Structural Perspective
The core advantage of TDMAA lies in its molecular structure. The absence of direct aluminum-carbon bonds mitigates a primary source of carbon contamination inherent to TMA.
Atomic Layer Deposition (ALD) Workflow and Byproduct Formation
The sequential and self-limiting nature of Atomic Layer Deposition allows for precise control over film growth. The choice of precursor directly impacts the surface reactions and the resulting byproducts, which in turn affects film purity.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the deposition of AlN films using TDMAA and TMA.
Protocol 1: Atomic Layer Annealing (ALA) of AlN using TDMAA and Hydrazine (B178648) (N₂H₄)
This protocol is based on the work demonstrating low-temperature deposition of high-quality AlN films.[2]
-
Substrate Preparation: Silicon (111) wafers are used as substrates.
-
Precursor Handling:
-
Tris(dimethylamino)aluminum (TDMAA) is used as the aluminum precursor.
-
Anhydrous hydrazine (N₂H₄) is used as the nitrogen source.
-
-
Deposition Cycle: The process is carried out at a substrate temperature of 400°C.
-
Step 1 (TDMAA Pulse): Two 300 ms (B15284909) pulses of TDMAA are introduced into the reaction chamber.
-
Step 2 (Purge): A 4-second purge with an inert gas follows the TDMAA pulse.
-
Step 3 (N₂H₄ Pulse): A 100 ms pulse of N₂H₄ is introduced.
-
Step 4 (Purge): An 8-second purge follows the N₂H₄ pulse.
-
Step 5 (Plasma Treatment): A 20-second Argon plasma treatment is applied with the stage biased at -25 VDC.
-
-
Film Growth: The deposition cycle is repeated to achieve the desired film thickness.
Protocol 2: Plasma-Enhanced Atomic Layer Deposition (PEALD) of AlN using TMA and Nitrogen/Hydrogen Plasma
This protocol describes a common method for depositing AlN films using TMA.[4]
-
Substrate Preparation: Silicon or GaN/sapphire wafers are used as substrates.
-
Precursor Handling:
-
Trimethylaluminum (TMA) is used as the aluminum precursor.
-
A mixture of nitrogen (N₂) and hydrogen (H₂) plasma serves as the nitrogen source.
-
-
Deposition Cycle: The substrate temperature is maintained between 360 and 420°C.
-
Step 1 (TMA Pulse): A 0.06-second pulse of TMA is introduced with Argon as the carrier gas.
-
Step 2 (Purge): The chamber is purged with Argon for 10 seconds.
-
Step 3 (Plasma Exposure): The substrate is exposed to a nitrogen (75 sccm) and hydrogen (10 sccm) plasma for 20 seconds at a power of 300 W.
-
Step 4 (Purge): A final purge step removes any remaining reactants and byproducts.
-
-
Film Growth: The cycle is repeated, with an expected growth rate of approximately 0.7 to 1.0 Å/cycle.[4]
Conclusion
For applications demanding high-purity aluminum-based thin films with minimal carbon contamination, TDMAA presents a clear advantage over the more conventional TMA precursor. The absence of direct aluminum-carbon bonds in TDMAA's molecular structure fundamentally leads to cleaner deposition processes and films with superior purity and density. While deposition rates may be slightly lower with TDMAA, the significant reduction in carbon impurities often outweighs this for high-performance applications in microelectronics and other advanced fields. Researchers and professionals in drug development who require pristine and well-defined surfaces will find TDMAA to be a more suitable precursor for their needs.
References
A Comparative Analysis of Film Growth Rates: TDMAA vs. Alternative Precursors in Thin Film Deposition
For researchers and professionals in materials science and drug development, the choice of precursor is critical in controlling the growth and properties of thin films. This guide provides an objective comparison of the film growth rates of Tris(dimethylamido)aluminum (TDMAA) against other common aluminum precursors, supported by experimental data from peer-reviewed studies. The focus is on Atomic Layer Deposition (ALD), a technique renowned for its precision in creating uniform, conformal films at the nanoscale.
This analysis will delve into the performance of TDMAA in comparison to Trimethylaluminum (TMA) and Tris(diethylamido)aluminum (TDEAA) for the deposition of key materials such as Aluminum Nitride (AlN) and Aluminum Oxide (Al₂O₃).
Performance Comparison of Aluminum Precursors
The selection of a precursor significantly impacts the growth per cycle (GPC), deposition temperature, and purity of the resulting thin film. Below is a summary of quantitative data compiled from various experimental studies.
| Film Material | Precursor | Co-reactant | Deposition Temperature (°C) | Growth Rate (Å/cycle) | Key Observations |
| AlN | TDMAA | NH₃ | 200 - 350 | ~0.8 - 1.0+ | Offers a wider ALD window at lower temperatures compared to TMA.[1][2] |
| TMA | NH₃ | 295 - 470 | ~0.3 - 1.5+ | Growth rate is highly sensitive to temperature.[3][4] | |
| TDEAA | NH₃ or N₂H₄ | 150 - 280 | ~1.1 | Shows good growth rates at relatively low temperatures. | |
| Al₂O₃ | TDMAA | H₂O | ~150 - 250 | Not widely reported | Less common for Al₂O₃ compared to TMA, but valued for low carbon impurity.[5] |
| TMA | H₂O | 75 - 250 | ~0.8 - 1.3 | The most common and well-characterized precursor for Al₂O₃ ALD.[5][6][7][8][9][10][11][12] | |
| TMA | O₃ | 200 | ~0.8 - 1.1 | Ozone as a co-reactant can influence film properties and growth rate.[13][14] |
Experimental Methodologies
The data presented is derived from experiments conducted under specific conditions. While exact parameters vary between studies, a general experimental protocol for ALD is outlined below.
General Atomic Layer Deposition (ALD) Protocol for AlN and Al₂O₃
-
Substrate Preparation: Silicon wafers are commonly used as substrates. They are typically cleaned using standard procedures to remove organic and native oxide layers before being loaded into the ALD reactor.
-
Precursor and Co-reactant Handling: The aluminum precursor (TDMAA, TMA, or TDEAA) and the co-reactant (NH₃ for AlN, H₂O or O₃ for Al₂O₃) are contained in separate cylinders and delivered to the reaction chamber through heated lines to ensure they are in the vapor phase.
-
Deposition Cycle: A typical ALD cycle consists of four distinct steps: a. Pulse A (Metal Precursor): A pulse of the aluminum precursor vapor is introduced into the reactor chamber. The precursor molecules chemisorb onto the substrate surface in a self-limiting reaction. b. Purge A (Inert Gas): An inert gas, such as nitrogen (N₂) or argon (Ar), is flowed through the chamber to remove any unreacted precursor molecules and gaseous byproducts. c. Pulse B (Co-reactant): A pulse of the co-reactant vapor is introduced into the chamber. It reacts with the precursor layer on the substrate surface. d. Purge B (Inert Gas): The inert gas is again flowed through the chamber to purge any unreacted co-reactant and gaseous byproducts.
-
Film Growth: This four-step cycle is repeated a set number of times to achieve the desired film thickness. The growth per cycle is determined by measuring the film thickness (e.g., via ellipsometry) and dividing by the number of cycles.
-
Process Parameters: Key parameters that are controlled during the deposition include:
-
Substrate temperature
-
Precursor and co-reactant pulse times (typically in milliseconds to seconds)
-
Purge times (typically in seconds)
-
Reactor pressure
-
Visualizing Chemical Structures and Process Flow
To better understand the precursors and the deposition process, the following diagrams are provided.
References
- 1. diva-portal.org [diva-portal.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. for-a.seoultech.ac.kr [for-a.seoultech.ac.kr]
- 4. webfiles.amrita.edu [webfiles.amrita.edu]
- 5. Influence of growth temperature on dielectric strength of Al2O3 thin films prepared via atomic layer deposition at low temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the Trimethylaluminium/Water ALD Process on Mesoporous Silica by In Situ Gravimetric Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Initial Growth Study of Atomic-Layer Deposition of Al2O3 by Vibrational Sum-Frequency Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scirp.org [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. digital.csic.es [digital.csic.es]
- 14. oam-rc.inoe.ro [oam-rc.inoe.ro]
Navigating the Depths: A Comparative Guide to the Conformality of AlN Films from TDMAA in High Aspect Ratio Structures
For researchers, scientists, and professionals in drug development, the quest for uniform and continuous thin films on increasingly complex, three-dimensional microstructures is a paramount challenge. Aluminum Nitride (AlN), with its unique combination of high thermal conductivity, wide bandgap, and biocompatibility, is a material of significant interest. The deposition of highly conformal AlN films in high aspect ratio (HAR) structures is critical for a range of applications, from advanced semiconductor devices to sophisticated biomedical sensors. This guide provides a detailed comparison of the conformality of AlN films deposited using Tris(dimethylamino)aluminum (TDMAA) against the more conventional precursor, Trimethylaluminum (TMA), supported by experimental data and detailed protocols.
The primary method for depositing such highly conformal films is Atomic Layer Deposition (ALD), a technique renowned for its atomic-scale precision and ability to coat complex topographies. The choice of precursor is a critical factor in the ALD process, directly influencing film quality, purity, and, most importantly for this guide, its conformality in challenging geometries.
Performance Head-to-Head: TDMAA vs. TMA for Conformal AlN
Tris(dimethylamino)aluminum (TDMAA) has emerged as a promising alternative to the industry-standard Trimethylaluminum (TMA) for the ALD of AlN. The key differentiator lies in its chemical structure; TDMAA possesses Al-N bonds, which can theoretically lead to cleaner reactions and lower carbon contamination in the resulting AlN film compared to the Al-C bonds in TMA.[1]
While extensive research has demonstrated the capabilities of TMA, achieving excellent conformality, the data for TDMAA is still emerging. However, existing studies provide strong indications of its performance.
| Precursor | Deposition Method | Aspect Ratio of Structure | Step Coverage (%) | Key Observations |
| TDMAA | Thermal ALD | Not Specified | Excellent Conformality (Qualitative) | Enables lower deposition temperatures and is reported to produce stoichiometric AlN films.[2] |
| TMA | Thermal ALD | 35:1 | 100% | Well-established process, demonstrating complete conformality in high aspect ratio trenches. |
| TMA | Plasma-Enhanced ALD (PE-ALD) | 5:1, 10:1, 22:1 | Limited | Conformality is limited by the surface recombination of plasma radicals, which is a known challenge for PE-ALD in HAR structures.[2] |
The "How-To": Experimental Protocols for High Conformality
Achieving high conformality in HAR structures is not solely dependent on the precursor but also on the precise control of the ALD process parameters. Below are detailed experimental protocols for thermal ALD of AlN using both TDMAA and TMA.
Protocol 1: Thermal ALD of AlN using TDMAA and Ammonia (B1221849)
This protocol is designed to achieve a highly conformal AlN film.
1. Substrate Preparation:
-
Prepare the high aspect ratio structures (e.g., trenches or vias) on a suitable substrate (e.g., silicon).
-
Perform a standard cleaning procedure to remove organic and inorganic contaminants. A common method involves a piranha etch (a mixture of sulfuric acid and hydrogen peroxide) followed by a deionized water rinse and drying with nitrogen gas.
2. ALD Reactor Setup:
-
Load the substrate into a thermal ALD reactor.
-
Heat the TDMAA precursor to a temperature that provides a suitable vapor pressure (e.g., 60-80°C).
-
Maintain the reactor walls at a temperature higher than the precursor to prevent condensation.
3. Deposition Cycle: The ALD cycle consists of four distinct steps:
-
Step 1: TDMAA Pulse: Introduce TDMAA vapor into the reactor chamber for a specific duration (e.g., 0.5 - 2 seconds). The precursor molecules will adsorb and react with the surface of the HAR structure.
-
Step 2: Purge 1: Purge the reactor with an inert gas (e.g., nitrogen or argon) for a sufficient time (e.g., 5 - 20 seconds) to remove any unreacted TDMAA and gaseous byproducts. This step is critical to prevent chemical vapor deposition (CVD) reactions.
-
Step 3: Ammonia (NH₃) Pulse: Introduce ammonia gas into the reactor. The ammonia will react with the adsorbed TDMAA on the surface to form AlN.
-
Step 4: Purge 2: Purge the reactor again with an inert gas to remove unreacted ammonia and reaction byproducts.
4. Film Growth:
-
Repeat the ALD cycle until the desired film thickness is achieved. The growth per cycle (GPC) for this process is typically in the range of 0.8 - 1.2 Å/cycle.
Protocol 2: Thermal ALD of AlN using TMA and Ammonia (for comparison)
This protocol outlines the established process for achieving 100% step coverage with TMA.
1. Substrate Preparation:
-
Follow the same substrate preparation steps as in Protocol 1.
2. ALD Reactor Setup:
-
Load the substrate into a thermal ALD reactor.
-
Keep the TMA precursor at room temperature, as it has a high vapor pressure.
-
Maintain the reactor walls at a temperature above room temperature to prevent condensation.
3. Deposition Cycle:
-
Step 1: TMA Pulse: Introduce TMA vapor into the reactor chamber (e.g., 0.1 - 0.5 seconds).
-
Step 2: Purge 1: Purge the reactor with an inert gas (e.g., 5 - 15 seconds).
-
Step 3: Ammonia (NH₃) Pulse: Introduce ammonia gas into the reactor.
-
Step 4: Purge 2: Purge the reactor with an inert gas.
4. Film Growth:
-
Repeat the ALD cycle to achieve the desired film thickness.
Visualizing the Process: ALD Workflow and Reaction Pathway
To better understand the deposition process, the following diagrams illustrate the experimental workflow and a simplified representation of the surface reactions.
Conclusion and Future Outlook
The choice between TDMAA and TMA for the deposition of conformal AlN films in high aspect ratio structures depends on the specific requirements of the application.
-
TMA is a well-established precursor for thermal ALD of AlN, with proven 100% step coverage in structures with aspect ratios as high as 35:1. It remains a reliable choice for applications where conformality is the primary concern.
-
TDMAA presents a compelling alternative, particularly for applications where low carbon contamination and potentially lower deposition temperatures are critical. While direct quantitative comparisons of its conformality in HAR structures are still needed, qualitative reports of "excellent conformality" are very promising.[2]
For researchers and professionals working on the cutting edge of microfabrication and device development, the exploration of TDMAA for conformal AlN deposition represents a significant area of opportunity. Future studies that directly quantify the step coverage of TDMAA-deposited AlN in a variety of high aspect ratio structures will be invaluable in solidifying its position as a leading precursor for next-generation electronic and biomedical applications. The detailed experimental protocols provided in this guide offer a solid foundation for conducting such critical investigations.
References
A Comparative Analysis of Thermal and Plasma-Enhanced Atomic Layer Deposition of Aluminum Nitride Using Tetrakis(dimethylamido)aluminum
A detailed guide for researchers and scientists on the deposition of Aluminum Nitride (AlN) thin films, comparing the efficacy and outcomes of Thermal Atomic Layer Deposition (T-ALD) and Plasma-Enhanced Atomic Layer Deposition (PEALD) utilizing Tetrakis(dimethylamido)aluminum (TDMAA) as the aluminum precursor.
This guide provides a comprehensive comparison of Thermal ALD and PEALD techniques for the deposition of AlN films using TDMAA and ammonia (B1221849) (NH₃) or nitrogen plasma. It aims to assist researchers, scientists, and drug development professionals in selecting the optimal deposition method for their specific applications by presenting a side-by-side analysis of the two processes, supported by experimental data.
Performance Comparison at a Glance
The choice between Thermal ALD and PEALD for AlN deposition with TDMAA hinges on the desired film properties and process constraints. PEALD generally offers a wider processing window at lower temperatures and can yield films with different characteristics compared to its thermal counterpart.
| Parameter | Thermal ALD (T-ALD) using TDMAA + NH₃ | Plasma-Enhanced ALD (PEALD) using TDMAA + NH₃/Ar Plasma |
| Growth Per Cycle (GPC) | ~0.8 Å/cycle | ~1.0 Å/cycle |
| Deposition Temperature | 200-250 °C | 150-300 °C |
| Precursor | TDMAA | TDMAA |
| Co-reactant | NH₃ | NH₃/Ar Plasma |
| Film Purity | High, but potential for carbon and oxygen impurities | Generally higher purity due to reactive plasma species |
| Film Density | Typically lower than PEALD | Generally higher due to ion bombardment and enhanced reactions |
| Crystallinity | Polycrystalline at higher temperatures | Can be tailored from amorphous to polycrystalline |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are typical methodologies for both T-ALD and PEALD of AlN using TDMAA.
Thermal ALD Protocol
A standard thermal ALD process for AlN deposition using TDMAA and ammonia involves the following sequential steps:
-
TDMAA Pulse: Tetrakis(dimethylamido)aluminum (TDMAA), heated to 60 °C for adequate vapor pressure, is introduced into the reactor chamber for a set duration (e.g., 1-2 seconds) to allow for self-limiting chemisorption onto the substrate surface.
-
Purge/Evacuation: The reaction chamber is purged with an inert gas (e.g., Ar or N₂) for a specific time (e.g., 5-10 seconds) to remove any unreacted TDMAA and gaseous byproducts.
-
Ammonia (NH₃) Pulse: Ammonia gas is pulsed into the chamber (e.g., for 1-2 seconds) to react with the surface-adsorbed TDMAA precursor, forming an AlN layer and releasing dimethylamine (B145610) as a byproduct.
-
Purge/Evacuation: A final purge step with inert gas (e.g., 5-10 seconds) removes the reaction byproducts and any excess ammonia, completing one ALD cycle.
This cycle is repeated until the desired film thickness is achieved. The substrate temperature is maintained within the ALD window of 200-250 °C to ensure self-limiting growth.[1]
Plasma-Enhanced ALD Protocol
The PEALD process for AlN deposition using TDMAA and a nitrogen-containing plasma follows a similar cyclical nature but with a plasma-assisted step:
-
TDMAA Pulse: TDMAA vapor is pulsed into the reactor (e.g., for 0.5-1.5 seconds) to adsorb onto the substrate surface.
-
Purge/Evacuation: The chamber is purged with an inert gas (e.g., Ar) to remove non-adsorbed precursor molecules.
-
Plasma Exposure: A plasma, typically generated from a mixture of NH₃ and Ar or N₂/H₂ gas, is ignited in the chamber for a defined period (e.g., 5-15 seconds). The reactive plasma species (e.g., N, H, NH*) react with the surface-bound TDMAA to form a denser and often purer AlN film.
-
Purge/Evacuation: A final purge step removes residual gases and byproducts.
The substrate temperature for PEALD can be lower and the process window wider, typically ranging from 150 to 300 °C.[1]
Visualizing the Deposition Processes
The following diagrams illustrate the cyclical nature of Thermal ALD and PEALD and a logical workflow for process selection.
Caption: Sequential steps in a typical Thermal ALD cycle.
Caption: The four key stages of a PEALD cycle.
Caption: A decision-making workflow for process selection.
In-Depth Discussion
The primary advantage of PEALD over Thermal ALD lies in its ability to deposit high-quality films at lower temperatures. The energy supplied by the plasma allows for more efficient dissociation of the co-reactant (e.g., NH₃) and enhances surface reactions, which can lead to a higher growth per cycle and improved film properties such as density and purity.[1] The plasma process can more effectively remove ligands from the precursor, potentially reducing carbon and other impurities in the final film.
Conversely, Thermal ALD is a simpler process that does not require a plasma source, which can be advantageous in terms of equipment cost and complexity. While the thermal process window is narrower, it can still produce high-quality, polycrystalline AlN films.[1] For applications where substrate temperature is not a major constraint and the slightly lower density or potentially higher impurity levels are acceptable, Thermal ALD presents a viable and more straightforward deposition technique.
The choice between the two methods will ultimately depend on the specific requirements of the application, including the thermal budget of the substrate, the desired film quality, and the available equipment. For demanding applications requiring high purity and density at low temperatures, PEALD is often the preferred method. For less stringent requirements or when simplicity is key, Thermal ALD remains a strong contender.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Tris(dimethylamido)aluminum(III)
This document provides crucial safety and logistical information for the proper disposal of Tris(dimethylamido)aluminum(III) (TDMAA), a water-reactive and flammable organoaluminum compound. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this hazardous material in a laboratory setting. Adherence to institutional and local regulations is mandatory.
Immediate Safety and Logistical Information
Tris(dimethylamido)aluminum(III) is a hazardous material that requires careful handling and storage.[1][2][3] It is a flammable solid that reacts violently with water and moisture, releasing flammable gases that can spontaneously ignite.[2][3][4] The compound is also corrosive and can cause severe skin burns and eye damage.[1][3]
Personal Protective Equipment (PPE): When handling TDMAA, it is imperative to use appropriate personal protective equipment to prevent exposure. This includes:
-
Flame-resistant laboratory coat
-
Chemical-resistant gloves (neoprene or nitrile rubber are recommended)[5]
-
Chemical safety goggles and a face shield[2]
-
In case of potential inhalation of dust or vapors, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]
Storage and Handling:
-
Store Tris(dimethylamido)aluminum(III) in a tightly sealed, moisture-free container under an inert atmosphere, such as nitrogen or argon.[1][4][5]
-
Keep the compound in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials like strong oxidizing agents.[2][4][5]
-
All handling of TDMAA should be conducted in a glovebox or a fume hood with an inert atmosphere.
Spill Management: In the event of a spill:
-
Eliminate all ignition sources from the area.
-
Evacuate non-essential personnel.
-
Do not use water to clean up the spill.[5]
-
Carefully cover the spill with a dry, non-combustible absorbent material such as dry sand, vermiculite, or diatomaceous earth.[5]
-
Collect the absorbed material using spark-proof tools and place it in a dry, sealed container for disposal.[5]
Quantitative Data Summary
The following table summarizes key quantitative data for Tris(dimethylamido)aluminum(III).
| Property | Value |
| Molecular Formula | C₆H₁₈AlN₃ |
| Molecular Weight | 159.21 g/mol [1] |
| Appearance | White to yellow crystals[1] |
| Melting Point | 82-84 °C[1][6] |
| Density | 0.865 g/mL at 25 °C[6] |
| Flash Point | 21.1 °C (70.0 °F) - closed cup[6] |
| Hazard Class | 4.3 (Water-reactive)[2] |
Operational Plan for Disposal: Step-by-Step Neutralization Protocol
The following protocol outlines a method for the safe neutralization of small quantities of Tris(dimethylamido)aluminum(III) waste in a laboratory setting. This procedure should be performed in a fume hood, and all necessary PPE must be worn.
Objective: To safely neutralize the reactivity of Tris(dimethylamido)aluminum(III) by controlled reaction with a suitable solvent, followed by quenching with a proton source.
Materials:
-
Tris(dimethylamido)aluminum(III) waste
-
Anhydrous, non-protic solvent (e.g., hexane (B92381), toluene)
-
Water
-
Dry ice or an ice bath for cooling
-
Inert gas supply (nitrogen or argon)
-
Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a gas inlet/outlet.
Experimental Protocol:
-
Inert Atmosphere Preparation:
-
Set up the reaction flask in a fume hood and ensure it is clean and dry.
-
Purge the flask with an inert gas (nitrogen or argon) to remove air and moisture. Maintain a positive pressure of the inert gas throughout the procedure.
-
-
Dilution of the Waste:
-
Under the inert atmosphere, carefully transfer the Tris(dimethylamido)aluminum(III) waste into the reaction flask.
-
Add an anhydrous, non-protic solvent (e.g., hexane or toluene) to the flask to dilute the waste. A 5-10 fold dilution by volume is recommended to help dissipate heat during the neutralization process.
-
-
Controlled Quenching - Step 1: Isopropanol Addition:
-
Cool the flask containing the diluted waste in a dry ice/acetone bath or an ice bath to control the reaction temperature.
-
Slowly add isopropanol dropwise to the stirred solution using the addition funnel. The reaction is exothermic, so the addition rate should be controlled to maintain a manageable temperature.
-
Continue adding isopropanol until the vigorous reaction ceases.
-
-
Controlled Quenching - Step 2: Methanol Addition:
-
Once the reaction with isopropanol has subsided, slowly add methanol dropwise to the mixture. Methanol is more reactive than isopropanol and will quench any remaining unreacted TDMAA.
-
-
Controlled Quenching - Step 3: Water Addition:
-
After the reaction with methanol is complete, very slowly and cautiously add water dropwise to the mixture to ensure all reactive material is destroyed.
-
-
Final Neutralization and Disposal:
-
Once the addition of water is complete and no further reaction is observed, allow the mixture to warm to room temperature.
-
The resulting solution will contain aluminum salts and organic solvents. This mixture should be collected in a properly labeled hazardous waste container.
-
Dispose of the container through your institution's hazardous waste management program.[2][3][4]
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of Tris(dimethylamido)aluminum(III).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


